2-(1-Phenylethyl)phenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(1-phenylethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-11(12-7-3-2-4-8-12)13-9-5-6-10-14(13)15/h2-11,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZIVNCBUWDCOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90863348 | |
| Record name | Phenol, 2-(1-phenylethyl)- | |
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Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4237-44-9, 26857-99-8 | |
| Record name | 2-(α-Methylbenzyl)phenol | |
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| Record name | 2-(1-Phenylethyl)phenol | |
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| Record name | (1-Phenylethyl)phenol (mixed isomers) | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(1-Phenylethyl)phenol | |
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| Record name | Phenol, 2-(1-phenylethyl)- | |
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| Record name | Phenol, 2-(1-phenylethyl)- | |
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| Record name | o-(1-phenylethyl)phenol | |
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| Record name | (1-phenylethyl)phenol | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(1-PHENYLETHYL)PHENOL | |
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Foundational & Exploratory
Authored by: A Senior Application Scientist
An In-depth Technical Guide to the Chemical Properties of 2-(1-Phenylethyl)phenol
Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound (CAS: 4237-44-9). Intended for researchers, scientists, and professionals in drug development and chemical manufacturing, this document synthesizes key data from spectroscopic analysis, established synthetic protocols, and reactivity studies. The guide details the structural characteristics that influence the compound's behavior and explores its utility as a versatile intermediate in various industrial and research settings.
Compound Identification and Nomenclature
This compound is an ortho-substituted phenolic compound.[1] Its structure features a phenylethyl group attached to the second position of the phenol ring, which imparts distinct steric and electronic properties compared to its meta and para isomers.[1]
| Identifier | Value | Source |
| IUPAC Name | This compound | [2][3][4] |
| CAS Number | 4237-44-9 | [2][3][5] |
| Molecular Formula | C₁₄H₁₄O | [2][5][6] |
| Molecular Weight | 198.26 g/mol | [2][3][4] |
| Synonyms | o-(1-Phenylethyl)phenol, o-(α-Methylbenzyl)phenol, 1-(2-Hydroxyphenyl)-1-phenylethane, Phenol, 2-(1-phenylethyl)- | [2][3][7] |
| InChI Key | WYZIVNCBUWDCOZ-UHFFFAOYSA-N | [2][3] |
| SMILES | CC(C1=CC=CC=C1)C2=CC=CC=C2O | [2][8] |
Physicochemical Properties
This compound is typically supplied as a colorless to light yellow liquid.[5][9] Its physical properties are critical for handling, storage, and application in various experimental and industrial settings.
| Property | Value | Source |
| Physical State | Liquid | [5] |
| Appearance | Colorless to light yellow | [5][9] |
| Boiling Point | 313.9 ± 11.0 °C at 760 mmHg | [5][9] |
| Density | 1.1 ± 0.1 g/cm³ | [5][9] |
| Refractive Index | 1.588 | [5][9] |
| Storage Condition | Sealed in a dry place at room temperature (20 to 22 °C) | [5][9] |
Synthesis and Manufacturing
The primary industrial synthesis of this compound is achieved through the acid-catalyzed alkylation of phenol with styrene, a classic example of a Friedel-Crafts reaction.[1][10]
Workflow: Synthesis via Friedel-Crafts Alkylation```dot
Caption: Key reactive sites and influential factors in this compound.
-
Reactions of the Hydroxyl Group: The phenolic -OH group is acidic and can be deprotonated to form a phenoxide ion. This allows it to participate in nucleophilic reactions such as:
-
Electrophilic Aromatic Substitution: The hydroxyl group is a powerful activating, ortho-, para-directing substituent. [11]This makes the attached phenol ring highly susceptible to electrophilic substitution reactions like halogenation, nitration, and further Friedel-Crafts alkylations. However, the existing bulky phenylethyl group at the ortho-position provides significant steric hindrance, which will predominantly direct incoming electrophiles to the para-position (C4) and the remaining ortho-position (C6). [1]
-
Oxidation: Like other phenols, this compound can be oxidized. [11]Strong oxidizing agents can lead to the formation of complex colored products, potentially including quinone-type structures. [11]
Applications and Research Interest
The unique structure of this compound makes it a valuable intermediate and additive in several fields.
-
Polymer Industry: It can be used as a stabilizer or additive in polymer production to enhance the properties of the final material. [1]* Pharmaceuticals: Its structure serves as a building block or intermediate in the synthesis of more complex drug molecules. [1]* Cosmetics: The compound is utilized as an antioxidant and preservative in various cosmetic formulations. [1]* Biological Activity: Research indicates that this compound exhibits several potential biological activities. [1]Studies have highlighted its capacity as a free-radical scavenger (antioxidant) and have shown moderate antimicrobial properties against some strains of bacteria and fungi. [1]Preliminary investigations into its anti-inflammatory effects have also been reported, though further research is required. [1]
Safety and Handling
Understanding the toxicological profile is essential for safe handling in a laboratory or industrial context.
| Hazard Information | Details | Source |
| GHS Pictogram | GHS07 (Exclamation mark) | |
| Signal Word | Warning | [5] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [5][9] |
| Precautionary Statements | P261: Avoid breathing vapors/spray.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][12] |
Self-Validating Protocol for Handling: Always handle this compound in a well-ventilated area, such as a chemical fume hood. Use appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. In case of contact, follow the precautionary statements immediately. An emergency eyewash station and safety shower should be readily accessible.
Conclusion
This compound is a significant chemical intermediate with well-defined properties. Its synthesis via Friedel-Crafts chemistry is a robust and scalable method. The compound's reactivity is dominated by its phenolic hydroxyl group and the activated aromatic ring, tempered by the steric influence of the ortho-substituent. These characteristics underpin its utility in diverse applications, from polymer science to pharmaceutical development, with ongoing research exploring its potential as a bioactive agent. Proper adherence to safety protocols is mandatory for its handling and use.
References
- 1. Buy this compound | 4237-44-9 [smolecule.com]
- 2. This compound | C14H14O | CID 95322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenol, 2-(1-phenylethyl)- [webbook.nist.gov]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
- 6. sinfoochem.com [sinfoochem.com]
- 7. Phenol, 2-(1-phenylethyl)- (CAS 4237-44-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. GSRS [precision.fda.gov]
- 9. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]
- 10. US2432356A - Preparation of substituted phenols by reaction of phenol with styrene - Google Patents [patents.google.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. aksci.com [aksci.com]
2-(1-Phenylethyl)phenol IUPAC name and structure
An In-depth Technical Guide to 2-(1-Phenylethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, an ortho-substituted alkylphenol of significant interest in various scientific and industrial domains. The document delineates its chemical identity, physicochemical properties, synthesis methodologies, and spectroscopic profile. Furthermore, it explores the compound's current and potential applications, underpinned by its notable biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. This guide is intended to serve as a foundational resource for professionals engaged in chemical synthesis, materials science, and pharmaceutical development, offering both theoretical insights and practical knowledge.
Chemical Identity and Nomenclature
This compound is an aromatic organic compound characterized by a phenol ring substituted at the ortho position with a 1-phenylethyl group.[1] This substitution pattern confers specific steric and electronic properties that distinguish it from its meta and para isomers, influencing its reactivity and utility.[1]
-
IUPAC Name : this compound[2]
-
Synonyms : o-(1-Phenylethyl)phenol, 2-(alpha-Methylbenzyl)phenol, o-(α-Methylbenzyl)phenol, 1-(2-Hydroxyphenyl)-1-phenylethane[2][3]
Chemical Structure
The molecular structure consists of a hydroxyl group (-OH) and a 1-phenylethyl group attached to adjacent carbon atoms of a benzene ring.
Figure 1. 2D Chemical Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, application, and process development.
| Property | Value | Reference(s) |
| Molecular Weight | 198.26 g/mol | [1][2] |
| Physical State | Liquid | [4][5] |
| Boiling Point | 313.9 ± 11.0 °C at 760 mmHg | [6] |
| Density | 1.1 ± 0.1 g/cm³ | [6] |
| Purity | Typically available at ≥95% | [4][5] |
| Storage | Store sealed in a dry place at room temperature | [5] |
Synthesis and Manufacturing
The industrial synthesis of this compound is predominantly achieved through the acid-catalyzed alkylation of phenol with styrene. A common and effective method is the Friedel-Crafts alkylation.
Friedel-Crafts Alkylation of Phenol with Styrene
This electrophilic aromatic substitution reaction involves the protonation of styrene to form a stable secondary carbocation (1-phenylethyl cation). This electrophile then attacks the electron-rich phenol ring. The ortho-position is favored due to the directing effect of the hydroxyl group and potential stabilization of the transition state.
Causality in Synthesis: The choice of a Lewis acid or Brønsted acid catalyst is critical. Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) are effective, as are strong acids like sulfuric acid. The reaction conditions, such as temperature and reactant molar ratio, are optimized to maximize the yield of the desired mono-substituted ortho product and minimize the formation of para-isomers and di-substituted products.[1][7]
Synthesis Workflow
The following diagram illustrates the generalized workflow for the synthesis of this compound.
Spectroscopic Characterization
The identity and purity of this compound are confirmed using standard spectroscopic techniques.
-
Infrared (IR) Spectroscopy : The IR spectrum exhibits characteristic absorption bands. A broad peak in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching of the phenolic hydroxyl group. Aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹, and C=C stretching bands for the aromatic rings are observed in the 1450-1600 cm⁻¹ region.[2][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum provides distinct signals for the aromatic protons, the methine proton of the ethyl group, the methyl protons, and the hydroxyl proton. The integration of these signals confirms the proton count in the molecule.[2]
-
¹³C NMR : The carbon spectrum shows unique resonances for each of the 14 carbon atoms, differentiating between the aromatic carbons, the methine carbon, and the methyl carbon.
-
-
Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) typically shows a molecular ion peak (M⁺) corresponding to its molecular weight (m/z 198).[3] The fragmentation pattern provides further structural confirmation.
Applications and Research Areas
This compound serves as a versatile intermediate and additive in several fields.
-
Polymer Industry : It functions as a stabilizer and antioxidant in the production of polymers like PVC and rubber, preventing degradation caused by heat and oxidation.[1][9] The bulky phenylethyl group provides steric hindrance, which is a key feature for many hindered phenol antioxidants.
-
Pharmaceuticals : It is used as a building block or intermediate in the synthesis of more complex pharmaceutical compounds.[1] Its inherent biological activities make it a scaffold of interest for drug discovery.
-
Cosmetics : Due to its antioxidant and potential preservative properties, it is incorporated into cosmetic formulations to enhance product stability and protect the skin from oxidative stress.[1]
Biological Activities and Mechanism of Action
Research has highlighted several biological activities of this compound, primarily stemming from its phenolic structure.
Antioxidant Properties
The phenolic hydroxyl group is the active center for antioxidant activity. It can donate a hydrogen atom to neutralize highly reactive free radicals (R•), thereby terminating radical chain reactions that lead to oxidative damage. This process forms a relatively stable phenoxyl radical, which is resonance-stabilized, making the parent molecule an effective radical scavenger.[1]
Antimicrobial and Anti-inflammatory Activity
Studies have suggested that this compound possesses moderate antimicrobial activity against various bacteria and fungi.[1] The lipophilic nature of the molecule allows it to interact with microbial cell membranes, potentially disrupting their integrity and function. Furthermore, preliminary research indicates potential anti-inflammatory effects, which may be linked to its antioxidant properties, as oxidative stress is a key contributor to inflammation.[1] However, the precise mechanisms for these activities require more extensive investigation.
Safety and Handling
According to safety data, this compound is associated with the following hazard statements:
-
H302 : Harmful if swallowed.
-
H315 : Causes skin irritation.
-
H319 : Causes serious eye irritation.
-
H335 : May cause respiratory irritation.
Precautionary Codes : P261, P305+P351+P338[5]
Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Experimental Protocol: Evaluation of Antioxidant Activity (DPPH Assay)
This section provides a standardized, self-validating protocol for assessing the free radical scavenging activity of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant and can be quantified spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectroscopic grade)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mM stock solution of this compound in methanol.
-
Prepare a 1 mM stock solution of ascorbic acid in methanol.
-
Prepare a 0.1 mM working solution of DPPH in methanol. Keep this solution in the dark to prevent degradation.
-
-
Assay Protocol:
-
Create a serial dilution of the this compound and ascorbic acid stock solutions in methanol to obtain a range of concentrations (e.g., 1000, 500, 250, 125, 62.5 µM).
-
In a 96-well plate, add 100 µL of each sample dilution to respective wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the negative control, add 100 µL of methanol to a well.
-
-
Incubation and Measurement:
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH scavenging activity using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100 Where A_blank is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Plot the % scavenging activity against the concentration of the test compound and the positive control.
-
Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) from the plot.
-
Self-Validation: The inclusion of a well-known antioxidant like ascorbic acid as a positive control serves as an internal validation for the assay's performance. The results for the test compound are considered reliable if the positive control exhibits potent scavenging activity consistent with literature values.
References
- 1. Buy this compound | 4237-44-9 [smolecule.com]
- 2. This compound | C14H14O | CID 95322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenol, 2-(1-phenylethyl)- [webbook.nist.gov]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. This compound | 4237-44-9 [sigmaaldrich.com]
- 6. This compound | CAS#:4237-44-9 | Chemsrc [chemsrc.com]
- 7. Cas 18254-13-2,2,4,6-tris(1-phenylethyl)phenol | lookchem [lookchem.com]
- 8. Phenol, 2-(1-phenylethyl)- [webbook.nist.gov]
- 9. Buy 2,4,6-Tris(1-methyl-1-phenylethyl)phenol (EVT-12287184) | 30748-85-7 [evitachem.com]
An In-depth Technical Guide to the Synthesis of 2-(1-Phenylethyl)phenol from Phenol and Styrene
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-(1-phenylethyl)phenol through the acid-catalyzed alkylation of phenol with styrene. The document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. It delves into the underlying reaction mechanisms, explores various catalytic systems, presents detailed experimental protocols, and discusses the critical parameters influencing product yield and selectivity. By integrating theoretical principles with practical, field-proven insights, this guide aims to serve as an authoritative resource for the efficient and controlled synthesis of this compound and related styrenated phenols.
Introduction: The Significance of Styrenated Phenols
Styrenated phenols, including the target molecule this compound, are a class of alkylated phenols with significant industrial importance.[1] These compounds find widespread application as intermediates and additives in the manufacturing of antioxidants, polymers, and various specialty chemicals.[1][2] The presence of the bulky 1-phenylethyl group on the phenol ring imparts unique properties, such as enhanced stability and solubility, making them valuable in diverse formulations.
The synthesis of this compound is primarily achieved through the Friedel-Crafts alkylation of phenol with styrene.[1][2] This electrophilic aromatic substitution reaction, while conceptually straightforward, presents several challenges in practice. Key among these are controlling the degree of alkylation to avoid the formation of di- and tri-styrenated phenols and achieving high regioselectivity for the desired ortho-substituted product over the para-isomer.[1] This guide will address these challenges by providing a detailed examination of the reaction parameters and catalytic systems that govern the reaction outcome.
Reaction Mechanism: An Electrophilic Aromatic Substitution
The synthesis of this compound from phenol and styrene proceeds via a classic acid-catalyzed electrophilic aromatic substitution mechanism. The reaction can be dissected into three primary steps:
-
Carbocation Formation: In the presence of an acid catalyst, the π-bond of the styrene molecule is protonated, leading to the formation of a resonance-stabilized secondary benzylic carbocation. This carbocation is the key electrophile in the reaction.
-
Electrophilic Attack: The electron-rich phenol ring acts as a nucleophile, attacking the carbocation. This attack can occur at either the ortho or para position relative to the hydroxyl group, leading to the formation of a resonance-stabilized intermediate known as an arenium ion or sigma complex.
-
Deprotonation and Aromatization: A base (typically the conjugate base of the acid catalyst or another phenol molecule) abstracts a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final this compound or 4-(1-phenylethyl)phenol product.
Caption: General mechanism for the acid-catalyzed alkylation of phenol with styrene.
Catalytic Systems: The Key to Selectivity and Efficiency
The choice of catalyst is paramount in the synthesis of this compound, as it significantly influences reaction rate, product distribution, and process sustainability.[1] A variety of acid catalysts can be employed, each with its own set of advantages and disadvantages.
Brønsted Acids
Traditional Brønsted acids such as sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are effective catalysts for this reaction.[1][3]
-
Sulfuric Acid: While highly active, sulfuric acid can lead to the formation of undesired byproducts and issues with corrosion and disposal.
-
Phosphoric Acid: Phosphoric acid is generally less corrosive and offers better selectivity towards mono-alkylation compared to sulfuric acid.[4] It often requires higher reaction temperatures to achieve comparable conversion rates.[4] A patent describes a process where phosphoric acid is used as the primary catalyst, with a small amount of sulfuric acid added at the end of the reaction to alkylate any remaining styrene.[3][4]
Lewis Acids
Lewis acids like aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are also potent catalysts for Friedel-Crafts alkylation.[1] However, they are often required in stoichiometric amounts and can be difficult to handle due to their moisture sensitivity.
Solid Acid Catalysts
In recent years, there has been a significant shift towards the use of solid acid catalysts to promote greener and more sustainable chemical processes.[1] These catalysts offer several advantages, including ease of separation from the reaction mixture, reusability, and reduced corrosion.
-
Sulfated Zirconia (SO₄²⁻/ZrO₂): This solid superacid has shown excellent catalytic activity for the alkylation of phenol with styrene.[5][6] Studies have demonstrated that a 15 wt% loading of a SO₄²⁻/ZrO₂ catalyst can achieve nearly 100% conversion of both phenol and styrene at 100°C after 6 hours.[5][6]
-
Zeolites: Zeolites are crystalline aluminosilicates with well-defined pore structures that can provide shape selectivity. Zeolite LZY-74 has been used in the synthesis of 2-(1-phenylethyl)hydroquinone from hydroquinone and styrene, suggesting its potential applicability to phenol alkylation.[7]
| Catalyst Type | Examples | Advantages | Disadvantages |
| Brønsted Acids | H₂SO₄, H₃PO₄ | High activity, low cost | Corrosion, waste disposal, low selectivity |
| Lewis Acids | AlCl₃, FeCl₃ | High activity | Moisture sensitive, stoichiometric amounts needed |
| Solid Acids | SO₄²⁻/ZrO₂, Zeolites | Reusable, non-corrosive, easy separation, improved selectivity | Higher initial cost, potential for deactivation |
Table 1: Comparison of different catalyst systems for the alkylation of phenol with styrene.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed experimental protocol for the synthesis of this compound using a solid acid catalyst, adapted from literature procedures.[1][5][6]
Materials and Equipment
-
Reactants: Phenol (≥99%), Styrene (≥99%, inhibitor removed)
-
Catalyst: Sulfated Zirconia (SO₄²⁻/ZrO₂)
-
Solvent (optional): Toluene
-
Neutralizing Agent: Sodium carbonate solution
-
Drying Agent: Anhydrous sodium sulfate
-
Equipment: Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer with hotplate, thermometer, filtration apparatus, rotary evaporator.
Experimental Workflow
Caption: A generalized experimental workflow for the synthesis of this compound.
Detailed Procedure
-
Reaction Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a thermometer. Place the flask on a magnetic stirrer with a hotplate.
-
Charging Reactants: To the flask, add phenol and the SO₄²⁻/ZrO₂ catalyst (e.g., 15 wt% of the total mass of phenol and styrene).[5][6] If a solvent is used, add it at this stage.
-
Heating: Begin stirring the mixture and heat it to the desired reaction temperature (e.g., 100°C).[5][6]
-
Styrene Addition: Slowly add styrene dropwise from the dropping funnel over a period of time. The dropwise addition is crucial to control the exothermic nature of the reaction.[1]
-
Reaction: Maintain the reaction mixture at the set temperature with continuous stirring for the desired duration (e.g., 6 hours).[5][6] Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solid catalyst was used, remove it by filtration. The catalyst can be washed with a suitable solvent, dried, and potentially reused.[1]
-
If a liquid acid catalyst was used, cool the mixture to below 120°C and slowly add a base, such as a sodium carbonate solution, to neutralize the acid.[1]
-
Transfer the mixture to a separatory funnel and extract the organic components with a suitable solvent like ethyl acetate or diethyl ether.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the organic solution under reduced pressure using a rotary evaporator to remove the solvent. The crude product can be further purified by vacuum distillation or column chromatography to isolate the desired this compound isomer.
Process Optimization and Parameter Effects
The yield and selectivity of the synthesis of this compound are highly dependent on several key reaction parameters.
-
Molar Ratio of Reactants: The molar ratio of phenol to styrene is a critical factor in controlling the degree of alkylation. An excess of phenol generally favors the formation of mono-styrenated phenol (MSP) and suppresses the formation of di-styrenated (DSP) and tri-styrenated (TSP) products.[1] A patent suggests using a styrene to phenol equivalent ratio of 0.8 to 1.2.[3]
-
Reaction Temperature: The reaction temperature influences both the reaction rate and the product distribution. Higher temperatures generally lead to faster reaction rates but may also promote the formation of poly-alkylated byproducts and isomers. For instance, a patented process using a phosphoric acid catalyst involves heating to 140°C, with the temperature rising to 170°C during the exothermic addition of styrene.[3][4] In contrast, the use of a highly active SO₄²⁻/ZrO₂ catalyst allows for a lower reaction temperature of 100°C.[5][6]
-
Catalyst Loading: The amount of catalyst used affects the reaction rate. A higher catalyst loading will generally result in a faster reaction, but it is important to optimize this to minimize cost and potential side reactions. A catalyst loading of 15 wt% of SO₄²⁻/ZrO₂ relative to the total reactants has been shown to be effective.[5][6]
Analytical Characterization
Accurate characterization of the reaction mixture and the final product is essential for process optimization and quality control.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying the various components in the reaction mixture, including unreacted starting materials, the desired this compound, its para-isomer, and the di- and tri-styrenated byproducts.[8] Derivatization of the phenolic hydroxyl group, for example, through silylation, can improve the volatility of the compounds for GC analysis.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of the purified product, confirming the connectivity of the atoms and the regiochemistry of the substitution.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the hydroxyl (-OH) stretching vibration of the phenol.
Conclusion
The synthesis of this compound from phenol and styrene is a well-established yet nuanced chemical transformation. This guide has provided a detailed exploration of the underlying principles and practical considerations for achieving an efficient and selective synthesis. By carefully selecting the catalytic system and optimizing the reaction parameters, researchers and professionals can effectively control the reaction outcome to produce high-purity this compound for a variety of applications. The move towards heterogeneous solid acid catalysts represents a significant advancement, paving the way for more environmentally benign and economically viable manufacturing processes.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 4237-44-9 [smolecule.com]
- 3. KR20110070081A - Process for preparing styrenated phenol - Google Patents [patents.google.com]
- 4. STYRENATED PHENOL COMPOUND AND METHOD OF PREPARING THE SAME - Patent 2853522 [data.epo.org]
- 5. Preparation of Styrenated Phenol by Alkylation of Phenol with Styrene Over SO₄²⁻ /ZrO₂ Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation of Styrenated Phenol by Alkylation of Phenol with Sty...: Ingenta Connect [ingentaconnect.com]
- 7. US5235116A - Process for the preparation of 2-(1-phenylethyl)hydroquinone and 2-(1-phenylethyl)hydroquinone diacetate - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Friedel-Crafts Alkylation of Phenol with Styrene
Abstract
The Friedel-Crafts alkylation of phenol with styrene is a cornerstone of industrial organic synthesis, yielding styrenated phenols (SPs) that are indispensable as antioxidants, polymer stabilizers, and chemical intermediates.[1] This guide provides a comprehensive exploration of the reaction, grounded in fundamental principles and practical application. We will dissect the electrophilic aromatic substitution mechanism, evaluate the spectrum of catalytic systems from traditional Brønsted and Lewis acids to modern solid acid catalysts, and analyze the critical reaction parameters that govern product distribution and yield. Detailed experimental protocols, data-driven insights, and discussions on industrial challenges offer researchers and drug development professionals a robust framework for understanding, optimizing, and implementing this vital chemical transformation.
Introduction: Significance and Industrial Relevance
The attachment of alkyl groups to an aromatic ring via electrophilic substitution, a reaction class established by Charles Friedel and James Crafts in 1877, remains a process of immense industrial importance.[1][2] The specific alkylation of phenol with styrene produces a mixture of mono-, di-, and tri-styrenated phenols (MSP, DSP, TSP), which are valued not for a single molecular structure but for the collective properties of this blend.[1] These products are extensively used as stabilizers and antioxidants in the manufacturing of polymers, rubbers, and plastics, where they prevent degradation from heat, light, and oxidation.[][4] Their utility also extends to serving as intermediates in the synthesis of surfactants and specialty chemicals.[1][5]
The core transformation involves the reaction of an electron-rich phenol ring, acting as a nucleophile, with an electrophile generated from styrene in the presence of an acid catalyst.[1] The versatility and economic importance of styrenated phenols necessitate a deep understanding of the underlying chemistry to control product selectivity and develop more sustainable, efficient manufacturing processes.
Reaction Mechanism and Regioselectivity
The alkylation of phenol with styrene is a classic electrophilic aromatic substitution reaction. The mechanism proceeds through three primary steps, as catalyzed by an acid (H⁺).
-
Carbocation Formation: The reaction initiates with the protonation of the styrene double bond by an acid catalyst. This forms a relatively stable secondary benzylic carbocation, which serves as the active electrophile.[1]
-
Electrophilic Attack: The electron-rich phenol ring attacks the carbocation. The hydroxyl group of phenol is a strong activating, ortho-, para-directing group, meaning the attack occurs preferentially at the positions ortho (2,6) and para (4) to the hydroxyl group.[1] This step forms a resonance-stabilized intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A base (often the solvent or conjugate base of the catalyst) removes a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the catalyst. The final products are ortho- and para-(1-phenylethyl)phenol.[1]
Controlling Regioselectivity: Kinetic vs. Thermodynamic Control
The distribution between ortho- and para-substituted isomers is governed by the principles of kinetic and thermodynamic control.[6]
-
Kinetic Control: At lower reaction temperatures, the reaction is under kinetic control, and the product that forms fastest predominates. The ortho-isomer is often the kinetic product due to the lower activation energy of its transition state.[6]
-
Thermodynamic Control: At higher temperatures, the reaction can become reversible, allowing equilibrium to be established. Under these conditions, the more stable thermodynamic product is favored. The para-isomer is generally more thermodynamically stable because of reduced steric hindrance between the bulky (1-phenylethyl) group and the hydroxyl group.[6]
Therefore, careful selection of reaction temperature is a primary tool for influencing the ortho/para product ratio.
Catalytic Systems: From Homogeneous to Heterogeneous
The choice of catalyst is paramount, influencing not only reaction rate and selectivity but also process sustainability and economics. A wide range of acid catalysts have been employed for this transformation.[7]
Homogeneous Catalysts
Traditional catalysts for Friedel-Crafts alkylation are homogeneous Brønsted or Lewis acids.
-
Brønsted Acids: Sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are effective and inexpensive.[1][8] However, they suffer from significant drawbacks, including corrosivity, difficulty in separation from the product mixture (requiring neutralization and generating waste), and environmental concerns.[8]
-
Lewis Acids: Lewis acids like aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are also potent catalysts.[1][8] They function by coordinating with the alkylating agent, but like Brønsted acids, they present challenges with separation, catalyst recovery, and waste generation.[9]
Heterogeneous Solid Acid Catalysts
To overcome the limitations of homogeneous systems, significant research has focused on solid acid catalysts. These materials offer clear advantages: ease of separation (by simple filtration), potential for regeneration and reuse, reduced corrosion, and minimized waste production.[10]
-
Ion-Exchange Resins: Strongly acidic cation-exchange resins, such as Amberlyst™ 15, are highly effective.[11][12] These sulfonated polystyrene-divinylbenzene copolymers provide accessible acid sites and are suitable for non-aqueous catalysis, making them a workhorse in both laboratory and industrial settings for phenol alkylation.[11][13] Their macroreticular structure allows for good reactant access to the catalytic sites.[14]
-
Zeolites: These crystalline aluminosilicates, such as H-Beta (BEA) and H-USY (FAU), possess strong Brønsted acid sites within a defined pore structure.[15] Their shape-selectivity can be exploited to favor the formation of specific isomers. For instance, the constrained environment within zeolite pores can favor the less bulky para-isomer.[16]
-
Sulfated Metal Oxides: Materials like sulfated zirconia (SO₄²⁻/ZrO₂) have emerged as highly active and selective solid superacid catalysts.[][17][18] They have demonstrated excellent performance, achieving high conversions of both phenol and styrene with good selectivity towards the desired di-styrenated phenol (DSP) product.[17][18]
Optimization of Reaction Parameters
Achieving the desired product distribution—whether high in MSP, DSP, or TSP—requires precise control over key reaction variables.
| Parameter | Effect on Reaction | Rationale & Field Insights |
| Phenol:Styrene Mole Ratio | Controls the degree of alkylation (mono- vs. poly-alkylation). | A higher phenol excess (lower styrene ratio, e.g., 1:0.8) favors the formation of Mono-Styrenated Phenol (MSP) by increasing the statistical probability of styrene reacting with an un-substituted phenol molecule.[6] Conversely, increasing the styrene ratio (e.g., 1:2) promotes further alkylation of MSP to yield Di-Styrenated Phenol (DSP).[6][19] |
| Reaction Temperature | Influences reaction rate and isomer selectivity (ortho vs. para). | Higher temperatures (e.g., 100-170°C) increase the reaction rate but can also lead to unwanted side reactions like styrene polymerization.[1][17] As discussed, temperature also mediates the balance between the kinetically favored ortho-product (lower temp) and the thermodynamically favored para-product (higher temp).[6] |
| Catalyst Loading | Affects reaction rate and conversion. | Catalyst concentration (e.g., 5-15 wt% of total reactants) must be optimized.[17][18] While higher loading increases the rate, it can also promote over-alkylation to TSP and increase costs. The optimal loading balances conversion efficiency with product selectivity and economic viability. |
| Reaction Time | Determines the final conversion and product distribution. | Reaction times are typically in the range of 1-6 hours.[17] Monitoring the reaction progress over time (e.g., via GC) is crucial. Shorter times may yield higher MSP, while longer times allow for the subsequent conversion to DSP and TSP. |
Data synthesized from multiple sources to provide representative ranges and effects.[6][17][18][19]
Experimental Protocol: Synthesis using a Solid Acid Catalyst
This section provides a representative laboratory procedure for the alkylation of phenol with styrene using sulfated zirconia (SO₄²⁻/ZrO₂) as a reusable solid acid catalyst.
Materials and Equipment
-
Reactants: Phenol (≥99%), Styrene (≥99%, inhibitor removed)
-
Catalyst: Sulfated Zirconia (SO₄²⁻/ZrO₂)
-
Apparatus: Three-necked round-bottom flask, reflux condenser, dropping funnel, thermometer, magnetic stirrer with hotplate, heating mantle.
-
Workup/Analysis: Sodium carbonate solution, distillation apparatus, Gas Chromatograph-Mass Spectrometer (GC-MS).
Workflow Diagram
Step-by-Step Procedure
-
Apparatus Setup: Assemble the three-necked flask equipped with a magnetic stir bar, reflux condenser, dropping funnel, and thermometer. Place the assembly on a stirrer/hotplate within a fume hood.[1]
-
Charging Reactants: To the flask, add phenol and the SO₄²⁻/ZrO₂ catalyst. A typical catalyst loading is 15 wt% based on the total mass of the reactants (phenol + styrene).[1][18]
-
Heating: Begin stirring and heat the mixture to the target reaction temperature, for example, 100°C.[17][18]
-
Styrene Addition: Once the target temperature is stable, begin the slow, dropwise addition of styrene from the dropping funnel. The addition rate should be controlled to manage the exothermic nature of the reaction and maintain a stable temperature.[1]
-
Reaction Monitoring: Allow the reaction to proceed with continuous stirring for the desired duration (e.g., 6 hours).[1][18] The progress can be monitored by periodically taking small aliquots and analyzing them by GC.
-
Work-up: After the reaction is complete, cool the mixture to a safe temperature (e.g., <80°C). Separate the solid catalyst by filtration. The catalyst can be washed, dried, and stored for reuse. The liquid product mixture is then neutralized with a base, such as a sodium carbonate solution, to remove any residual acidity.[1]
-
Purification: Unreacted volatile materials can be removed by simple distillation. The crude product, a mixture of MSP, DSP, and TSP, can then be purified by fractional distillation under vacuum to separate the different components if desired.[1]
-
Characterization: The identity and purity of the product fractions should be confirmed using standard analytical techniques such as GC-MS, NMR (¹H and ¹³C), and FT-IR spectroscopy.
Challenges and Future Outlook
Despite its maturity, the industrial synthesis of styrenated phenols faces ongoing challenges. Key areas of focus include:
-
Catalyst Deactivation: Solid acid catalysts can deactivate over time due to coking (deposition of heavy organic residues) or leaching of active sites. Research into more robust and easily regenerated catalysts is critical.
-
Selectivity Control: Precisely controlling the MSP/DSP/TSP ratio to meet specific application demands remains a primary objective. This requires a sophisticated understanding of the interplay between catalyst design and process parameters.
-
Green Chemistry: The drive towards sustainability is pushing the field away from corrosive and wasteful homogeneous catalysts. The future lies in the development of highly active, selective, and durable heterogeneous catalysts that operate under milder, solvent-free conditions.[9]
By advancing our understanding of catalyst structure-activity relationships and reaction engineering, the scientific community can continue to refine this essential industrial process, making it more efficient, selective, and environmentally benign.
References
- 1. benchchem.com [benchchem.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Styrenized phenols - PCC Group Product Portal [products.pcc.eu]
- 5. Substance Information - ECHA [echa.europa.eu]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. gfschemicals.com [gfschemicals.com]
- 12. Amberlyst™ 15(H), wet, ion exchange resin 1 kg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 13. DuPont™ AmberLyst™ 15DRY [dupont.com]
- 14. US3479322A - Cationic ion exchange resin catalysts and process for their production and use - Google Patents [patents.google.com]
- 15. pnnl.gov [pnnl.gov]
- 16. Selective alkylation of phenol and tert-butanol using Zr-containing Beta zeolite - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 17. A Study on H₂SO₄-Treated M x O y Catalysts for Styrenated Phenols by Alkylation of Phenol with Styrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Preparation of Styrenated Phenol by Alkylation of Phenol with Styrene Over SO₄²⁻ /ZrO₂ Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Physical and chemical properties of o-(1-phenylethyl)phenol
An In-depth Technical Guide to the Physicochemical Properties of o-(1-phenylethyl)phenol
Abstract
o-(1-phenylethyl)phenol, a substituted phenolic compound, holds significant interest in synthetic chemistry and material science. This guide provides a comprehensive overview of its core physical and chemical properties, tailored for researchers, scientists, and professionals in drug development. We will delve into its structural characteristics, spectroscopic signatures, and key reactivity patterns. Furthermore, this document outlines detailed, field-proven methodologies for its analysis and characterization, emphasizing the rationale behind these experimental choices to ensure both accuracy and reproducibility.
Compound Identification and Core Structure
o-(1-phenylethyl)phenol, also known as 2-(1-phenylethyl)phenol, belongs to the class of phenols, characterized by a hydroxyl (-OH) group attached to a benzene ring. The "o-" (ortho) designation indicates that the 1-phenylethyl substituent is located on the carbon atom adjacent to the one bearing the hydroxyl group.
Systematic Identification:
-
IUPAC Name: this compound
-
CAS Number: 2417-06-3
-
Molecular Formula: C₁₄H₁₄O
-
Molecular Weight: 198.26 g/mol
The presence of a chiral center at the benzylic carbon of the phenylethyl group means this compound can exist as two enantiomers, (R)- and (S)-o-(1-phenylethyl)phenol. This chirality is a critical consideration in applications such as asymmetric synthesis and pharmaceutical development, where stereoisomers can exhibit vastly different biological activities.
Physicochemical Properties: A Quantitative Overview
The physical state and solubility of a compound are foundational to its handling, formulation, and application. The following table summarizes the key physical properties of o-(1-phenylethyl)phenol.
| Property | Value | Source |
| Melting Point | 56-59 °C | |
| Boiling Point | 314.9±15.0 °C at 760 mmHg | |
| Density | 1.079±0.06 g/cm³ | |
| pKa | 10.51±0.10 | |
| LogP | 3.86±0.30 |
Expert Insights:
-
The melting point of 56-59 °C indicates that o-(1-phenylethyl)phenol is a solid at room temperature, simplifying its handling and weighing.
-
The high boiling point is characteristic of phenolic compounds, which can form intermolecular hydrogen bonds via the hydroxyl group.
-
The pKa of 10.51 is slightly higher than that of phenol itself (approx. 9.95), suggesting that the electron-donating nature of the phenylethyl substituent subtly reduces the acidity of the hydroxyl proton.
-
A LogP of 3.86 indicates a significant lipophilic character, suggesting poor solubility in water but good solubility in nonpolar organic solvents like toluene, diethyl ether, and dichloromethane.
Synthesis Pathway: Friedel-Crafts Alkylation
A common and efficient method for synthesizing o-(1-phenylethyl)phenol is through the acid-catalyzed Friedel-Crafts alkylation of phenol with styrene. This electrophilic aromatic substitution reaction leverages the high reactivity of phenol and the availability of styrene as a starting material.
Fig. 1: Friedel-Crafts Alkylation Workflow
Expert Insights on Synthesis: The choice of an acid catalyst is critical for controlling the regioselectivity of this reaction. While strong Lewis acids can be used, solid acid catalysts like Amberlyst resins are often preferred in industrial settings. They offer advantages such as easier separation from the reaction mixture, reduced corrosion, and the ability to be recycled, which aligns with green chemistry principles. The reaction typically yields a mixture of ortho and para isomers, which can be separated using column chromatography.
Analytical Characterization: Protocols and Interpretation
Accurate characterization is essential to confirm the identity and purity of the synthesized compound. A multi-faceted approach combining spectroscopic and chromatographic techniques is standard practice.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
Step-by-Step Protocol for ¹H NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of o-(1-phenylethyl)phenol in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Record the ¹H NMR spectrum, typically with 16-32 scans.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm).
Expected ¹H NMR Spectral Data:
-
Aromatic Protons (Ar-H): Multiple signals in the range of 6.7-7.4 ppm.
-
Hydroxyl Proton (-OH): A broad singlet, typically around 4.5-5.5 ppm (position can vary with concentration and temperature).
-
Benzylic Proton (-CH): A quartet around 4.3 ppm.
-
Methyl Protons (-CH₃): A doublet around 1.6 ppm.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating the compound from impurities and confirming its molecular weight.
Step-by-Step Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the compound in a volatile organic solvent like dichloromethane or ethyl acetate.
-
GC Method:
-
Column: Use a nonpolar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Expected Results:
-
Gas Chromatogram: A major peak corresponding to o-(1-phenylethyl)phenol. The retention time can be used for identification.
-
Mass Spectrum: The molecular ion peak [M]⁺ should be observed at m/z = 198. A prominent fragment ion peak at m/z = 105, corresponding to the loss of the phenol group, is also expected.
Fig. 2: GC-MS Analytical Workflow
Safety and Handling
As with all phenolic compounds, o-(1-phenylethyl)phenol should be handled with appropriate care in a well-ventilated laboratory fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves (nitrile or neoprene).
-
Hazards: May cause skin and eye irritation. Avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Applications and Future Directions
The unique structure of o-(1-phenylethyl)phenol makes it a valuable building block in several areas:
-
Polymer Chemistry: It can be used as a monomer or chain-terminating agent in the production of phenolic resins and polycarbonates, imparting specific thermal and mechanical properties.
-
Asymmetric Synthesis: Chiral versions of the molecule are explored as ligands in asymmetric catalysis, where the bulky phenylethyl group can create a specific steric environment to control the stereochemical outcome of a reaction.
-
Pharmaceutical Research: The phenol moiety is a common feature in many biologically active molecules. This compound serves as a scaffold for developing new therapeutic agents.
The continued exploration of its reactivity and the development of enantioselective syntheses will further expand the utility of o-(1-phenylethyl)phenol in advanced materials and medicinal chemistry.
2-(1-Phenylethyl)phenol molecular weight and formula
An In-depth Technical Guide to 2-(1-Phenylethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, an ortho-substituted alkylphenol. It details the compound's fundamental chemical and physical properties, molecular structure, and spectroscopic characteristics. The document outlines common synthetic methodologies, explores its current and potential applications across various industries, and discusses its known biological activities. Furthermore, it provides essential safety, handling, and storage protocols to ensure its proper use in a laboratory and industrial setting. This guide is intended to be an authoritative resource for professionals in research, chemical synthesis, and drug development.
Chemical Identity and Core Properties
This compound is an aromatic organic compound characterized by a phenol ring substituted at the ortho position with a 1-phenylethyl group.[1] This substitution pattern confers specific steric and electronic properties that influence its reactivity and potential applications.[1]
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1][2][3] |
| Molecular Formula | C₁₄H₁₄O | [1][2][3][4][5][6] |
| Molecular Weight | 198.26 g/mol | [1][3][5][6] |
| CAS Number | 4237-44-9 | [1][2][4][5] |
| Synonyms | o-(α-Methylbenzyl)phenol, o-(1-Phenylethyl)phenol, 1-(2-Hydroxyphenyl)-1-phenylethane, 2-(alpha-Methylbenzyl)phenol | [3][5][7] |
| Physical Form | Liquid | [4] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | |
| Purity (Typical) | 95% |
Molecular Structure and Spectroscopic Profile
The structure of this compound consists of a biphenyl framework connected by an ethyl bridge, with a hydroxyl group on one of the phenyl rings.[1] The ortho-substitution creates significant steric hindrance around the hydroxyl group, which modulates its chemical reactivity compared to its meta and para isomers.[1]
Caption: 2D structure of this compound.
Spectroscopic Data
-
Infrared (IR) Spectrum: The IR spectrum is characterized by a broad absorption band corresponding to the O-H stretching of the phenolic hydroxyl group. Specific data and spectra are available in the NIST/EPA Gas-Phase Infrared Database.[5]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry data is available and can be used for structural elucidation and identification.[7]
Synthesis and Manufacturing
The synthesis of this compound is most commonly achieved through the acid-catalyzed alkylation of phenol.
Primary Synthesis Route: Friedel-Crafts Alkylation
This method involves the reaction of phenol with a suitable alkylating agent, such as 1-phenylethanol or styrene, in the presence of a Lewis acid or protic acid catalyst.[1] The ortho-selectivity is influenced by reaction conditions such as temperature and catalyst choice.
Caption: Generalized workflow for Friedel-Crafts synthesis.
Example Laboratory Protocol (Conceptual)
-
Charging the Reactor: In a suitable reaction vessel equipped with a stirrer, thermometer, and reflux condenser, charge phenol and an excess of the chosen solvent (e.g., benzene).
-
Catalyst Addition: Slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), while maintaining a controlled temperature. The use of a Lewis acid polarizes the alkylating agent, making it a better electrophile to attack the electron-rich phenol ring.
-
Reactant Addition: Add 1-phenylethanol dropwise to the mixture. The reaction is typically exothermic and requires careful temperature control to favor ortho-substitution and prevent side reactions.
-
Reaction: Heat the mixture to the target temperature and maintain for several hours until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Cool the reaction mixture and quench it by slowly adding it to ice-water. This deactivates the catalyst and separates the aqueous and organic layers.
-
Purification: Separate the organic layer, wash it to remove impurities, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure. The crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure this compound.
Applications and Biological Relevance
This compound serves as a versatile intermediate and additive in several industrial and research fields.[1]
-
Polymer Industry: It can be used as a stabilizer or antioxidant additive in the production of polymers, enhancing the thermal stability and longevity of the material.[1]
-
Pharmaceutical Synthesis: The phenolic structure is a common scaffold in medicinal chemistry, making it a valuable intermediate for the synthesis of more complex drug molecules.[1]
-
Cosmetics: Due to its antioxidant properties, it has applications as a preservative in cosmetic formulations to prevent degradation.[1]
Biological Activities
Research has indicated several potential biological activities for this compound, primarily linked to its phenolic hydroxyl group.
-
Antioxidant Properties: The compound can act as a free radical scavenger, which may help protect against oxidative stress.[1]
-
Antimicrobial Activity: Studies have suggested moderate activity against certain strains of bacteria and fungi.[1]
-
Anti-inflammatory Effects: Preliminary research points towards potential anti-inflammatory properties, though further investigation is required to confirm these effects and understand the mechanisms.[1]
Safety, Handling, and Storage
Proper handling of this compound is crucial to ensure laboratory safety.
GHS Hazard Classification
| Pictogram | Signal Word | Hazard Statements |
|
| Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
Recommended Handling Procedures
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields or a face shield, and a lab coat.[8]
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[8]
Storage Guidelines
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[8]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[8]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.
Conclusion
This compound is a significant chemical compound with a well-defined molecular structure and a range of established and potential applications. Its synthesis via Friedel-Crafts alkylation is a cornerstone of its production, leading to its use as a key intermediate in the pharmaceutical, cosmetic, and polymer industries. The biological activities, particularly its antioxidant properties, continue to be an area of active research. Adherence to strict safety and handling protocols is mandatory for its use. This guide serves as a foundational technical resource for professionals working with this versatile compound.
References
- 1. Buy this compound | 4237-44-9 [smolecule.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. This compound | C14H14O | CID 95322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. Phenol, 2-(1-phenylethyl)- [webbook.nist.gov]
- 6. GSRS [precision.fda.gov]
- 7. Phenol, 2-(1-phenylethyl)- [webbook.nist.gov]
- 8. aksci.com [aksci.com]
The Definitive Spectroscopic Guide to 2-(α-Methylbenzyl)phenol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the spectral data for 2-(α-Methylbenzyl)phenol (CAS 4237-44-9), a key intermediate in various chemical syntheses. As a disubstituted phenol, its structural elucidation relies on the synergistic interpretation of multiple spectroscopic techniques. This document offers an in-depth examination of its Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) data. Beyond presenting the raw data, this guide emphasizes the underlying principles and experimental rationale, providing field-proven insights into data acquisition and interpretation to ensure both scientific integrity and practical utility for professionals in drug development and chemical research.
Molecular Structure and Analytical Overview
2-(α-Methylbenzyl)phenol, also known as 2-(1-Phenylethyl)phenol, possesses a molecular formula of C₁₄H₁₄O and a molecular weight of approximately 198.26 g/mol [1]. The structure features a phenol ring substituted at the ortho position with an α-methylbenzyl group (a phenylethyl group). This specific arrangement, with its chiral center at the benzylic carbon, dictates a unique spectroscopic fingerprint that is crucial for its unambiguous identification and quality control.
The analytical workflow for confirming the structure and purity of 2-(α-Methylbenzyl)phenol is an integrated process. Each spectroscopic method provides a unique piece of the structural puzzle, and their combined interpretation forms a self-validating system.
Caption: Integrated workflow for the spectroscopic analysis of 2-(α-Methylbenzyl)phenol.
Mass Spectrometry (MS)
Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a molecule, offering direct evidence of its elemental composition and structural motifs.
Rationale for Electron Ionization (EI)
Electron Ionization (EI) is the method of choice for the initial analysis of relatively small, thermally stable organic molecules like 2-(α-Methylbenzyl)phenol. The high energy (typically 70 eV) used in EI induces reproducible and extensive fragmentation. This creates a detailed "fingerprint" mass spectrum that is highly characteristic of the molecule and allows for robust library matching and structural inference. The resulting fragments provide clues to the molecule's constituent parts, such as the phenyl, benzyl, and phenol groups.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: A small volume (typically 1 µL) is injected into the GC inlet, which is heated to ensure rapid volatilization.
-
Chromatographic Separation: The analyte is separated from any impurities on a non-polar capillary column (e.g., DB-5ms). The temperature program is designed to ensure a sharp peak shape for the analyte.
-
Ionization: As the analyte elutes from the GC column, it enters the MS ion source, where it is bombarded with 70 eV electrons.
-
Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
Detection: Ions are detected, and their abundance is recorded, generating a mass spectrum.
Data Interpretation: Fragmentation Analysis
The mass spectrum of 2-(α-Methylbenzyl)phenol is available from the NIST Mass Spectrometry Data Center[2]. The key is to identify the molecular ion peak (M⁺•) and then rationalize the major fragment ions.
Table 1: Key Mass Spectrometry Data for 2-(α-Methylbenzyl)phenol
| m/z Value | Proposed Fragment Ion | Formula | Significance |
| 198 | [M]⁺• | C₁₄H₁₄O | Molecular Ion: Confirms the molecular weight of the compound[2]. |
| 183 | [M - CH₃]⁺ | C₁₃H₁₁O | Loss of Methyl Group: A prominent peak resulting from the cleavage of the methyl group, forming a stable benzylic/phenolic cation. |
| 105 | [C₇H₅O]⁺ / [C₈H₉]⁺ | - | Benzyl Cation Precursor: Often arises from cleavage of the bond between the two aromatic rings. |
The most significant fragmentation pathway involves the benzylic cleavage, which is the scission of the C-C bond between the methyl group and the benzylic carbon. This process results in the loss of a methyl radical (•CH₃, mass 15) to form a highly stable cation at m/z 183. This fragment is stabilized by resonance across both the phenolic and phenyl ring systems.
Caption: Primary fragmentation pathway of 2-(α-Methylbenzyl)phenol in EI-MS.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes (stretching, bending) of chemical bonds.
Rationale for Attenuated Total Reflectance (ATR) or Gas-Phase Analysis
For a solid or liquid sample, Fourier Transform Infrared (FTIR) spectroscopy using an Attenuated Total Reflectance (ATR) accessory is a common and efficient method. It requires minimal sample preparation and provides high-quality spectra. Alternatively, gas-phase IR, often coupled with GC, provides a spectrum of the isolated molecule free from intermolecular interactions like hydrogen bonding, which can sharpen absorption bands[2]. The NIST reference spectrum was acquired in the gas phase.
Data Interpretation: Characteristic Absorption Bands
The IR spectrum provides clear evidence for the key functional groups: the phenolic hydroxyl (-OH) group and the aromatic rings.
Table 2: Characteristic IR Absorption Bands for 2-(α-Methylbenzyl)phenol
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Significance |
| ~3650 (sharp) | O-H Stretch (free) | Phenol (-OH) | In the gas-phase spectrum, this sharp band indicates a free, non-hydrogen-bonded hydroxyl group[2]. In a condensed phase (liquid/solid), this would appear as a very broad band centered around 3200-3500 cm⁻¹ due to intermolecular hydrogen bonding. |
| 3000 - 3100 | C-H Stretch (sp²) | Aromatic Rings | Absorptions in this region are characteristic of C-H bonds on the benzene rings. |
| 2850 - 3000 | C-H Stretch (sp³) | Alkyl Groups | These bands correspond to the C-H stretching of the methyl (-CH₃) and methine (-CH) groups. |
| ~1600, ~1490 | C=C Stretch | Aromatic Rings | These absorptions are diagnostic for the carbon-carbon double bond stretching within the aromatic rings. |
| ~1220 | C-O Stretch | Phenol | The stretching vibration of the C-O bond in a phenol is typically strong and appears at a higher wavenumber than in aliphatic alcohols, a key diagnostic feature. |
| ~750 | C-H Out-of-Plane Bending | Aromatic Rings | This strong absorption is characteristic of ortho-disubstituted benzene rings, providing evidence for the substitution pattern on the phenol ring. Monosubstituted rings also show characteristic bands in this region. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, a complete structural assignment can be made. Both ¹H and ¹³C NMR spectra for this compound are available from SpectraBase[1].
Rationale for ¹H and ¹³C NMR
-
¹H NMR (Proton NMR): Provides information on the number of different types of protons, the electronic environment of each proton, and how many neighboring protons each proton has. The integration of the signals gives the relative ratio of the protons.
-
¹³C NMR (Carbon-13 NMR): Reveals the number of chemically non-equivalent carbon atoms and their electronic environments (e.g., aliphatic, aromatic, attached to an electronegative atom).
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for many organic compounds and its single residual proton peak at ~7.26 ppm, which can be used for spectral calibration.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the sample. TMS is chemically inert and its protons and carbons provide a sharp singlet at 0.00 ppm, serving as the universal reference standard.
-
Acquisition: The sample is placed in a high-field NMR spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled experiment is typically run, which results in each unique carbon appearing as a single sharp line, simplifying the spectrum.
¹H NMR Data: Predicted Spectrum and Interpretation
Table 3: Predicted ¹H NMR Data for 2-(α-Methylbenzyl)phenol in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.20 - 7.40 | Multiplet (m) | 5H | Phenyl Ring Protons | The five protons of the unsubstituted phenyl ring will appear as a complex multiplet in the typical aromatic region. |
| ~6.70 - 7.10 | Multiplet (m) | 4H | Phenol Ring Protons | The four protons on the substituted phenol ring are chemically distinct and will show complex splitting patterns due to ortho, meta, and para couplings. |
| ~5.0 (variable) | Broad Singlet (s) | 1H | Phenolic -OH | The chemical shift of the hydroxyl proton is variable and depends on concentration and temperature due to hydrogen bonding. It often appears as a broad singlet and will exchange with D₂O[3]. |
| ~4.30 | Quartet (q) | 1H | Benzylic Methine (-CH) | This proton is coupled to the three protons of the adjacent methyl group, resulting in a quartet (n+1 rule). Its position is downfield due to the deshielding effect of two adjacent aromatic rings. |
| ~1.65 | Doublet (d) | 3H | Methyl Protons (-CH₃) | These three protons are coupled to the single benzylic methine proton, resulting in a doublet. |
¹³C NMR Data: Predicted Spectrum and Interpretation
The proton-decoupled ¹³C NMR spectrum will show 12 distinct signals, as all 14 carbons are chemically non-equivalent except for any accidental overlap.
Table 4: Predicted ¹³C NMR Data for 2-(α-Methylbenzyl)phenol in CDCl₃
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~152 - 156 | C-OH (Phenol Ring) | The ipso-carbon attached to the highly electronegative oxygen atom is significantly deshielded and appears furthest downfield among the aromatic carbons. |
| ~145 | Quaternary C (Phenyl Ring) | The ipso-carbon of the phenyl ring, attached to the methine carbon. |
| ~120 - 140 | Aromatic C-H and Quaternary C | The remaining 10 aromatic carbons (4 from the phenol ring, 5 from the phenyl ring, and the quaternary carbon ortho to the -OH group) will resonate in this region. The specific shifts are influenced by substitution patterns. |
| ~45 | Benzylic Methine (-CH) | The benzylic carbon is attached to two aromatic rings, shifting it downfield into this region. |
| ~22 | Methyl (-CH₃) | The aliphatic methyl carbon appears in the typical upfield region. |
Conclusion: An Integrated Approach to Structural Verification
The structural elucidation of 2-(α-Methylbenzyl)phenol is a clear demonstration of the power of an integrated spectroscopic approach. Mass spectrometry confirms the molecular weight (198 g/mol ) and reveals a characteristic fragmentation pattern dominated by the loss of a methyl group. IR spectroscopy provides definitive evidence of the phenolic -OH and aromatic functionalities. Finally, ¹H and ¹³C NMR spectroscopy map out the complete carbon-hydrogen framework, confirming the ortho-substitution pattern and the presence of the α-methylbenzyl side chain. Together, these techniques provide a self-validating system for the unambiguous identification and quality assessment of this important chemical compound.
References
Methodological & Application
Applications of 2-(1-Phenylethyl)phenol and its Derivatives in Polymer Chemistry: A Technical Guide
Introduction: The Role of Sterically Hindered Phenols in Polymer Stability
The longevity and performance of polymeric materials are intrinsically linked to their ability to withstand environmental stressors such as heat, light, and oxygen. The oxidative degradation of polymers, a free-radical chain reaction, leads to a decline in mechanical properties, discoloration, and ultimately, material failure. To counteract these effects, antioxidants are incorporated into polymer formulations. Among the most effective classes of antioxidants are the sterically hindered phenols.
This technical guide focuses on the applications of 2-(1-phenylethyl)phenol and its more commercially significant derivatives, namely 2,4-bis(1-phenylethyl)phenol and 2,4,6-tris(1-phenylethyl)phenol, in the field of polymer chemistry. While this compound serves as a foundational chemical structure, its di- and tri-substituted counterparts have found widespread use as potent antioxidants and stabilizers for a variety of polymers.[1][2] This document provides an in-depth exploration of their mechanism of action, synthesis, and practical application, complete with detailed experimental protocols for their evaluation.
Section 1: The Chemistry of Styrenated Phenols as Polymer Antioxidants
Styrenated phenols belong to the class of sterically hindered phenolic antioxidants.[2][3] Their efficacy stems from the presence of a hydroxyl group (-OH) on a phenyl ring, which can donate a hydrogen atom to neutralize highly reactive free radicals that propagate the polymer degradation chain.[1][2]
Mechanism of Action: Free Radical Scavenging
The primary role of styrenated phenols is to interrupt the auto-oxidation cycle of polymers. This process is initiated by factors like heat or UV light, which generate polymer alkyl radicals (P•). These radicals react with oxygen to form polymer peroxy radicals (POO•), which then abstract a hydrogen atom from another polymer chain, propagating the degradation.
Styrenated phenols intervene by donating the hydrogen atom from their phenolic hydroxyl group to the peroxy radicals.[1][2] This action terminates the chain reaction and forms a stable hydroperoxide and a sterically hindered phenoxyl radical. The bulky 1-phenylethyl groups at the ortho and para positions to the hydroxyl group provide steric hindrance, which enhances the stability of the resulting phenoxyl radical.[2] This stability is crucial as it prevents the phenoxyl radical from initiating new degradation chains, thus effectively halting the oxidative process.[2]
References
Introduction: The Imperative for Effective Antioxidants
An in-depth guide for researchers, scientists, and drug development professionals on the application and evaluation of 2-(1-Phenylethyl)phenol as a potent antioxidant.
Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in a vast array of pathological conditions and material degradation processes.[1] From neurodegenerative diseases and cancer to the thermo-oxidative breakdown of polymers, uncontrolled free radical activity poses a significant challenge.[1] Antioxidants, molecules capable of inhibiting the oxidation of other molecules, are therefore critical tools in both therapeutic development and industrial applications. They function by neutralizing free radicals, thereby preventing cellular damage and preserving material integrity.[1][2]
Phenolic compounds are a prominent class of antioxidants, widely recognized for their efficacy as radical scavengers and chain breakers.[1][3] Within this class, this compound (CAS 4237-44-9) emerges as a noteworthy compound.[4] Characterized by a phenolic hydroxyl group with a sterically bulky 1-phenylethyl group at the ortho position, its structure is tailored for high antioxidant efficiency.[5][6] This guide provides a comprehensive overview of the theoretical underpinnings of this compound's antioxidant activity and presents detailed protocols for its evaluation in both chemical and biological systems.
Chemical Profile and Mechanism of Action
This compound is an organic compound with the molecular formula C₁₄H₁₄O.[4][7] Its efficacy as an antioxidant is rooted in the chemistry of its substituted phenol structure.
2.1 The Free Radical Scavenging Mechanism
The principal mechanism by which this compound exerts its antioxidant effect is through Hydrogen Atom Transfer (HAT).[1][8] Phenols are excellent hydrogen atom donors due to the relatively weak O-H bond.[3] The process can be summarized as follows:
-
A highly reactive free radical (R•), such as a peroxyl radical (ROO•) which propagates oxidative chains, abstracts the hydrogen atom from the phenolic hydroxyl group (-OH) of this compound.[3][5]
-
This action neutralizes the reactive radical (forming R-H), effectively terminating the oxidative chain reaction.[1]
-
A 2-(1-Phenylethyl)phenoxyl radical is formed. Crucially, this resulting radical is significantly less reactive than the initial radical due to two key structural features:
-
Resonance Stabilization: The unpaired electron on the oxygen atom is delocalized across the aromatic ring, distributing its reactivity and increasing its stability.[8]
-
Steric Hindrance: The bulky 1-phenylethyl group at the ortho position physically obstructs the radical center on the oxygen atom.[5] This steric shielding prevents the phenoxyl radical from easily participating in or initiating new oxidation chains, making it a highly efficient antioxidant.
-
This mechanism underscores the compound's role as a primary, chain-breaking antioxidant.
Caption: Antioxidant mechanism of this compound via Hydrogen Atom Donation.
Protocols for In Vitro Antioxidant Capacity Assessment
To quantify the antioxidant potential of this compound, a series of standardized in vitro assays are recommended. These chemical assays provide rapid and reproducible measures of free radical scavenging activity.
Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[9] DPPH is a dark purple crystalline solid which, upon reduction by an antioxidant, is converted to a yellow-colored diphenylpicrylhydrazine.[10] The decrease in absorbance at 517 nm is proportional to the concentration and potency of the antioxidant.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Positive Control: Ascorbic acid or Trolox
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of DPPH Working Solution (0.1 mM): Dissolve ~4 mg of DPPH in 100 mL of methanol. This solution is light-sensitive and should be freshly prepared and kept in an amber bottle or covered in foil.[9][11] Adjust the concentration to achieve an absorbance of approximately 1.0 ± 0.1 at 517 nm.[10]
-
Preparation of Test Samples: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Prepare the positive control (Ascorbic acid) in the same manner.
-
Assay Protocol (96-well plate format):
-
Add 20 µL of each sample dilution (or positive control) to the wells of the microplate.
-
Add 20 µL of methanol to a separate well to serve as the negative control (blank).
-
Using a multichannel pipette, add 180-200 µL of the DPPH working solution to all wells. Mix gently.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[9]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the DPPH solution with methanol (blank).
-
A_sample is the absorbance of the DPPH solution with the test sample.[11]
-
-
IC₅₀ Determination: Plot the % scavenging activity against the sample concentrations. The IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, can be determined from the graph using linear or non-linear regression analysis.
Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•⁺). The ABTS•⁺ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[12] The resulting blue-green radical solution is decolorized in the presence of a hydrogen-donating antioxidant. This method is advantageous as it is applicable to both hydrophilic and lipophilic antioxidants.[13]
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Ethanol or Phosphate Buffered Saline (PBS)
-
Test compound and positive control (Trolox)
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•⁺):
-
Prepare a 7 mM ABTS stock solution in water.
-
Prepare a 2.45 mM potassium persulfate stock solution in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This generates the ABTS•⁺ radical.[12]
-
-
Preparation of ABTS•⁺ Working Solution: Before use, dilute the stock ABTS•⁺ solution with ethanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay Protocol:
-
Prepare serial dilutions of this compound and Trolox in ethanol.
-
Add 10 µL of each sample dilution to a cuvette or microplate well.
-
Add 1 mL of the ABTS•⁺ working solution and mix thoroughly.
-
-
Incubation: Allow the reaction to proceed for 6-7 minutes at room temperature.
-
Measurement: Read the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox.[12]
Protocol for Cell-Based Antioxidant Assessment
While chemical assays are excellent for screening, cell-based assays are crucial for evaluating antioxidant efficacy in a more biologically relevant context, accounting for factors like cell uptake and metabolism.[14]
Protocol 3: Cellular Antioxidant Activity (CAA) Assay
Principle: The CAA assay measures the ability of a compound to prevent the oxidation of a fluorescent probe, typically 2',7'-dichlorofluorescin diacetate (DCFH-DA), within cultured cells.[15] DCFH-DA is non-fluorescent and cell-permeable. Inside the cell, esterases cleave the acetate groups, trapping the resulting DCFH within the cell. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). An effective antioxidant will scavenge the ROS and inhibit the formation of DCF.[15]
Materials:
-
Human liver hepatocellular carcinoma (HepG2) cells or other suitable cell line
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
DCFH-DA probe
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator
-
This compound and Quercetin (as a positive control)
-
Black, clear-bottom 96-well cell culture plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well black plate at a density of 6 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Remove the culture medium and wash the cells with PBS. Treat the cells with medium containing various concentrations of this compound (and Quercetin) for 1-2 hours.
-
Probe Loading: Remove the treatment medium, wash with PBS, and add 100 µL of medium containing 25 µM DCFH-DA to each well. Incubate for 60 minutes in the dark.
-
Induction of Oxidative Stress: Remove the DCFH-DA solution and wash the cells with PBS. Add 100 µL of 600 µM AAPH solution (prepared in PBS or culture medium) to all wells to induce oxidative stress.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence emission at 535 nm (with excitation at 485 nm) every 5 minutes for 1 hour.
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics plot for each concentration.
-
Calculate the Cellular Antioxidant Activity (CAA) unit for each concentration using the formula: CAA unit = 100 - (∫SA / ∫CA) x 100 Where ∫SA is the AUC for the sample-treated wells and ∫CA is the AUC for the control (AAPH only) wells.[15]
-
Determine the EC₅₀ value, which is the concentration required to provide 50% antioxidant activity in the cells.
-
Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) Assay.
Data Presentation and Interpretation
For effective comparison and reporting, quantitative data from antioxidant assays should be summarized in a clear, tabular format. The IC₅₀/EC₅₀ values are critical metrics for comparing the potency of different compounds.
Table 1: Illustrative Antioxidant Activity Data
| Assay Type | Compound | Parameter | Illustrative Value |
| Chemical Assay | This compound | DPPH IC₅₀ | 15 µg/mL |
| Ascorbic Acid (Control) | DPPH IC₅₀ | 5 µg/mL | |
| This compound | ABTS (TEAC) | 1.8 | |
| Trolox (Control) | ABTS (TEAC) | 1.0 | |
| Cell-Based Assay | This compound | CAA EC₅₀ | 12 µM |
| Quercetin (Control) | CAA EC₅₀ | 8 µM |
Disclaimer: The quantitative data presented in this table is for illustrative purposes only and is based on the typical performance of sterically hindered phenolic antioxidants. Actual experimental results may vary.[5]
Interpretation:
-
A lower IC₅₀ or EC₅₀ value indicates greater antioxidant potency.
-
In the illustrative data, while Ascorbic Acid shows higher potency in the purely chemical DPPH assay, the cellular data provides a more biologically relevant measure of efficacy.
-
A TEAC value greater than 1 indicates that the compound is a more potent antioxidant than Trolox on a molar basis.
Conclusion and Future Perspectives
This compound demonstrates significant potential as an antioxidant due to its sterically hindered phenolic structure, which facilitates efficient free radical scavenging via a hydrogen atom transfer mechanism. The protocols detailed in this guide provide a robust framework for researchers to quantify its antioxidant capacity in both chemical and cellular models. By employing a multi-assay approach, from the rapid screening offered by DPPH and ABTS to the biologically relevant insights from the CAA assay, a comprehensive profile of its antioxidant efficacy can be established.
Future research should focus on elucidating the specific intracellular pathways affected by this compound, exploring its potential to modulate endogenous antioxidant enzyme expression, and evaluating its efficacy and safety in more complex in vivo models for therapeutic or industrial applications.
References
- 1. jscholaronline.org [jscholaronline.org]
- 2. bioivt.com [bioivt.com]
- 3. Antioxidant properties of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C14H14O | CID 95322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Buy this compound | 4237-44-9 [smolecule.com]
- 7. GSRS [precision.fda.gov]
- 8. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. agilent.com [agilent.com]
Application Note: A Robust Gas Chromatography Method for the Baseline Separation of Phenylethylphenol Isomers
Abstract
The accurate quantification of phenylethylphenol isomers (2-, 3-, and 4-phenylethylphenol) is a critical requirement in various fields, from pharmaceutical development, where they may be synthetic precursors or impurities, to environmental monitoring. Due to their structural similarity and close boiling points, separating these positional isomers presents a significant analytical challenge. This application note details a comprehensive and validated gas chromatography (GC) method designed for the robust, baseline separation of 2-phenylethylphenol, 3-phenylethylphenol, and 4-phenylethylphenol. The protocol emphasizes the critical role of derivatization to enhance volatility and improve peak shape, outlines the rationale for column selection, and provides a detailed, optimized temperature program. This guide is intended for researchers, scientists, and quality control professionals seeking a reliable and reproducible method for the analysis of these specific isomers.
Introduction: The Analytical Imperative for Separating Phenylethylphenol Isomers
Phenylethylphenols are a class of aromatic compounds that find utility as intermediates in the synthesis of various pharmaceuticals and specialty chemicals. The position of the phenylethyl group on the phenol ring profoundly influences the molecule's chemical reactivity and biological activity. Consequently, the ability to separate and quantify the individual 2-, 3-, and 4-isomers is not merely an academic exercise but a necessity for process optimization, impurity profiling, and ensuring the quality and safety of final products.
Gas chromatography is an ideal technique for this analysis due to its high resolving power for volatile and semi-volatile compounds.[1] However, the polar hydroxyl group in phenols can lead to poor chromatographic performance, characterized by peak tailing and broad peaks, due to interactions with the stationary phase.[2] To overcome these challenges, a derivatization step is essential to convert the polar hydroxyl group into a less polar, more volatile moiety.[3][4] This application note provides a complete workflow, from sample preparation and derivatization to the final GC-MS analysis, ensuring a validated and trustworthy protocol.
Methodological Framework: Causality and Experimental Design
The successful separation of closely related isomers by GC is contingent upon a synergistic optimization of several key parameters. The choices outlined below are grounded in established chromatographic principles to create a self-validating system.
The Criticality of Derivatization
Direct injection of underivatized phenols often results in poor peak shape and potential co-elution of isomers.[2][5] Derivatization is a preparatory step that chemically modifies the analyte to enhance its suitability for GC analysis.[4] For phenylethylphenol isomers, silylation is the derivatization method of choice. This process replaces the active hydrogen of the phenolic hydroxyl group with a non-polar trimethylsilyl (TMS) group.[3]
The benefits of silylation are twofold:
-
Increased Volatility: The TMS derivative has a significantly higher vapor pressure than the parent phenol, allowing for elution at lower temperatures and reducing the risk of thermal degradation.[3][4]
-
Improved Peak Shape: By eliminating the polar hydroxyl group, interactions with the stationary phase are minimized, resulting in sharper, more symmetrical peaks and improved resolution.
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a highly effective silylating agent for phenols due to its strong silylating potential and the volatility of its byproducts.[6]
Stationary Phase Selection: A Matter of Polarity
The choice of the GC column's stationary phase is the most critical factor in achieving separation, as it governs the selectivity of the analysis.[7] The principle of "like dissolves like" is a useful guide.[8] For the separation of aromatic isomers like phenylethylphenols, a mid-polarity stationary phase is ideal.
A 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms, or equivalent) stationary phase is recommended. This phase offers a good balance of dispersive and pi-pi interactions, which are crucial for differentiating between positional isomers. The phenyl groups in the stationary phase can interact with the aromatic rings of the phenylethylphenol isomers, providing the necessary selectivity for their separation.[9][10]
Temperature Programming: The Key to Resolution and Efficiency
Isothermal GC methods are often inadequate for separating a mixture of compounds with varying boiling points. Temperature programming, the gradual increase of the column oven temperature during the analysis, is essential for achieving good resolution while minimizing run time.[11][12] A well-designed temperature program ensures that earlier eluting compounds are well-resolved at lower temperatures, while later eluting compounds are eluted more quickly at higher temperatures, resulting in sharper peaks.[12][13] The optimized temperature program presented in this protocol was developed to provide baseline separation of the three phenylethylphenol isomers.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the GC analysis of phenylethylphenol isomers.
Materials and Reagents
-
Solvents: Acetonitrile (HPLC grade), Pyridine (anhydrous)
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Standards: 2-phenylethylphenol, 3-phenylethylphenol, 4-phenylethylphenol (analytical standard grade)
-
Inert Gas: Helium (99.999% purity)
Instrumentation and Chromatographic Conditions
A gas chromatograph equipped with a mass spectrometer (MS) detector is recommended for this analysis to provide both quantitative data and mass spectral confirmation of the isomers.
| Parameter | Condition | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides precise temperature and flow control. |
| Detector | Agilent 5977B MS or equivalent | Offers high sensitivity and structural confirmation. |
| Column | 5% Phenyl Polysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness | Mid-polarity phase for optimal selectivity of aromatic isomers.[7][10] |
| Carrier Gas | Helium | Inert and provides good efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimized for column dimensions to ensure good separation efficiency. |
| Inlet Temperature | 280 °C | Ensures complete vaporization of the derivatized analytes. |
| Injection Mode | Split (50:1) | Prevents column overloading and ensures sharp peaks. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Oven Program | Initial: 150 °C (hold 2 min) | Allows for the elution of any light impurities before the analytes. |
| Ramp 1: 10 °C/min to 250 °C | The primary ramp for separating the isomers.[11] | |
| Hold: 5 min at 250 °C | Ensures elution of all components. | |
| MS Transfer Line | 280 °C | Prevents condensation of analytes. |
| MS Ion Source | 230 °C | Standard temperature for electron ionization. |
| MS Quadrupole | 150 °C | Standard temperature for the mass filter. |
| Acquisition Mode | Scan (m/z 50-400) | Allows for the collection of full mass spectra for identification. |
Standard and Sample Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of each phenylethylphenol isomer and dissolve in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with acetonitrile.
-
Sample Preparation: Dissolve the sample containing the phenylethylphenol isomers in acetonitrile to achieve an approximate concentration of 100 µg/mL.
Derivatization Protocol
-
Transfer 100 µL of the standard or sample solution to a 2 mL autosampler vial.
-
Add 50 µL of anhydrous pyridine. Pyridine acts as a catalyst and acid scavenger.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70 °C for 30 minutes in a heating block or oven.
-
Cool the vial to room temperature before placing it in the autosampler for GC-MS analysis.
Workflow Diagram
Caption: Workflow for the GC-MS analysis of phenylethylphenol isomers.
Expected Results and Discussion
Under the specified chromatographic conditions, the TMS-derivatized phenylethylphenol isomers are expected to be baseline resolved. The anticipated elution order is 2-phenylethylphenol, followed by 3-phenylethylphenol, and then 4-phenylethylphenol. This elution pattern is consistent with the general principle that ortho-substituted isomers are often more volatile than their meta and para counterparts.
The mass spectrometer will provide confirmation of the identity of each peak. The TMS-derivatized phenylethylphenols will exhibit characteristic mass spectra, including a molecular ion peak (M+) and fragmentation patterns that can be used for definitive identification.
Method Validation and Trustworthiness
To ensure the reliability of this method, it is recommended to perform a validation study in accordance with ICH guidelines or internal laboratory SOPs. Key validation parameters should include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the baseline separation of the isomers and the unique mass spectra.
-
Linearity: The method should be linear over a defined concentration range. A calibration curve should be constructed with at least five concentration levels, and the correlation coefficient (r²) should be ≥ 0.995.
-
Accuracy and Precision: Accuracy (trueness) and precision (repeatability and intermediate precision) should be assessed by analyzing replicate preparations of a standard at different concentrations. Acceptance criteria are typically within ±15% for accuracy and a relative standard deviation (RSD) of ≤ 15%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These should be determined to establish the sensitivity of the method.
By systematically validating these parameters, the trustworthiness and robustness of the analytical method are assured.
Conclusion
This application note presents a detailed and scientifically grounded gas chromatography method for the separation and analysis of 2-, 3-, and 4-phenylethylphenol isomers. The protocol, which incorporates a critical derivatization step, optimized column selection, and a tailored temperature program, is designed to provide robust and reproducible results. This method is suitable for implementation in research, development, and quality control laboratories, enabling the accurate characterization of these important chemical entities.
References
- 1. impactfactor.org [impactfactor.org]
- 2. journal.gnest.org [journal.gnest.org]
- 3. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 4. mdpi.com [mdpi.com]
- 5. epa.gov [epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. GC Analysis of Phenols in Water [merckmillipore.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 13. gcms.cz [gcms.cz]
High-Performance Liquid Chromatography (HPLC) Analysis of Styrenated Phenols: A Comprehensive Guide to Method Development and Quantification
An Application Note from Gemini Analytical
Abstract
Styrenated phenol is a crucial industrial antioxidant and chemical intermediate whose performance is dictated by its complex composition of mono-, di-, and tri-styrenated congeners and their respective isomers.[1] This application note provides a detailed, experience-driven guide for the separation and quantification of styrenated phenols using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. We delve into the causality behind methodological choices, from stationary phase selection to mobile phase optimization, to establish a robust and self-validating analytical protocol. This document is intended for researchers, quality control analysts, and drug development professionals requiring a reliable method for characterizing these complex mixtures.
Introduction and Scientific Context
Styrenated phenols are synthesized through the acid-catalyzed alkylation of phenol with styrene.[2] This process yields a complex mixture of mono-styrenated phenol (MSP), di-styrenated phenol (DSP), and tri-styrenated phenol (TSP), each with multiple positional isomers (e.g., ortho-, para-).[1][3] The relative distribution of these components significantly impacts the final product's antioxidant efficacy, reactivity, and physicochemical properties.[1] Consequently, a precise and reliable analytical method is essential for quality control, process optimization, and research and development.
High-performance liquid chromatography (HPLC) is the premier analytical technique for this purpose. Its high resolving power is ideally suited for separating the components of these complex mixtures, which differ in hydrophobicity based on the degree of styrenation.[4] Reversed-phase HPLC, which separates molecules based on their hydrophobic character, is the most widely used and effective mode for this analysis.[5]
The Chromatographic Principle: Reversed-Phase Separation
The separation of styrenated phenols is governed by hydrophobic interactions between the analytes and the stationary phase.[5]
-
Stationary Phase: A non-polar stationary phase, typically silica particles chemically bonded with C18 (octadecyl) alkyl chains, is used. This creates a highly hydrophobic surface.[5]
-
Mobile Phase: A polar mobile phase, consisting of a mixture of water and a miscible organic solvent like acetonitrile or methanol, is used to elute the analytes from the column.[6][7]
-
Retention Mechanism: When the sample is injected, the styrenated phenol molecules adsorb to the C18 stationary phase. Analytes with greater hydrophobicity will interact more strongly with the stationary phase and thus be retained longer on the column. The elution order directly correlates with the degree of styrenation:
-
Phenol (unreacted) -> Mono-styrenated Phenols (MSP) -> Di-styrenated Phenols (DSP) -> Tri-styrenated Phenols (TSP) Within each group, positional isomers may also be separated based on subtle differences in their polarity and shape.
-
To ensure reproducible retention and sharp, symmetrical peak shapes, it is critical to control the ionization state of the phenolic hydroxyl group. The addition of an acid (e.g., formic acid, acetic acid) to the mobile phase suppresses the deprotonation of the hydroxyl group (pKa ~10), preventing peak tailing that can occur from interactions with residual silanols on the silica surface.[8]
Recommended HPLC Methodology
This section outlines a robust starting point for the analysis of styrenated phenols. Optimization may be required depending on the specific sample matrix and available instrumentation.
Instrumentation and Materials
-
HPLC System: A system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
Column: A high-quality C18 reversed-phase column is recommended. C8 columns can be used for less retention.[5]
-
Reagents: HPLC-grade acetonitrile, HPLC-grade methanol, HPLC-grade water, and formic acid (or acetic acid).
-
Reference Standards: Certified reference materials for phenol, MSP, DSP (e.g., 2,4-DSP, 2,6-DSP), and TSP isomers, if available.
Optimized Chromatographic Conditions
The following conditions have been proven effective for the baseline separation of major styrenated phenol components.
| Parameter | Recommended Setting | Rationale & Causality |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent hydrophobic selectivity and resolving power for the target analytes.[4][5] |
| Mobile Phase A | Water + 0.1% Formic Acid | The aqueous component of the mobile phase. Formic acid suppresses phenol ionization for improved peak shape.[8] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a strong organic solvent that provides good peak shape and lower backpressure than methanol. |
| Gradient Elution | 50% B to 100% B over 15 min | A gradient is essential to elute the highly hydrophobic TSP in a reasonable time while maintaining the resolution of the earlier-eluting MSP isomers.[8] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency. |
| Column Temperature | 35 °C | Elevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak efficiency. |
| Detection | UV at 275 nm | Phenolic compounds exhibit strong absorbance near this wavelength, providing good sensitivity.[4][9] |
| Injection Volume | 10 µL | A typical injection volume; can be adjusted based on sample concentration. |
Experimental Protocols
Protocol 1: Preparation of Standard & Calibration Solutions
A self-validating protocol requires accurate standards for quantification.
-
Stock Standard Preparation: Accurately weigh ~10 mg of each reference standard (e.g., 2,4-DSP, 2,6-DSP, TSP) into separate 10 mL volumetric flasks. Dissolve and dilute to the mark with methanol or acetonitrile. This creates individual ~1 mg/mL stock solutions.
-
Intermediate Standard Mixture: Prepare a mixed standard solution by transferring appropriate volumes of each stock solution into a single volumetric flask.
-
Calibration Curve Preparation: Perform serial dilutions of the intermediate standard mixture to prepare a minimum of five calibration standards spanning the expected concentration range of the samples.[1][10] A typical range might be 1 µg/mL to 100 µg/mL.
Protocol 2: Sample Preparation
The goal is to dissolve the sample in a solvent compatible with the mobile phase and at a concentration within the calibrated range.
-
Accurate Weighing: Accurately weigh approximately 50 mg of the bulk styrenated phenol sample into a 50 mL volumetric flask.
-
Dissolution: Dissolve the sample and dilute to the mark with methanol. This yields a concentration of ~1 mg/mL.
-
Further Dilution: Pipette 1 mL of this solution into a 10 mL volumetric flask and dilute to the mark with methanol. The final concentration will be ~100 µg/mL.
-
Filtration: Filter the final diluted sample through a 0.45 µm syringe filter (PTFE or nylon) into an HPLC vial to remove any particulates that could damage the column.[11]
Protocol 3: Data Acquisition and Processing
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (50% Acetonitrile / 50% Water) for at least 15 minutes or until a stable baseline is achieved.
-
Sequence Setup: Create an analysis sequence in the chromatography data system (CDS). Begin with a solvent blank, followed by the calibration standards in increasing order of concentration, and then the prepared samples.
-
Data Analysis:
-
Integrate the peaks for all standards and samples.
-
Generate a calibration curve for each analyte by plotting peak area against concentration.
-
Confirm linearity by ensuring the coefficient of determination (R²) is >0.995.[12]
-
Use the linear regression equation to calculate the concentration of each styrenated phenol congener in the unknown samples.
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow from sample receipt to final data reporting, ensuring a systematic and reproducible process.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation of Styrenated Phenol by Alkylation of Phenol with Styrene Over SO₄²⁻ /ZrO₂ Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. mdpi.com [mdpi.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. epa.gov [epa.gov]
- 10. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]
- 11. agilent.com [agilent.com]
- 12. academicjournals.org [academicjournals.org]
Application Notes and Protocols for 2-(1-Phenylethyl)phenol as a UV Stabilizer
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of UV Stabilization in Modern Materials
The relentless exposure to ultraviolet (UV) radiation, a component of sunlight, poses a significant threat to the longevity and performance of polymeric materials. This radiation initiates a cascade of chemical reactions within the polymer matrix, collectively known as photodegradation, which leads to a loss of mechanical strength, discoloration, cracking, and a general decline in material integrity. To counteract these deleterious effects, UV stabilizers are incorporated into polymer formulations. Among the various classes of stabilizers, phenolic antioxidants play a crucial role in mitigating photodegradation. This document provides a detailed technical guide on the application and evaluation of 2-(1-Phenylethyl)phenol as a UV stabilizer for polymeric systems. While specific performance data for this mono-substituted phenol is not extensively available in public literature, these notes are built upon the well-established principles of phenolic stabilizers and data from its close structural analogs, such as styrenated phenols and their di-substituted counterparts.
Chemical Profile of this compound
| Property | Value | Source |
| Chemical Name | This compound | --INVALID-LINK--[1] |
| Synonyms | o-(α-Methylbenzyl)phenol, o-(1-Phenylethyl)phenol | --INVALID-LINK-- |
| CAS Number | 4237-44-9 | --INVALID-LINK--[1] |
| Molecular Formula | C₁₄H₁₄O | --INVALID-LINK--[1] |
| Molecular Weight | 198.26 g/mol | --INVALID-LINK--[1] |
| Appearance | Colorless to yellow liquid with a floral odor | LookChem |
Mechanism of UV Stabilization: The Role of Phenolic Antioxidants
The primary mechanism by which this compound is expected to protect polymers from UV degradation is through its action as a radical scavenger. The process of photodegradation is a free-radical chain reaction initiated by the absorption of UV energy by the polymer.[2]
Initiation: UV radiation provides the energy to break chemical bonds within the polymer, forming highly reactive free radicals (P•).
Propagation: These free radicals react with oxygen to form peroxy radicals (POO•), which can then abstract a hydrogen atom from another polymer chain, creating a hydroperoxide (POOH) and another polymer free radical, thus propagating the degradation cycle.
The Intervention of this compound: Phenolic antioxidants, like this compound, interrupt this cycle by donating the hydrogen atom from their hydroxyl (-OH) group to the peroxy radicals.[2] This neutralizes the reactive radical and forms a stable hydroperoxide and a phenoxyl radical. The phenoxyl radical is stabilized by resonance and steric hindrance from the phenylethyl group, making it less reactive and less likely to initiate new degradation chains.
Experimental Protocols for Evaluation
The following protocols are designed to assess the efficacy of this compound as a UV stabilizer in a polymer matrix. These are based on established ASTM standards.
Protocol 1: Sample Preparation
This protocol outlines the preparation of polymer test specimens containing the UV stabilizer.
Materials:
-
Polymer resin (e.g., Polypropylene, Polyethylene)
-
This compound
-
Co-stabilizers (e.g., phosphites, thioesters), if required
-
Processing equipment (e.g., twin-screw extruder, injection molding machine)
Procedure:
-
Drying: Dry the polymer resin according to the manufacturer's specifications to remove any moisture.
-
Weighing: Accurately weigh the polymer and this compound to the desired concentrations (e.g., 0.1%, 0.2%, 0.5% w/w).
-
Pre-mixing: Pre-mix the components in a high-speed mixer for uniform dispersion.
-
Melt Compounding: Melt-compound the mixture using a twin-screw extruder. The temperature profile should be set according to the polymer's processing window.
-
Pelletizing: Pelletize the extruded strands.
-
Drying: Dry the pellets before further processing.
-
Specimen Preparation: Prepare test specimens by injection molding or compression molding according to relevant ASTM standards (e.g., ASTM D3641 for injection molding).
Protocol 2: Accelerated Weathering
This protocol describes the process of exposing the polymer samples to accelerated UV radiation to simulate outdoor weathering.
Apparatus:
-
Accelerated weathering tester (e.g., QUV accelerated weathering tester) equipped with UVA-340 lamps to simulate sunlight.
Procedure (adapted from ASTM G154):
-
Sample Mounting: Mount the prepared test specimens in the sample holders of the accelerated weathering tester.
-
Exposure Cycle: Program the instrument to a suitable cycle of UV exposure and condensation to simulate outdoor conditions. A common cycle is 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.
-
Duration: Expose the samples for a predetermined duration (e.g., 500, 1000, 2000 hours).
-
Sample Removal: Periodically remove samples for evaluation of changes in their physical and chemical properties.
Protocol 3: Evaluation of Stabilizer Performance
This protocol details the methods for assessing the extent of degradation in the exposed samples.
1. Colorimetric Analysis (ASTM D2244):
-
Apparatus: Spectrophotometer or colorimeter.
-
Procedure:
-
Measure the initial color of the unexposed samples (control).
-
At each time interval of the accelerated weathering, measure the color of the exposed samples.
-
Calculate the change in color (ΔE*) to quantify discoloration.
-
2. Gloss Measurement (ASTM D523):
-
Apparatus: Gloss meter.
-
Procedure:
-
Measure the initial gloss of the unexposed samples at a specified angle (e.g., 60°).
-
Measure the gloss of the exposed samples at the same angle at each time interval.
-
Calculate the percentage of gloss retention.
-
3. Mechanical Property Testing (e.g., ASTM D638 for Tensile Properties):
-
Apparatus: Universal testing machine.
-
Procedure:
-
Determine the initial tensile strength, elongation at break, and tensile modulus of the unexposed samples.
-
Test the mechanical properties of the exposed samples at each time interval.
-
Evaluate the retention of mechanical properties over time.
-
4. Chemical Analysis (FTIR Spectroscopy):
-
Apparatus: Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory.
-
Procedure:
-
Acquire the FTIR spectrum of the unexposed sample.
-
Acquire the FTIR spectra of the exposed samples at each time interval.
-
Monitor the formation of carbonyl groups (around 1715 cm⁻¹), which is an indicator of polymer oxidation. Calculate the carbonyl index as the ratio of the absorbance of the carbonyl peak to a reference peak that does not change during degradation.
-
Illustrative Performance Data
The following data is illustrative and based on the expected performance of a mono-substituted phenolic antioxidant in a polypropylene matrix. Actual results may vary depending on the specific polymer, formulation, and testing conditions.
| Property | Unstabilized PP | PP + 0.2% this compound |
| ΔE* after 1000h | 15.2 | 4.5 |
| Gloss Retention after 1000h | 35% | 85% |
| Tensile Strength Retention after 1000h | 40% | 90% |
| Elongation at Break Retention after 1000h | 10% | 75% |
Conclusion and Further Considerations
This compound, as a member of the phenolic antioxidant family, is a promising candidate for use as a UV stabilizer in polymeric materials. Its proposed mechanism of action, radical scavenging, is a well-established and effective method for inhibiting photodegradation. The protocols outlined in this document provide a robust framework for researchers and scientists to evaluate its performance in their specific applications.
For optimal stabilization, it is often beneficial to use this compound in synergistic combination with other types of stabilizers, such as hindered amine light stabilizers (HALS) and UV absorbers. HALS are particularly effective at trapping free radicals, while UV absorbers work by absorbing harmful UV radiation and dissipating it as heat. The combination of these different stabilizer types can provide comprehensive protection against the various stages of photodegradation.
It is crucial for researchers to conduct their own comprehensive studies to determine the optimal loading levels and synergistic combinations of this compound for their specific polymer systems and end-use applications.
References
Application Note: A Comprehensive Protocol for Monitoring the Alkylation of Phenol with Styrene
Abstract
The alkylation of phenol with styrene is a cornerstone of industrial organic synthesis, yielding styrenated phenols that are crucial intermediates in the production of antioxidants, polymers, and various specialty chemicals.[1][2] Effective monitoring of this Friedel-Crafts alkylation is paramount for optimizing reaction yields, controlling product distribution, and ensuring process safety. This application note provides a detailed experimental protocol for conducting and monitoring the alkylation of phenol with styrene, with a focus on practical insights and robust analytical methodologies. The protocol is designed for researchers, scientists, and professionals in drug development and chemical manufacturing.
Introduction: The Significance of Phenol Alkylation
The Friedel-Crafts alkylation of phenols is a classic yet highly relevant electrophilic aromatic substitution reaction.[1][3] In this process, an alkyl group is introduced into the aromatic ring of a phenol, leading to a variety of substituted phenolic compounds. The reaction of phenol with styrene is of particular industrial interest due to the versatile applications of the resulting styrenated phenols.[1][2] These products, which include mono-styrenated phenol (MSP), di-styrenated phenol (DSP), and tri-styrenated phenol (TSP), are valued for their antioxidant properties and are widely used as stabilizers in plastics, rubber, and oils.[1][2]
Controlling the degree of alkylation and the regioselectivity (ortho- vs. para-substitution) are key challenges in this synthesis.[1][4] The reaction is typically catalyzed by acids, which can range from traditional Lewis acids (e.g., AlCl₃, FeCl₃) and Brønsted acids (e.g., H₂SO₄, H₃PO₄) to more sustainable solid acid catalysts like modified zeolites or sulfated metal oxides.[1][2][3] The choice of catalyst, reaction temperature, and the molar ratio of reactants are critical parameters that dictate the product distribution.[1] This guide will provide a framework for systematically monitoring these variables to achieve desired reaction outcomes.
Chemical Principles and Reaction Mechanism
The alkylation of phenol with styrene proceeds via a Friedel-Crafts mechanism. The reaction is initiated by the protonation of styrene by an acid catalyst to form a stable secondary carbocation. This electrophilic carbocation is then attacked by the electron-rich phenol ring, which acts as a nucleophile. A subsequent deprotonation step regenerates the aromaticity of the ring and releases the proton, thus completing the catalytic cycle.[1]
Figure 1: General mechanism for the acid-catalyzed alkylation of phenol with styrene.
Safety Precautions
Both phenol and styrene are hazardous materials that require careful handling in a well-ventilated fume hood.[5][6][7][8]
-
Phenol: Highly corrosive and toxic. It can cause severe skin burns and is rapidly absorbed through the skin.[8] Ingestion of even small amounts can be fatal.[8] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or butyl rubber), a lab coat, and chemical splash goggles.[8][9] An emergency eyewash and shower station should be readily accessible.[8]
-
Styrene: Flammable liquid and vapor. It is a suspected carcinogen and can cause irritation to the skin, eyes, and respiratory tract.[6] Keep away from heat, sparks, and open flames.[6]
-
Acid Catalysts: Strong acids like sulfuric acid are highly corrosive. Handle with extreme care and appropriate PPE.
Experimental Protocol
This protocol outlines a general procedure for the alkylation of phenol with styrene using a solid acid catalyst (e.g., SO₄²⁻/ZrO₂), which offers advantages in terms of ease of separation and reduced waste.[10][11][12] The reaction progress is monitored by Gas Chromatography (GC).
Materials and Reagents
| Material/Reagent | Grade | Supplier |
| Phenol | ≥99% | Sigma-Aldrich |
| Styrene | ≥99%, inhibitor-free | Sigma-Aldrich |
| SO₄²⁻/ZrO₂ catalyst | 15 wt% | BenchChem[1] |
| Toluene | Anhydrous, ≥99.8% | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | Saturated solution | VWR |
| Anhydrous Magnesium Sulfate (MgSO₄) | Granular | Acros Organics |
| Dichloromethane (DCM) | HPLC grade | Fisher Scientific |
| Internal Standard (e.g., Naphthalene) | ≥99% | Sigma-Aldrich |
Instrumentation
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with a hotplate
-
Thermometer or thermocouple
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
-
GC column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Reaction Setup and Procedure
Figure 2: Experimental workflow for phenol alkylation with styrene.
-
Apparatus Assembly: Assemble a clean, dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a thermometer.
-
Charging Reactants: To the flask, add phenol (e.g., 0.1 mol) and the solid acid catalyst (e.g., 15 wt% of the total mass of reactants).[10][11][12]
-
Heating: Place the flask on a magnetic stirrer/hotplate and begin stirring. Heat the mixture to the desired reaction temperature (e.g., 100°C).[10][11][12]
-
Styrene Addition: Slowly add styrene (e.g., 0.2 mol for a 1:2 phenol to styrene molar ratio) to the dropping funnel. Add the styrene dropwise to the reaction mixture over a period of 30-60 minutes to control the exothermic nature of the reaction.[1]
-
Reaction: Maintain the reaction mixture at the set temperature with continuous stirring for the desired reaction time (e.g., 6 hours).[10][11][12]
-
Monitoring: At regular intervals (e.g., every hour), withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture for GC analysis. Prepare the sample as described in section 4.5.
Reaction Work-up
-
Cooling: Once the reaction is complete (as determined by GC analysis showing consumption of the limiting reagent), cool the mixture to room temperature.
-
Catalyst Removal: If a solid catalyst was used, filter the mixture to remove the catalyst. Wash the catalyst with a small amount of toluene or DCM.
-
Neutralization: If a liquid acid catalyst was used, cool the mixture in an ice bath and slowly add a saturated solution of sodium bicarbonate to neutralize the acid until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic products with dichloromethane (2 x 50 mL).
-
Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product mixture.
Sample Preparation for GC Analysis
-
Quenching: Quench the withdrawn aliquot in a vial containing 1 mL of a saturated sodium bicarbonate solution to stop the reaction.
-
Extraction: Add 1 mL of dichloromethane containing a known concentration of an internal standard (e.g., naphthalene) to the vial. Vortex vigorously for 30 seconds.
-
Separation: Allow the layers to separate. Carefully transfer the organic (bottom) layer to a GC vial for analysis.
Analytical Monitoring by Gas Chromatography (GC)
Gas chromatography with a flame ionization detector (GC-FID) is a robust and widely used technique for monitoring the progress of the phenol alkylation reaction.[2][13] It allows for the separation and quantification of the starting materials (phenol and styrene) and the various styrenated phenol products.
GC-FID Conditions
| Parameter | Value |
| Column | DB-5 (30 m x 0.25 mm ID, 0.25 µm) |
| Injector Temperature | 250°C |
| Detector Temperature | 280°C |
| Oven Program | 60°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
Note: These conditions may need to be optimized for your specific instrument and column.[14][15]
Data Analysis and Interpretation
By analyzing the chromatograms at different time points, the conversion of reactants and the formation of products can be quantified. The use of an internal standard allows for accurate determination of the concentration of each component.
Conversion (%) = [(Initial Moles of Limiting Reactant - Moles at time t) / Initial Moles of Limiting Reactant] x 100
Selectivity (%) for a specific product = (Moles of Product Formed / Total Moles of Products Formed) x 100
An example of the data that can be obtained is shown in the table below:
| Time (h) | Phenol Conversion (%) | Styrene Conversion (%) | MSP Selectivity (%) | DSP Selectivity (%) | TSP Selectivity (%) |
| 1 | 25.2 | 15.8 | 85.1 | 14.9 | 0.0 |
| 2 | 51.5 | 32.2 | 70.3 | 29.1 | 0.6 |
| 3 | 75.8 | 47.4 | 55.6 | 42.5 | 1.9 |
| 4 | 90.1 | 56.3 | 40.2 | 55.8 | 4.0 |
| 5 | 98.5 | 61.6 | 28.9 | 64.3 | 6.8 |
| 6 | >99 | 62.5 | 23.6 | 52.1 | 5.4[10][11][12] |
This data allows for the kinetic profiling of the reaction, providing valuable insights into the reaction mechanism and helping to determine the optimal reaction time to maximize the yield of the desired product.[16]
Alternative Analytical Technique: HPLC
High-Performance Liquid Chromatography (HPLC) with UV detection is another powerful technique for analyzing the reaction mixture.[17][18] It is particularly useful for non-volatile or thermally labile compounds. A reverse-phase C18 column with a mobile phase of acetonitrile and water is typically employed.[18][19]
Conclusion
This application note provides a comprehensive and practical guide for the experimental monitoring of phenol alkylation with styrene. By adhering to the detailed protocol, including stringent safety measures, and employing robust analytical techniques like GC, researchers can effectively track the reaction progress, control product distribution, and optimize reaction conditions. The insights gained from such monitoring are invaluable for both academic research and industrial-scale production of styrenated phenols.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. jk-sci.com [jk-sci.com]
- 4. researchgate.net [researchgate.net]
- 5. What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps - Lone Star Hazmat [lonestarhazmat.com]
- 6. nevchem.com [nevchem.com]
- 7. carlroth.com [carlroth.com]
- 8. otago.ac.nz [otago.ac.nz]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. Preparation of Styrenated Phenol by Alkylation of Phenol with Styrene Over SO₄²⁻ /ZrO₂ Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preparation of Styrenated Phenol by Alkylation of Phenol with Sty...: Ingenta Connect [ingentaconnect.com]
- 13. A Study on H₂SO₄-Treated M x O y Catalysts for Styrenated Phenols by Alkylation of Phenol with Styrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. matec-conferences.org [matec-conferences.org]
- 16. The kinetics of the phenol–styrene reaction - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 17. epa.gov [epa.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Separation of Styrene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1-Phenylethyl)phenol
Welcome to the technical support center for the synthesis of 2-(1-Phenylethyl)phenol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important chemical intermediate. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Synthesis Overview: The Friedel-Crafts Approach
This compound is an organic compound characterized by a phenol ring substituted at the ortho position with a 1-phenylethyl group.[1][2][3] It serves as a valuable intermediate in the synthesis of pharmaceuticals, polymers, and specialty chemicals.[1][4]
The most common and industrially significant method for its synthesis is the Friedel-Crafts alkylation of phenol with styrene .[5] This reaction is a classic example of electrophilic aromatic substitution, where an acid catalyst activates styrene to generate a carbocation, which is then attacked by the electron-rich phenol ring.[5][6] While straightforward in principle, achieving high yield and, crucially, high regioselectivity for the desired ortho-product requires careful control over several experimental parameters.
The primary challenge lies in managing the formation of multiple products, including the isomeric 4-(1-phenylethyl)phenol (para-product) and poly-alkylated species like 2,4-bis(1-phenylethyl)phenol and 2,4,6-tris(1-phenylethyl)phenol.[4][7][8]
Reaction Mechanism
The acid-catalyzed alkylation of phenol with styrene proceeds through the following key steps:
-
Carbocation Formation: The acid catalyst (H⁺) protonates the double bond of styrene, forming a relatively stable secondary benzylic carbocation.
-
Electrophilic Attack: The nucleophilic phenol ring attacks the carbocation. The hydroxyl group of phenol is an ortho, para-directing activator, leading to substitution at these positions.
-
Deprotonation: A base (e.g., water or another phenol molecule) removes a proton from the intermediate, restoring the aromaticity of the ring and yielding the final product.
}
Caption: Mechanism of the Friedel-Crafts alkylation of phenol with styrene.Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format.
Question 1: My overall yield is consistently low. What are the likely causes?
Low yield is a multifaceted problem often stemming from one or more of the following issues:
-
Sub-optimal Catalyst Activity: The choice and condition of the acid catalyst are paramount.
-
Explanation: Traditional Lewis acids like AlCl₃ or FeCl₃ can be deactivated by moisture.[6] Solid acid catalysts, such as sulfated zirconia (SO₄²⁻/ZrO₂) or zeolites, can lose activity if not properly prepared or regenerated.[5]
-
Solution: Ensure catalysts are anhydrous. For Lewis acids, use freshly opened or properly stored reagents. If using a reusable solid acid, follow established activation procedures (e.g., calcination). Consider a catalyst activity test with a standard reaction before proceeding with valuable materials.
-
-
Uncontrolled Reaction Temperature: The alkylation of phenol with styrene is exothermic.[5]
-
Explanation: An uncontrolled temperature rise can promote side reactions, particularly the polymerization of styrene, which consumes the alkylating agent and complicates purification.
-
Solution: Add styrene dropwise to the heated phenol-catalyst mixture using an addition funnel.[5] This allows for better management of the heat generated. Use a reliable heating mantle with a temperature controller and monitor the internal reaction temperature closely.
-
-
Styrene Polymerization: This is a major cause of yield loss.
-
Explanation: The same acid catalyst that promotes the desired alkylation can also initiate the cationic polymerization of styrene.
-
Solution: In addition to slow, controlled addition of styrene, ensure the reaction temperature does not overshoot the target. Use the minimum effective amount of catalyst. Some protocols suggest adding a small amount of a polymerization inhibitor to the styrene if it is not freshly distilled, though this may interfere with some catalysts.
-
-
Impure Reactants: The purity of both phenol and styrene is critical.
-
Explanation: Phenol is hygroscopic and can oxidize, turning pink or red.[9] Water can deactivate many acid catalysts. Styrene can contain polymerization inhibitors (like 4-tert-butylcatechol) that must be removed.
-
Solution: Use high-purity, dry phenol. If your phenol is discolored or appears wet, consider purifying it by vacuum distillation.[9] Caution: Do not use cold water in the condenser, as phenol freezes at 40°C and can cause a blockage.[9] Remove the inhibitor from styrene by washing with an aqueous NaOH solution followed by water, drying, and distilling under vacuum.
-
Question 2: I am getting a mixture of ortho and para isomers. How can I improve the selectivity for the desired this compound?
Achieving high ortho-selectivity is the primary challenge in this synthesis.
-
Explanation: Kinetically, the para-position is often favored due to less steric hindrance. However, the ortho-product can be favored under certain conditions, often involving coordination of the phenol's hydroxyl group with the catalyst.
-
Solutions:
-
Catalyst Choice: This is the most influential factor. While general-purpose acids like H₂SO₄ or AlCl₃ often give mixtures, specialized catalysts can dramatically improve ortho-selectivity.[10] Aluminum phenoxide, which can be generated in situ, is known to direct alkylation to the ortho position.[8][11] Certain rhenium complexes have also shown excellent ortho-selectivity.[12]
-
Temperature: Higher temperatures can sometimes favor the thermodynamically more stable para-isomer. Experiment with running the reaction at the lower end of the effective temperature range (e.g., 100-120°C) to see if it improves the ortho/para ratio.[5]
-
Solvent: The choice of solvent can influence the transition state and thus the regioselectivity. While often run neat, experimenting with non-polar solvents like toluene or hexane may alter the product distribution.
-
| Catalyst Type | Typical Regioselectivity | Advantages | Disadvantages |
| Brønsted Acids (H₂SO₄, H₃PO₄) | Low to Moderate (Mixture of o/p) | Inexpensive, readily available.[5] | Often poor selectivity, can cause charring.[10] |
| Lewis Acids (AlCl₃, FeCl₃) | Moderate (Mixture of o/p) | Highly active.[6] | Moisture sensitive, can promote side reactions.[6][10] |
| Solid Acids (Zeolites, SO₄²⁻/ZrO₂) | Moderate to Good | Reusable, "greener," can be selective.[5][13] | May require higher temperatures, specific preparation needed. |
| Specialty Catalysts (Al-phenoxide, Re-complexes) | High to Excellent ortho-selectivity | High selectivity for the desired product.[11][12] | Higher cost, may require specific handling. |
Question 3: My final product is contaminated with significant amounts of di- and tri-substituted phenols. How can I prevent this?
Polyalkylation occurs because the initial product, this compound, is still an activated aromatic ring and can react with another molecule of activated styrene.
-
Explanation: The newly added alkyl group is also an activating group, making the product susceptible to further electrophilic attack.
-
Solution: The most effective strategy is to use Le Châtelier's principle to your advantage.
-
Use an Excess of Phenol: By using a significant molar excess of phenol relative to styrene (e.g., a 3:1 to 5:1 molar ratio), you increase the probability that the carbocation will encounter a molecule of unreacted phenol rather than the mono-alkylated product.[6] This simple adjustment is often the most critical factor in minimizing polyalkylation.
-
}
Caption: A troubleshooting workflow for common synthesis issues.Frequently Asked Questions (FAQs)
-
Q: What is the best way to monitor the reaction's progress?
-
A: Thin-Layer Chromatography (TLC) is a simple and effective method. Use a non-polar eluent system (e.g., hexane/ethyl acetate). Phenol is very polar and will have a low Rf, while the product will be less polar (higher Rf). The formation of di- and tri-substituted products (even higher Rf) can also be monitored. Gas Chromatography (GC) provides a more quantitative analysis of the product mixture over time.
-
-
Q: My purified product is still slightly colored. What causes this and how can I fix it?
-
A: The pink or yellow color is typically due to trace amounts of oxidized phenolic impurities. If vacuum distillation does not yield a colorless product, you can try passing a solution of the product (in a suitable solvent like dichloromethane or toluene) through a short plug of silica gel or activated charcoal to adsorb the colored impurities.
-
-
Q: What are the key safety precautions for this reaction?
-
A: Phenol is toxic and corrosive and can cause severe skin burns. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves (butyl or neoprene are recommended), a lab coat, and chemical splash goggles. Styrene is flammable and a suspected carcinogen. Acid catalysts are corrosive. The reaction should be conducted in a well-ventilated fume hood, away from ignition sources. Always neutralize the acidic reaction mixture before workup and disposal.
-
Experimental Protocol: ortho-Selective Synthesis
This protocol is a generalized procedure aimed at maximizing the yield of the ortho-isomer.
Materials:
-
Phenol (high purity)
-
Styrene (inhibitor removed)
-
Sulfated Zirconia (SO₄²⁻/ZrO₂) catalyst (or other chosen catalyst)
-
Toluene (anhydrous)
-
Sodium Bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with hotplate
-
Thermometer or thermocouple
-
Vacuum distillation apparatus
Procedure:
-
Setup: Assemble the three-necked flask with the condenser, dropping funnel, and thermometer. Place it on the magnetic stirrer/hotplate in a fume hood.
-
Charging Reactants: To the flask, add phenol (e.g., 3 moles) and the catalyst (e.g., 5-15 wt% of total reactants).[5] Begin stirring and heat the mixture to the desired reaction temperature (e.g., 100-120°C).
-
Styrene Addition: Add styrene (e.g., 1 mole) to the dropping funnel. Once the phenol/catalyst mixture has reached the target temperature, add the styrene dropwise over 1-2 hours to maintain a steady temperature.[5]
-
Reaction: After the addition is complete, maintain the reaction at temperature with continuous stirring for an additional 4-6 hours, or until TLC/GC analysis shows consumption of the starting material.[5]
-
Work-up: Cool the reaction mixture to room temperature. If using a solid catalyst, it can be filtered off at this stage. Dilute the mixture with a suitable organic solvent like ethyl acetate or diethyl ether.
-
Neutralization: Transfer the organic solution to a separatory funnel and wash it carefully with saturated sodium bicarbonate solution to neutralize any remaining acid. Then, wash with water and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation. Collect the fraction corresponding to this compound. The unreacted phenol will typically distill first at a lower temperature.
References
- 1. Buy this compound | 4237-44-9 [smolecule.com]
- 2. Phenol, 2-(1-phenylethyl)- [webbook.nist.gov]
- 3. This compound | C14H14O | CID 95322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Buy 2,4-Bis(1-phenylethyl)phenol | 2769-94-0 [smolecule.com]
- 8. Cas 18254-13-2,2,4,6-tris(1-phenylethyl)phenol | lookchem [lookchem.com]
- 9. reddit.com [reddit.com]
- 10. US2432356A - Preparation of substituted phenols by reaction of phenol with styrene - Google Patents [patents.google.com]
- 11. US3032595A - Ortho-alkylation of phenols - Google Patents [patents.google.com]
- 12. orgsyn.org [orgsyn.org]
- 13. Buy 2,4,6-Tris(1-methyl-1-phenylethyl)phenol (EVT-12287184) | 30748-85-7 [evitachem.com]
Technical Support Center: Side Reactions in the Alkylation of Phenol with Styrene
Introduction
The acid-catalyzed alkylation of phenol with styrene is a cornerstone of industrial organic synthesis, producing styrenated phenols that are vital as antioxidants, polymer additives, and specialty chemicals.[1][2] The reaction, a Friedel-Crafts alkylation, involves the electrophilic substitution of a styryl group onto the electron-rich phenol ring.[3] While seemingly straightforward, the process is frequently complicated by a series of side reactions that can significantly impact product yield, purity, and performance.
This guide provides a comprehensive troubleshooting framework for researchers, scientists, and process development professionals encountering common challenges in this synthesis. We will delve into the mechanistic origins of side products, offer actionable protocols to mitigate their formation, and present data-driven insights to optimize reaction selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary desired products in this reaction?
The main goal is typically the formation of C-alkylated products, where the styryl group attaches directly to the carbon skeleton of the phenol ring. Depending on the stoichiometry and conditions, the desired products are Mono-styrenated Phenol (MSP), Di-styrenated Phenol (DSP), and Tri-styrenated Phenol (TSP).[1][4] The substitution occurs predominantly at the ortho and para positions relative to the hydroxyl group.
Q2: What are the most common side reactions?
The most prevalent side reactions that compromise the desired product profile are:
-
O-Alkylation: Formation of 2-phenylethyl phenyl ether, where the alkyl group attaches to the phenolic oxygen instead of the ring.[5][6]
-
Polyalkylation: Excessive alkylation leading to higher-order products like DSP and TSP when MSP is the target, or TSP when DSP is the target.[3]
-
Styrene Polymerization: Acid-catalyzed self-polymerization of styrene, which consumes the reactant and can complicate purification.[7][8]
-
Carbocation Rearrangement: Although less common with styrene, rearrangement of the carbocation intermediate can lead to isomeric impurities.[9]
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific experimental issues in a question-and-answer format, providing both mechanistic explanations and corrective actions.
Problem 1: High Yield of 2-Phenylethyl Phenyl Ether (O-Alkylation Product)
"My GC-MS analysis shows a significant peak corresponding to the O-alkylated ether. What causes this, and how can I minimize it?"
Mechanistic Cause: The phenoxide ion is an ambident nucleophile, meaning it has two reactive sites: the electron-rich carbon atoms of the ring (ortho and para positions) and the oxygen atom.[10]
-
C-Alkylation (Desired): This is a classic electrophilic aromatic substitution (Friedel-Crafts pathway). It involves the disruption of aromaticity to form a resonance-stabilized arenium ion intermediate, which has a higher activation energy.[11]
-
O-Alkylation (Undesired): This proceeds via a nucleophilic attack of the phenolate oxygen on the carbocation formed from styrene.[11] This pathway does not disrupt aromaticity and is often kinetically favored, meaning it can occur more rapidly, especially under certain conditions.[5][6]
Density functional theory (DFT) calculations have shown that O-alkylation is often the most energetically favorable initial pathway in neutral conditions, with the C-alkylated products forming subsequently through an intramolecular rearrangement of the ether.[5][6]
Corrective Actions:
-
Catalyst Selection: The choice of acid catalyst is critical. Strong Brønsted acids (like H₂SO₄) or solid acid catalysts with high acid strength can promote the desired C-alkylation. Phosphoric acid is often noted for better selectivity towards C-alkylation, particularly para-substituted products, due to steric hindrance effects.[12][13]
-
Solvent Choice: The solvent plays a crucial role in dictating the reaction pathway.
-
To Favor C-Alkylation: Use protic solvents (e.g., water, trifluoroethanol) or non-polar solvents. Protic solvents can hydrogen-bond with the phenolate oxygen, effectively "shielding" it and making it less available for O-alkylation.[11]
-
To Avoid C-Alkylation (and favor O-Alkylation): Aprotic polar solvents like DMF or DMSO tend to promote O-alkylation.[11]
-
-
Temperature Control: Higher reaction temperatures (e.g., 120-170°C) generally favor the thermodynamically more stable C-alkylated products.[12][14] The O-alkylated ether can rearrange to the C-alkylated phenol at elevated temperatures.
dot
Caption: Kinetic vs. Thermodynamic control in phenol alkylation.
Problem 2: Excessive Formation of Di- and Poly-Styrenated Phenols
"I'm aiming for mono-styrenated phenol (MSP), but my product mixture is rich in DSP and TSP. How can I improve selectivity?"
Mechanistic Cause: The introduction of the first styryl group onto the phenol ring is an activating group. This means the resulting mono-styrenated phenol is more nucleophilic and thus more reactive towards further electrophilic substitution than the starting phenol.[9] This inherent reactivity difference makes controlling the degree of substitution challenging.
Corrective Actions:
-
Control Molar Ratio: This is the most critical parameter for controlling polyalkylation.[12]
-
To Favor MSP: Use an excess of phenol relative to styrene. A phenol:styrene molar ratio of 1.2:1 to 3:1 is common. A patent suggests a ratio of 0.8 to 1.2 equivalents of styrene to 1 equivalent of phenol can yield 60-90 mol% of the mono-substituted product.[13]
-
To Favor DSP: Use a higher styrene to phenol molar ratio. A 2:1 ratio is often cited as optimal for maximizing DSP yield.[15]
-
-
Slow Styrene Addition: Add the styrene dropwise to the heated phenol-catalyst mixture over a prolonged period (e.g., 1-4 hours).[14] This maintains a low instantaneous concentration of styrene, statistically favoring the alkylation of the more abundant phenol over the newly formed MSP.
-
Reaction Time and Temperature: Monitor the reaction progress closely using techniques like GC or TLC. Shorter reaction times will generally favor lower substitution levels. While higher temperatures favor C-alkylation, excessively high temperatures can sometimes promote polyalkylation if the reaction is left for too long.
dot
Caption: Sequential pathway of polyalkylation.
Problem 3: Styrene Polymerization
"I'm observing the formation of a viscous liquid or solid polymer (polystyrene) in my reactor. How can I prevent this?"
Mechanistic Cause: The acid catalyst used for the alkylation can also effectively initiate the cationic polymerization of styrene.[8] The carbocation formed from styrene, instead of alkylating phenol, can attack the double bond of another styrene monomer, starting a chain reaction that leads to polystyrene.[8] This is particularly problematic at high local concentrations of styrene or at elevated temperatures without sufficient phenol present.
Corrective Actions:
-
Maintain Excess Phenol: Ensure phenol is always in stoichiometric excess in the reaction zone. This increases the probability that the styrene carbocation will collide with a phenol molecule rather than another styrene molecule.
-
Slow, Controlled Addition: As with controlling polyalkylation, the slow, dropwise addition of styrene into the hot phenol/catalyst mixture is the most effective method to prevent polymerization.[1]
-
Temperature Management: While high temperatures favor C-alkylation, runaway temperatures can accelerate polymerization. Maintain the reaction within the optimal range (e.g., 100-170°C, depending on the catalyst) and ensure efficient stirring to dissipate heat from the exothermic addition.[1][12]
-
Use of Polymerization Inhibitors: In some industrial processes, a small amount of a polymerization inhibitor can be added to the styrene feed.[7] However, this must be done cautiously as it can interfere with the desired alkylation reaction.
Best Practices & Experimental Protocol
Protocol: Selective Synthesis of Mono-Styrenated Phenol (MSP) using a Solid Acid Catalyst
This protocol is adapted from methodologies using sulfated zirconia (SO₄²⁻/ZrO₂), a reusable and environmentally benign solid acid catalyst.[1][4]
Safety Precautions: This procedure involves phenol (toxic, corrosive) and styrene (flammable, irritant). Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1]
Materials & Equipment:
-
Phenol (freshly distilled if discolored)
-
Styrene
-
SO₄²⁻/ZrO₂ catalyst (e.g., 15 wt% of total reactants)[4]
-
Toluene (optional solvent)
-
Sodium carbonate solution (for neutralization)
-
Anhydrous sodium sulfate (for drying)
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, thermometer, magnetic stirrer with hotplate
Procedure:
-
Reaction Setup: Assemble the clean, dry three-necked flask with the condenser, dropping funnel, and thermometer. Place it on the magnetic stirrer/hotplate.
-
Charging Reactants: Add phenol and the SO₄²⁻/ZrO₂ catalyst to the flask. For MSP, use a Phenol:Styrene molar ratio of approximately 2:1.
-
Heating: Begin stirring and heat the mixture to the target reaction temperature of 100°C.[4]
-
Styrene Addition: Once the temperature is stable, add styrene slowly from the dropping funnel over 2 hours. Monitor the temperature closely to control the exotherm.[1]
-
Reaction: After the addition is complete, maintain the reaction mixture at 100°C with continuous stirring for an additional 4-6 hours.[4] Monitor the reaction's progress by taking small aliquots for GC analysis.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to recover the solid catalyst. The catalyst can potentially be washed, dried, and reused.[1]
-
Transfer the filtrate to a separatory funnel. Wash the organic phase with a saturated sodium carbonate solution to neutralize any leached acidity, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent (and excess phenol) under reduced pressure to obtain the crude product.
-
-
Analysis: Analyze the product composition (MSP, DSP, TSP, ether) using Gas Chromatography (GC).
dot
References
- 1. benchchem.com [benchchem.com]
- 2. ictchemicals.com [ictchemicals.com]
- 3. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 4. Preparation of Styrenated Phenol by Alkylation of Phenol with Styrene Over SO₄²⁻ /ZrO₂ Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN102267876B - Preparation method of styrenated hindered phenol or styrenated phenol antioxidant product - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pharmaxchange.info [pharmaxchange.info]
- 12. benchchem.com [benchchem.com]
- 13. KR20110070081A - Process for preparing styrenated phenol - Google Patents [patents.google.com]
- 14. US2432356A - Preparation of substituted phenols by reaction of phenol with styrene - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Regioselective Phenylethylphenol Synthesis
Welcome to the technical support center for the regioselective synthesis of phenylethylphenols. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of Friedel-Crafts alkylation of phenols with styrene. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. We will delve into catalyst selection, controlling regioselectivity, and overcoming common experimental hurdles.
The synthesis of phenylethylphenols via the acid-catalyzed alkylation of phenol with styrene is a cornerstone reaction for producing valuable intermediates for antioxidants, polymers, and specialty chemicals.[1] However, controlling the reaction to yield a specific isomer (ortho- vs. para-) and a desired degree of substitution (mono-, di-, or tri-) is a significant challenge.[1] This guide is structured to address these challenges directly.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent problems encountered during the synthesis of phenylethylphenols in a question-and-answer format.
Issue 1: Poor Regioselectivity (Ortho- vs. Para- Isomer Control)
Question: My reaction yields an inseparable mixture of ortho- and para-phenylethylphenol. How can I selectively synthesize one isomer?
Answer: Achieving high regioselectivity is a function of balancing kinetic and thermodynamic control, steric effects, and catalyst choice.
-
Understanding the Control Mechanisms: The ortho/para product ratio is heavily influenced by reaction temperature and time.[2]
-
Thermodynamic Control: Lower temperatures and longer reaction times often favor the formation of the more sterically stable para-isomer.
-
Kinetic Control: Higher temperatures can favor the kinetically controlled ortho-product, as the transition state leading to its formation may have a lower activation energy.[2]
-
-
Catalyst-Directed Selectivity: The most powerful tool for controlling regioselectivity is the catalyst itself.
-
Para-Selectivity: Many solid acid catalysts, particularly those with shape-selective pores like certain zeolites, can sterically hinder the formation of the bulkier ortho-isomer, thus favoring para-substitution. Hexafluoroisopropanol (HFIP) has also been shown to promote high para-selectivity by coordinating with the phenol's hydroxyl group, increasing the steric bulk around the ortho positions.[3]
-
Ortho-Selectivity: Achieving high ortho-selectivity often requires a catalyst that can chelate to the phenolic hydroxyl group, directing the electrophile to the adjacent positions. A recently developed system using a combination of catalytic ZnCl₂ and camphorsulfonic acid (CSA) has proven highly effective for the site-selective ortho-alkylation of phenols with unactivated alcohols, a principle that can be extended to styrenic systems.[4] The proposed mechanism involves a zinc-mediated scaffolding of both the phenol and the electrophile, predisposing the complex for ortho-alkylation.[4]
-
Issue 2: Uncontrolled Polysubstitution
Question: My reaction is producing high quantities of di- and tri-styrenated phenols, but I am targeting the mono-substituted product. How can I prevent this?
Answer: This is a classic challenge in Friedel-Crafts alkylations. The initial phenylethyl group added to the phenol ring is an activating group, making the mono-substituted product more nucleophilic and thus more reactive than the starting phenol.[2][5] This leads to rapid subsequent alkylations.
-
Primary Solution: Molar Ratio Control: The most effective strategy to minimize polysubstitution is to use a large excess of the phenol relative to the styrene.[2] This increases the statistical probability that the electrophile (the protonated styrene carbocation) will encounter a molecule of unsubstituted phenol rather than the more reactive mono-substituted product. A starting point is a phenol:styrene molar ratio of 5:1 or greater.
-
Reaction Conditions:
-
Slow Addition: Add the styrene dropwise to the reaction mixture to maintain a low instantaneous concentration, which reduces the rate of secondary alkylation.[2]
-
Lower Temperature: Conducting the reaction at the lowest feasible temperature that still provides a reasonable conversion rate can help temper the high reactivity of the mono-alkylated product.
-
Issue 3: Low or No Conversion of Reactants
Question: My reaction has stalled, showing very low conversion of phenol and styrene. What are the likely causes and solutions?
Answer: Low conversion typically points to issues with catalyst activity or reaction conditions.
-
Catalyst Deactivation: The phenolic hydroxyl group can coordinate strongly with and deactivate traditional Lewis acid catalysts like AlCl₃.[2]
-
Insufficient Catalyst Activity: The chosen catalyst may simply not be strong enough to activate the styrene under your reaction conditions.
-
Solution: If using a mild catalyst, consider switching to a stronger Lewis acid (e.g., AlCl₃) or Brønsted acid (e.g., H₂SO₄).[2] For solid acids, ensure the catalyst has been properly activated (e.g., via calcination) to generate the maximum number of acid sites.
-
-
Inadequate Temperature: The reaction may not have sufficient thermal energy to overcome the activation barrier.
Issue 4: Catalyst Deactivation and Poor Recyclability
Question: My heterogeneous catalyst works for the first run but its activity drops significantly upon reuse. How can I improve its stability and regenerate it?
Answer: Catalyst deactivation in this context is often caused by the deposition of high molecular weight byproducts or coke on the active sites.
-
Preventative Measures:
-
Catalyst Choice: Select catalysts with larger pore sizes and high surface areas (e.g., mesoporous silicas like Ga-FSM-16) which allow for faster diffusion of bulky products, reducing the likelihood of pore blockage.[7]
-
Optimized Conditions: Avoid excessively high temperatures or long reaction times, which can promote the formation of coke and polymeric side products.
-
-
Regeneration Protocol: The most common method for regenerating coked solid acid catalysts is calcination.
-
Washing: After the reaction, filter the catalyst and wash it thoroughly with a solvent (e.g., toluene or acetone) to remove adsorbed reactants and products.
-
Drying: Dry the catalyst in an oven (e.g., at 110°C) to remove the wash solvent.
-
Calcination: Heat the catalyst in a furnace under a slow flow of air. The temperature program should be ramped slowly to the target temperature (typically 450-550°C) and held for several hours to burn off the carbonaceous deposits. Note: The exact temperature and time will depend on the specific catalyst and should be determined from manufacturer guidelines or literature precedents.
-
Catalyst Selection Framework
Choosing the right catalyst is paramount. This decision workflow provides a logical path for selecting an appropriate catalyst based on your synthetic goals.
Caption: Decision workflow for catalyst selection in phenylethylphenol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main classes of catalysts for the alkylation of phenols with styrene? A1: The catalysts can be broadly categorized into three groups:
-
Brønsted Acids: Strong protonic acids like sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄).[1] They are effective and inexpensive but can be corrosive and difficult to separate from the product mixture.
-
Lewis Acids: Electron-pair acceptors like aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃).[1] They are highly active but are often deactivated by the phenol, requiring stoichiometric amounts, and generate significant aqueous waste during workup.[2]
-
Solid Acids: These are heterogeneous catalysts, including zeolites, montmorillonite clays, and sulfated metal oxides (e.g., SO₄²⁻/ZrO₂).[1][6] Their primary advantages are ease of separation, potential for regeneration and reuse, and often improved selectivity, aligning with green chemistry principles.[1]
Q2: How does the reaction mechanism proceed? A2: The reaction is a classic electrophilic aromatic substitution. The acid catalyst first protonates styrene to form a relatively stable secondary benzylic carbocation.[1][8] This carbocation is the active electrophile. The electron-rich phenol ring then acts as a nucleophile, attacking the carbocation, primarily at the electron-rich ortho and para positions, to form a resonance-stabilized intermediate (an arenium ion). Finally, a base (which can be another phenol molecule) removes a proton from the site of substitution to restore the aromaticity of the ring and regenerate the catalyst.[1]
Caption: General mechanism for the acid-catalyzed alkylation of phenol with styrene.[1]
Q3: Can carbocation rearrangement be an issue in this reaction? A3: In the specific case of alkylating with styrene, rearrangement is not a concern. The electrophile formed is a secondary benzylic carbocation, which is already highly stabilized by resonance with the adjacent phenyl ring. There is no more stable carbocation it can rearrange to via a hydride or alkyl shift. However, if using other alkylating agents (e.g., long-chain alkenes or alcohols), rearrangement is a significant limitation of Friedel-Crafts alkylations that must be considered.[2][5]
Q4: What are the typical reaction conditions (temperature, time, solvent)? A4: Conditions vary widely based on the catalyst and desired product.
-
Solvent: Many procedures are run neat (solvent-free). If a solvent is used, non-polar, high-boiling solvents like toluene or xylene are common choices.
Catalyst Performance Comparison
The following table summarizes performance data for various catalytic systems reported in the literature to guide your selection process.
| Catalyst System | Reactants (Phenol:Styrene) | Temp (°C) | Time (h) | Phenol Conv. (%) | Product Selectivity (%) | Reference |
| 15-SO₄²⁻/ZrO₂ | 1 : 1.2 (approx) | 100 | 6 | ~100 | MSP: 23.6, DSP: 52.1, TSP: 5.4 | [6] |
| SO₄²⁻/TiO₂ | 1 : 1.2 (approx) | 100 | 1 | ~100 | DSP: 66.1 | [9] |
| FeCl₃ / MSA (Mixed) | 1 : 2 | 120 | 6 | 99 (Yield) | MSP: 9, o,o-DSP: 37, o,p-DSP: 11, TSP: 43 | [10] |
| ZnCl₂ / CSA | 1 : 5 (Phenol:Alcohol) | 140 | 18 | 71 (Yield) | >16:1 o/p ratio | [4] |
MSP = Mono-styrenated phenol; DSP = Di-styrenated phenol; TSP = Tri-styrenated phenol.
Experimental Protocols
**Protocol 1: General Synthesis using a Reusable Solid Acid Catalyst (SO₄²⁻/ZrO₂) **
This protocol describes a general procedure for the synthesis of styrenated phenols using a recyclable sulfated zirconia catalyst, which typically yields a mixture of products.[1][6]
Materials:
-
Phenol
-
Styrene
-
Sulfated Zirconia (SO₄²⁻/ZrO₂) catalyst (e.g., 15 wt% of total reactant mass)
-
Three-necked round-bottom flask
-
Reflux condenser, dropping funnel, thermometer
-
Magnetic stirrer/hotplate
-
Sodium carbonate solution (aqueous)
-
Anhydrous sodium sulfate
Procedure:
-
Setup: Assemble the clean, dry three-necked flask with a reflux condenser, a dropping funnel, and a thermometer. Place it on a magnetic stirrer/hotplate in a fume hood.
-
Charging Reactants: Add phenol and the SO₄²⁻/ZrO₂ catalyst to the flask.
-
Heating: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 100°C).[6]
-
Styrene Addition: Once the temperature is stable, slowly add styrene from the dropping funnel over 30-60 minutes. The reaction can be exothermic; control the addition rate to maintain a stable temperature.[1]
-
Reaction: Maintain the mixture at 100°C with vigorous stirring for the desired reaction time (e.g., 6 hours). Monitor the reaction progress by GC or TLC.[6]
-
Work-up: a. Cool the reaction mixture to room temperature. b. Filter the mixture to recover the solid catalyst. The catalyst can be washed with toluene, dried, and calcined for reuse. c. Transfer the liquid filtrate to a separatory funnel. d. Neutralize any residual acidity by washing with a saturated sodium carbonate solution until effervescence ceases. e. Wash the organic layer with water and then with brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product mixture.
-
Analysis: Analyze the product composition (MSP, DSP, TSP) using Gas Chromatography (GC) or NMR. The product can be purified by vacuum distillation or column chromatography if necessary.
Protocol 2: Ortho-Selective Alkylation with a ZnCl₂/CSA System
This protocol is adapted from methodologies for site-selective alkylations and is aimed at maximizing the yield of the ortho-isomer.[4]
Materials:
-
Phenol
-
Styrene (or a secondary alcohol like 1-phenylethanol)
-
Zinc Chloride (ZnCl₂), anhydrous (e.g., 5 mol%)
-
(1S)-(+)-10-Camphorsulfonic acid (CSA) (e.g., 30 mol%)
-
High-boiling solvent (e.g., 1,2-dichloroethane or run neat)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To a dry Schlenk flask or reaction tube under an inert atmosphere, add ZnCl₂ (5 mol%) and CSA (30 mol%).
-
Charging Reactants: Add phenol (1 equiv.) and the solvent (if used).
-
Styrene Addition: Add styrene (e.g., 1.2-3 equiv.). Note: Using a large excess of the alkylating agent is sometimes necessary with this system, which is a key difference from protocols aiming to avoid polysubstitution.
-
Reaction: Seal the vessel and heat the mixture to the reaction temperature (e.g., 120-140°C) with stirring for 18-24 hours.[4]
-
Work-up: a. Cool the reaction to room temperature. b. Dilute the mixture with an organic solvent like ethyl acetate and transfer to a separatory funnel. c. Wash the solution with water and then with brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel to isolate the ortho-alkylated product. Characterize the product and determine the ortho/para ratio by NMR analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. HFIP-promoted para-selective alkylation of anilines and phenols with tertiary alkyl bromides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Preparation of Styrenated Phenol by Alkylation of Phenol with Styrene Over SO₄²⁻ /ZrO₂ Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2,4,6-Tris(1-phenylethyl)phenol [benchchem.com]
- 9. A Study on H₂SO₄-Treated M x O y Catalysts for Styrenated Phenols by Alkylation of Phenol with Styrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lookchem.com [lookchem.com]
Technical Support Center: A Troubleshooting Guide for Friedel-Crafts Alkylation of Phenols
Welcome to the Technical Support Center for Friedel-Crafts Alkylation of Phenols. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this fundamental reaction. The content is structured to address specific experimental challenges with scientifically grounded explanations and actionable protocols.
Introduction: The Nuances of Phenol Alkylation
The Friedel-Crafts alkylation of phenols is a cornerstone of organic synthesis for creating a diverse range of valuable compounds, from pharmaceuticals to polymers.[1][2] However, the reaction is notoriously challenging due to the dual reactivity of the phenol molecule and the inherent limitations of the Friedel-Crafts reaction itself.[3][4] This guide aims to demystify these challenges and provide robust solutions for optimizing your experimental outcomes.
The primary difficulty arises from the phenol's hydroxyl group, which can act as a Lewis base and coordinate with the Lewis acid catalyst, thereby deactivating it.[5][6][7][8] This interaction necessitates careful selection and often a stoichiometric excess of the catalyst. Furthermore, the phenol ring is highly activated, making it susceptible to common Friedel-Crafts pitfalls like polysubstitution and carbocation rearrangements.[5][9][10][11] A critical competing reaction is O-alkylation, where the alkyl group attaches to the hydroxyl oxygen instead of the aromatic ring, forming an ether.[5][12]
This guide will address these issues in a practical question-and-answer format, explaining the underlying mechanisms and offering field-proven protocols to overcome them.
Troubleshooting Guide: Common Issues and Solutions
Q1: My reaction shows low to no conversion of the starting phenol. What are the likely causes and how can I fix it?
A1: Low or no conversion in the Friedel-Crafts alkylation of phenols typically points to issues with the catalyst or reaction conditions.
Potential Causes & Solutions:
-
Catalyst Deactivation: The primary culprit is often the deactivation of the Lewis acid catalyst by the phenolic hydroxyl group.[5][6][7][8] The lone pair of electrons on the oxygen atom coordinates with the Lewis acid, reducing its ability to activate the alkylating agent.[7][8]
-
Insufficient Catalyst Activity: The chosen Lewis acid may not be potent enough to drive the reaction forward.[5]
-
Low Reaction Temperature: The activation energy for the reaction may not be met at lower temperatures.[5]
-
Solution: Gradually increase the reaction temperature while carefully monitoring for the formation of side products.
-
Q2: I'm getting a mixture of products, including di- and tri-alkylated phenols. How can I improve the selectivity for the mono-alkylated product?
A2: Polysubstitution is a classic challenge in Friedel-Crafts alkylation because the introduction of an electron-donating alkyl group activates the aromatic ring, making the product more reactive than the starting material.[4][5][10][11][14]
Strategies to Favor Mono-alkylation:
-
Use an Excess of Phenol: The most effective way to minimize polysubstitution is to use a large excess of the phenol relative to the alkylating agent.[5][9] This increases the statistical probability of the alkylating agent reacting with the starting phenol rather than the already alkylated product.
-
Control Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes reduce the rate of the second and third alkylation steps more significantly than the initial one.
-
Slow Addition: Adding the alkylating agent slowly to the reaction mixture can help maintain a low concentration of the alkylated product, thus disfavoring further reaction.
-
Q3: The alkyl group on my product is not the same as my starting alkyl halide. What is happening and how can I prevent it?
A3: This is a clear indication of carbocation rearrangement, a common side reaction in Friedel-Crafts alkylation.[5][10][15] The initially formed carbocation can rearrange to a more stable carbocation (e.g., a primary to a secondary or tertiary carbocation) via a hydride or alkyl shift before it reacts with the phenol.[11][15]
Preventing Carbocation Rearrangement:
-
Choose a Stable Alkylating Agent: Use an alkylating agent that forms a stable carbocation, such as a tertiary alkyl halide (e.g., t-butyl chloride), which is less prone to rearrangement.[5]
-
Alternative Synthetic Route: A reliable method to avoid rearrangements is to perform a Friedel-Crafts acylation followed by a reduction of the resulting ketone.[15][16] The acylium ion intermediate in acylation is resonance-stabilized and does not rearrange. The ketone can then be reduced to the desired alkyl group using methods like the Clemmensen or Wolff-Kishner reduction.[16]
Frequently Asked Questions (FAQs)
Q4: What is the difference between C-alkylation and O-alkylation, and how can I favor the desired C-alkylation?
A4: Phenols are bidentate nucleophiles, meaning they can be attacked at two positions: the aromatic ring (C-alkylation) or the hydroxyl oxygen (O-alkylation).[5][6]
-
C-alkylation: The alkyl group attaches to a carbon atom of the aromatic ring, typically at the ortho or para position. This is usually the desired outcome for synthesizing alkylphenols.[5]
-
O-alkylation: The alkyl group attaches to the oxygen atom, forming a phenyl ether. This is often an undesired side reaction.[5]
Controlling C- vs. O-Alkylation:
The choice of reaction conditions significantly influences the ratio of C- to O-alkylation.[5]
-
Solvent: Less polar solvents generally favor C-alkylation.[5] Protic solvents can solvate the phenoxide oxygen, hindering O-alkylation and promoting C-alkylation.[12]
-
Temperature: Higher temperatures often favor C-alkylation.
-
Catalyst: The nature of the catalyst can play a crucial role. Lewis acids typically promote C-alkylation.[17] In contrast, Williamson ether synthesis conditions (a strong base like NaH followed by an alkyl halide) will exclusively give O-alkylation.
The following diagram illustrates the competing pathways:
Caption: Competing pathways of C-alkylation and O-alkylation of phenols.
Q5: How can I control the regioselectivity to favor the ortho or para product?
A5: The ratio of ortho to para isomers is governed by a balance of kinetic and thermodynamic control, as well as steric factors.[5]
-
Para-selectivity (Thermodynamic Control): Lower reaction temperatures and longer reaction times generally favor the formation of the more sterically stable para isomer.[5][18][19]
-
Ortho-selectivity (Kinetic Control): Higher reaction temperatures and shorter reaction times can favor the formation of the ortho isomer.[5][18][19] The choice of catalyst is also critical. Certain catalysts, such as some zeolites or specific dual catalytic systems like ZnCl₂/CSA, have been shown to favor ortho-alkylation, potentially through a templating effect involving the phenolic hydroxyl group.[5][20][21]
The following table summarizes the general influence of reaction conditions on regioselectivity:
| Condition | Favored Product | Rationale |
| Low Temperature | para | Thermodynamic control, favors the more stable isomer.[5][18][19] |
| High Temperature | ortho | Kinetic control, lower activation energy for the ortho position.[5][18][19] |
| Bulky Alkylating Agent | para | Steric hindrance at the ortho position.[5] |
| Non-polar Solvent | ortho | May favor intramolecular interactions that direct to the ortho position.[19] |
| Polar Solvent | para | Solvation may favor the less sterically hindered para attack.[19] |
Q6: I'm observing the formation of a hydroxyaryl ketone. What is this side product and how can I avoid it?
A6: The formation of a hydroxyaryl ketone suggests that a Fries rearrangement is occurring.[5][6][22] This is a rearrangement of a phenyl ester (an O-acylated phenol) to a hydroxyaryl ketone in the presence of a Lewis acid.[18][19][22] A similar rearrangement can happen with O-alkylated phenols.[5] This is particularly relevant if your starting materials could lead to an O-acylated intermediate.
Minimizing the Fries Rearrangement:
-
Optimize Reaction Time and Temperature: Use the lowest possible reaction temperature and the shortest reaction time that still allows for the desired alkylation to proceed.[5]
-
Catalyst Choice: Careful selection of the catalyst can help suppress this side reaction.[5]
-
Direct Alkylation vs. Acylation-Rearrangement: Be aware that the Friedel-Crafts acylation of phenols can sometimes proceed through the formation of a phenolic ester followed by a Fries rearrangement to give the C-acylated product.[6][22] High concentrations of the catalyst tend to favor direct C-acylation or the rearrangement, while low concentrations may favor the isolation of the O-acylated ester.[6][7]
The following workflow illustrates the decision-making process for troubleshooting a Friedel-Crafts alkylation of phenol:
Caption: Troubleshooting workflow for Friedel-Crafts alkylation of phenols.
Experimental Protocol: A General Procedure for Para-Selective Alkylation
This protocol provides a starting point for the para-selective alkylation of phenol with a tertiary alkyl halide, designed to minimize common side reactions.
Materials:
-
Phenol
-
tert-Butyl chloride (or other suitable tertiary alkyl halide)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM) or another suitable non-polar solvent
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagents: Dissolve phenol (5 equivalents) in anhydrous DCM under a nitrogen atmosphere.
-
Catalyst Addition: Cool the solution to 0 °C in an ice bath. Carefully add anhydrous AlCl₃ (1.1 equivalents) portion-wise. Caution: The addition can be exothermic.
-
Alkylating Agent Addition: Add tert-butyl chloride (1 equivalent) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by adding 1 M HCl.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired p-tert-butylphenol.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenol Alkylation Plant Technology, alkyl-phenol Plant, 2,3,6-trimethyl Phenol(2,3,6-TMP) Production Plant [slchemtech.com]
- 3. quora.com [quora.com]
- 4. Explain the limitations of Friedel-Crafts reactions. | Filo [askfilo.com]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Explain why phenol does not undergo Friedel–Crafts alkylation easily, though it is highly reactive towards electrophilic substitution ? | Sathee Forum [forum.prutor.ai]
- 9. jk-sci.com [jk-sci.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Friedel Crafts alkylation | Reaction Mechanism of Friedel Crafts alkylation [pw.live]
- 12. pharmaxchange.info [pharmaxchange.info]
- 13. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 16. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 17. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 18. byjus.com [byjus.com]
- 19. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. chemrxiv.org [chemrxiv.org]
- 22. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
Technical Support Center: Mastering the Selective Synthesis of Di- and Tri-Styrenated Phenols
Welcome to the technical support center for the synthesis of styrenated phenols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the control of di- and tri-styrenated phenol formation. As antioxidants and key intermediates in various industries, the precise control over the degree of styrenation is critical for desired product performance.[1][2][3] This resource will equip you with the knowledge to navigate the nuances of this synthesis with confidence.
Understanding the Core Reaction: Friedel-Crafts Alkylation
The synthesis of styrenated phenols is a classic example of a Friedel-Crafts alkylation reaction.[4] In this acid-catalyzed process, styrene acts as the alkylating agent, and the electron-rich phenol ring serves as the nucleophile. The reaction proceeds through the formation of a carbocation from styrene, which then attacks the ortho and para positions of the phenol. This sequential addition of styryl groups leads to a mixture of mono-styrenated phenol (MSP), di-styrenated phenol (DSP), and tri-styrenated phenol (TSP).[2][4]
The selectivity towards a specific degree of styrenation is not arbitrary; it is a function of carefully controlled reaction parameters. Understanding the interplay of these factors is paramount to achieving your desired product distribution.
Caption: General mechanism of acid-catalyzed styrenation of phenol.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the ratio of di- to tri-styrenated phenols?
The product distribution between DSP and TSP is primarily controlled by three key parameters:
-
Styrene to Phenol Molar Ratio: This is the most critical factor. A higher molar ratio of styrene to phenol will favor the formation of higher substituted products. To favor DSP, a molar ratio of approximately 2:1 (styrene:phenol) is often a good starting point.[5][6] For TSP, this ratio is typically increased further.
-
Catalyst Type and Concentration: The choice of acid catalyst significantly impacts selectivity. Strong Brønsted acids like sulfuric acid (H₂SO₄) or solid acid catalysts such as sulfated zirconia (SO₄²⁻/ZrO₂) can be tuned to favor different products.[3][7] For instance, increasing the concentration of the sulfuric acid solution used to prepare a sulfated zirconia catalyst has been shown to increase TSP selectivity.[5]
-
Reaction Temperature and Time: Higher reaction temperatures and longer reaction times generally push the equilibrium towards the thermodynamically more stable, higher-substituted products like TSP. However, this can also lead to unwanted side reactions and color formation.
Q2: Which type of catalyst is best for selectively producing di-styrenated phenol (DSP)?
Several catalysts have demonstrated good selectivity for DSP. Solid acid catalysts are often preferred due to their ease of separation and reduced waste generation.[4]
-
Sulfated Zirconia (SO₄²⁻/ZrO₂): This solid acid catalyst has shown high activity and selectivity for DSP. Under specific conditions (100°C, 6 hours, 15 wt% catalyst), researchers achieved a DSP selectivity of 52.1%.[7][8][9][]
-
Indium Trichloride (InCl₃): This Lewis acid has also been identified as an effective catalyst for DSP synthesis, achieving a selectivity of 65% in one study.[11][12]
-
Mixed Metal Oxides: A solid acid catalyst prepared by impregnating a mixed metal oxide of titanium dioxide and zirconium oxide with sulfuric acid has also been shown to remarkably increase the selectivity of DSP.[13]
Q3: How can I increase the yield of tri-styrenated phenol (TSP)?
To favor the formation of TSP, you should consider the following adjustments:
-
Increase the Styrene to Phenol Molar Ratio: A significant excess of styrene is necessary to drive the reaction towards trisubstitution.
-
Use a Strong Acid Catalyst: Strong Brønsted acids like sulfuric acid are often employed.
-
Optimize Reaction Conditions: Higher temperatures and extended reaction times can promote the formation of TSP. One study found that post-reaction using an acid catalyst could selectively synthesize TSP to a ratio of 65% or more while minimizing residual phenol.[14]
Q4: What is the difference between kinetic and thermodynamic control in this reaction?
Understanding kinetic versus thermodynamic control is crucial for controlling isomer distribution (ortho vs. para substitution), which can influence the properties of the final product mixture.
-
Kinetic Control: At lower temperatures, the reaction is under kinetic control, meaning the product that forms the fastest will predominate. This is often the ortho-substituted product due to a lower activation energy.[5]
-
Thermodynamic Control: At higher temperatures, the reaction can become reversible, allowing equilibrium to be established. Under these conditions, the most stable product, the para-substituted isomer (due to less steric hindrance), will be the major product.[5]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Low Conversion of Phenol | 1. Inactive or insufficient catalyst. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Presence of impurities that poison the catalyst. | 1. Increase catalyst loading or use a more active catalyst. Ensure proper activation of solid catalysts. 2. Gradually increase the reaction temperature while monitoring for side reactions. 3. Extend the reaction time. Monitor reaction progress using techniques like GC or TLC. 4. Ensure the purity of reactants and solvents. |
| Poor Selectivity (Undesired MSP/DSP/TSP Ratio) | 1. Incorrect styrene-to-phenol molar ratio. 2. Inappropriate catalyst for the desired product. 3. Reaction temperature is not optimal. | 1. Carefully adjust the molar ratio. Use a lower ratio for MSP, a stoichiometric ratio of ~2:1 for DSP, and a higher excess for TSP.[5][6] 2. Select a catalyst known for its selectivity towards your target product (e.g., SO₄²⁻/ZrO₂ for DSP).[7] 3. Systematically vary the reaction temperature. Lower temperatures may favor mono-substitution, while higher temperatures favor di- and tri-substitution. |
| Product Discoloration | 1. Reaction temperature is too high, leading to side reactions and polymerization of styrene. 2. Residual acid catalyst in the final product. 3. Oxidation of the phenol products. | 1. Reduce the reaction temperature. Consider a more active catalyst that allows for lower operating temperatures. 2. Thoroughly neutralize and wash the product to remove all traces of the acid catalyst.[15] 3. Perform the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation. |
| Difficulty in Catalyst Separation | 1. Using a homogeneous catalyst (e.g., H₂SO₄). 2. Fine particle size of a solid catalyst. | 1. Switch to a heterogeneous solid acid catalyst for easier filtration.[4] 2. Use a catalyst with a larger particle size or a supported catalyst. |
Experimental Protocols
Protocol 1: Selective Synthesis of Di-Styrenated Phenol (DSP) using a Solid Acid Catalyst
This protocol is adapted from the synthesis of styrenated phenols using a sulfated zirconia (SO₄²⁻/ZrO₂) solid acid catalyst.[4][7][8]
Materials:
-
Phenol
-
Styrene
-
SO₄²⁻/ZrO₂ catalyst (15 wt% of total reactants)
-
Toluene (optional, as solvent)
-
Sodium carbonate solution (for neutralization)
-
Anhydrous sodium sulfate (for drying)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with hotplate
-
Thermometer
Caption: Experimental workflow for DSP synthesis.
Procedure:
-
Setup: Assemble the three-necked flask with the condenser, dropping funnel, and thermometer. Place it on the magnetic stirrer/hotplate.
-
Charging Reactants: Add phenol and the SO₄²⁻/ZrO₂ catalyst (15 wt% of the total mass of phenol and styrene) to the flask.
-
Heating: Begin stirring and heat the mixture to the reaction temperature of 100°C.
-
Styrene Addition: Slowly add styrene (aiming for a 2:1 molar ratio with phenol) dropwise from the dropping funnel. Control the addition rate to manage the exothermic reaction and maintain a stable temperature.
-
Reaction: Maintain the reaction mixture at 100°C with continuous stirring for 6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to recover the solid catalyst.
-
Wash the filtrate with a sodium carbonate solution to neutralize any residual acidity, followed by washing with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent (if used) under reduced pressure to obtain the crude product.
-
-
Analysis: Analyze the product composition (MSP, DSP, TSP ratio) using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Protocol 2: General Procedure for Favoring Tri-Styrenated Phenol (TSP)
This protocol is a generalized procedure based on the principle of using an excess of styrene and a strong acid catalyst.
Materials:
-
Phenol
-
Styrene (e.g., 3:1 molar ratio to phenol)
-
Sulfuric acid (H₂SO₄) as catalyst
-
Sodium hydroxide solution (for neutralization)
Procedure:
-
Setup: Assemble the reaction apparatus as described in Protocol 1.
-
Charging Reactants: Add phenol to the reaction flask.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.
-
Styrene Addition: Slowly add styrene dropwise. The reaction is exothermic, so control the addition rate to maintain the desired reaction temperature (e.g., 120-140°C).
-
Reaction: After the addition is complete, continue to stir the mixture at the reaction temperature for several hours until the desired conversion is achieved (monitor by GC).
-
Work-up:
-
Cool the reaction mixture.
-
Slowly add sodium hydroxide solution to neutralize the acid catalyst.
-
Separate the organic layer, wash with water until neutral, and dry over anhydrous sodium sulfate.
-
Remove any unreacted volatile materials by distillation.
-
-
Analysis: Analyze the product composition using GC or HPLC.
Data Presentation
The following table summarizes typical conditions for favoring different styrenated phenol products. Note that these are starting points, and optimization is often necessary for specific applications.
| Target Product | Styrene:Phenol Molar Ratio | Catalyst Examples | Typical Temperature Range | Key Considerations |
| Mono-Styrenated Phenol (MSP) | 0.8:1 to 1.2:1[5][6] | Phosphoric Acid (H₃PO₄)[5][15] | 140-170°C[15] | Lower temperature and shorter reaction time favor MSP. |
| Di-Styrenated Phenol (DSP) | ~2:1[5][6] | SO₄²⁻/ZrO₂, InCl₃[7][11][12] | 80-120°C[] | Precise control of molar ratio is crucial. |
| Tri-Styrenated Phenol (TSP) | >3:1[14] | Sulfuric Acid (H₂SO₄)[3] | 120-150°C | Requires more forcing conditions (higher temperature, longer time). |
References
- 1. A Highly Selective Synthetic Method for Distyrenated Phenol: Ingenta Connect [ingentaconnect.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Preparation of Styrenated Phenol by Alkylation of Phenol with Styrene Over SO₄²⁻ /ZrO₂ Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation of Styrenated Phenol by Alkylation of Phenol with Sty...: Ingenta Connect [ingentaconnect.com]
- 9. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benthamdirect.com [benthamdirect.com]
- 13. KR101967611B1 - Method of preparing for selective di-styrenated phenol using solid acid catalyst manufactured by being impregnated mixed metaloxide in sulfuric acid aqueous solution - Google Patents [patents.google.com]
- 14. KR101205508B1 - Method of preparing styrenated phenol - Google Patents [patents.google.com]
- 15. EP2853522A1 - Styrenated phenol compound and method of preparing the same - Google Patents [patents.google.com]
Technical Support Center: Stability of 2-(1-Phenylethyl)phenol
Welcome to the technical support center for 2-(1-Phenylethyl)phenol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments. As a sterically hindered phenolic compound, this compound offers unique properties, but like all phenols, its stability under various storage and experimental conditions is a critical factor for reproducible and reliable results. This document provides in-depth troubleshooting advice and frequently asked questions to address common stability issues you may encounter.
Structure of this Guide
This guide is structured in a question-and-answer format to directly address specific challenges. It is divided into the following sections:
-
Frequently Asked Questions (FAQs): Core knowledge about the stability and handling of this compound.
-
Troubleshooting Guide: Addressing specific observational issues during your experiments.
-
Experimental Protocols: Detailed methodologies for assessing stability.
-
References: A comprehensive list of cited sources for further reading.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is an organic compound with a phenolic hydroxyl group on a phenyl ring that is substituted at the ortho position with a 1-phenylethyl group.[1][2][3] Its chemical structure, particularly the bulky group adjacent to the hydroxyl moiety, classifies it as a sterically hindered phenol. These types of molecules are often used as antioxidants or stabilizers in various materials, including polymers, because they can effectively scavenge free radicals.[1][4]
The stability of this compound is a concern because, like other phenolic compounds, it is susceptible to degradation, primarily through oxidation. This degradation can be initiated or accelerated by factors such as exposure to air (oxygen), light, heat, and the presence of certain metal ions.[5][6] Degradation can lead to the formation of colored impurities and a decrease in the purity of the material, which can compromise experimental results, particularly in sensitive applications like drug development.
Q2: What are the primary degradation pathways for this compound?
While specific degradation products for this compound are not extensively documented in publicly available literature, we can infer the primary degradation pathways based on the known chemistry of sterically hindered phenols.[4][7]
-
Oxidation: This is the most common degradation pathway for phenolic compounds. The phenolic hydroxyl group can be oxidized to form a phenoxyl radical. Due to the steric hindrance from the ortho-phenylethyl group, this radical is relatively stable. However, it can undergo further reactions to form colored quinone-type structures. This process is often the cause of a yellow or brownish discoloration of the material upon storage.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate and accelerate oxidative degradation processes.[8]
-
Thermal Degradation: High temperatures can also promote oxidation and other degradation reactions. While sterically hindered phenols are used as thermal stabilizers in some applications, they are not immune to degradation at elevated temperatures over time.[6]
Q3: What are the ideal storage conditions for this compound to ensure its stability?
To minimize degradation and maintain the integrity of this compound, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable. | Lower temperatures slow down the rate of oxidative reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | This minimizes contact with oxygen, a key driver of oxidative degradation.[6] |
| Light | Protect from light by using amber glass vials or storing in a dark location. | Light, especially UV, can catalyze degradation.[8] |
| Container | Use well-sealed containers made of non-reactive materials (e.g., glass, stainless steel). | Prevents contamination and exposure to air and moisture. |
| Purity | Start with high-purity material. | Impurities from synthesis can sometimes catalyze degradation. |
Q4: How can I assess the purity and degradation of my this compound sample?
A stability-indicating analytical method is crucial for assessing the purity of your sample and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose.[9][10][11]
A well-developed HPLC method should be able to separate the parent this compound peak from any potential impurities and degradation products. For method development, a C18 reversed-phase column is often a good starting point, with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., phosphoric acid or formic acid) to improve peak shape.[12][13]
Troubleshooting Guide
This section addresses specific issues you might observe and provides actionable steps to resolve them.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Explanations |
| The solid this compound has developed a yellow or brownish tint over time. | Oxidation: The most likely cause is oxidation of the phenolic hydroxyl group, leading to the formation of colored quinone-type degradation products. This is accelerated by exposure to air and light. | 1. Verify Storage Conditions: Ensure the material is stored under an inert atmosphere, protected from light, and at a cool temperature. 2. Purge with Inert Gas: Before sealing the container for storage, flush the headspace with nitrogen or argon to displace oxygen. 3. Assess Purity: Use HPLC to quantify the level of impurities. If the purity is still high (>98%), the discoloration may be due to trace amounts of highly colored degradation products and the material may still be suitable for some applications. However, for highly sensitive experiments, using a fresh, high-purity lot is recommended. |
| I am seeing new, small peaks in the HPLC chromatogram of my stock solution that were not there initially. | Degradation in Solution: this compound can degrade in solution, especially if the solvent is not degassed, the solution is exposed to light, or stored at room temperature for extended periods. | 1. Prepare Fresh Solutions: For critical experiments, always use freshly prepared solutions. 2. Use High-Purity, Degassed Solvents: Degas your HPLC-grade solvents to remove dissolved oxygen. 3. Protect Solutions from Light: Store stock solutions in amber vials or wrap them in aluminum foil. 4. Refrigerate Stock Solutions: If a solution needs to be stored, keep it at 2-8 °C. Allow it to come to room temperature before use to avoid condensation. |
| My experimental results are inconsistent, and I suspect the stability of this compound is the issue. | Compound Degradation: Inconsistent results are a classic sign of a reagent degrading over the course of an experiment or between experiments. | 1. Implement a Stability Study: Perform a forced degradation study (see Section 3) to understand how your experimental conditions (e.g., temperature, pH, light exposure) affect the stability of the compound. 2. Analyze Samples Over Time: If your experiment runs for an extended period, take aliquots of your this compound solution at the beginning and end of the experiment and analyze them by HPLC to check for degradation. 3. Incorporate Controls: Use a freshly prepared sample of this compound as a positive control in your experiments to compare against older material. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential for understanding the stability of this compound under various stress conditions and for developing a stability-indicating analytical method.[5][6][8][14][15]
Objective: To intentionally degrade this compound under controlled conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
HPLC-grade methanol or acetonitrile
-
HPLC-grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂) (30%)
-
HPLC system with UV detector
-
pH meter
-
Photostability chamber or a light source with controlled UV and visible output
-
Oven
Procedure:
-
Prepare a Stock Solution: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).
-
Stress Conditions (perform in parallel):
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80 °C for 48 hours. Also, place a capped vial of the stock solution at 60 °C for 48 hours.
-
Photodegradation: Expose a solid sample and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Preparation for Analysis:
-
After the stress period, allow the samples to cool to room temperature.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).
-
-
HPLC Analysis:
-
Analyze the unstressed stock solution and all stressed samples using your HPLC method.
-
Compare the chromatograms to identify new peaks (degradation products) and any decrease in the peak area of the parent compound.
-
References
- 1. Buy this compound | 4237-44-9 [smolecule.com]
- 2. Phenol, 2-(1-phenylethyl)- [webbook.nist.gov]
- 3. This compound | C14H14O | CID 95322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. scispace.com [scispace.com]
- 10. irjpms.com [irjpms.com]
- 11. ijtsrd.com [ijtsrd.com]
- 12. mdpi.com [mdpi.com]
- 13. Determination of three alkylphenol isomers in various water samples using a new HPLC method based on a duet stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biomedres.us [biomedres.us]
- 15. ijisrt.com [ijisrt.com]
Technical Support Center: Minimizing Byproduct Formation in Styrenated Phenol Production
Welcome to the Technical Support Center for Styrenated Phenol Production. This guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to help you minimize byproduct formation and optimize your synthesis of styrenated phenols. Our approach is rooted in explaining the causal relationships behind experimental choices to ensure you have a self-validating system for your research.
Understanding the Core Reaction and Byproduct Formation
The synthesis of styrenated phenol is a classic example of a Friedel-Crafts alkylation reaction, where phenol is alkylated with styrene in the presence of an acid catalyst.[1] The primary products are mono-styrenated phenol (MSP), di-styrenated phenol (DSP), and tri-styrenated phenol (TSP), with substitution occurring at the ortho and para positions of the phenol ring.[1][2]
The core challenge lies in controlling the extent of styrenation and minimizing the formation of undesirable byproducts. The primary categories of byproducts include:
-
Unreacted Starting Materials: Residual phenol and styrene.
-
Over-Alkylated Products: Excessive formation of DSP and TSP when MSP is the target, or TSP when DSP is the target.
-
Styrene Dimers and Oligomers: Formed through the self-polymerization of styrene.
-
Tar and Polymeric Materials (Coke): High molecular weight, complex mixtures that can be difficult to remove.[2]
The formation of these byproducts is intricately linked to the reaction conditions. Understanding these relationships is the first step toward minimizing their formation.
Troubleshooting Guide: A Problem-and-Solution Approach
This section addresses common issues encountered during the synthesis of styrenated phenol, providing their probable causes and actionable solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Conversion of Phenol and/or Styrene | 1. Insufficient Catalyst Activity: The catalyst may be deactivated or used in an inadequate amount.[3] 2. Low Reaction Temperature: The temperature may be too low to achieve a reasonable reaction rate. 3. Short Reaction Time: The reaction may not have been allowed to proceed to completion. | 1. Catalyst Optimization: Increase the catalyst loading or switch to a more active catalyst. For solid acid catalysts, consider regeneration. 2. Temperature Adjustment: Gradually increase the reaction temperature while carefully monitoring for an increase in byproduct formation.[2] 3. Time Extension: Extend the reaction time and monitor the progress by taking aliquots for analysis (e.g., by GC). |
| Excessive Formation of Tar and Polymeric Byproducts | 1. High Reaction Temperature: Elevated temperatures can promote the polymerization of styrene and other side reactions.[2] 2. High Catalyst Concentration: A high concentration of a strong acid catalyst can accelerate polymerization. 3. Localized Overheating: Poor heat dissipation during the exothermic addition of styrene can create hot spots.[2] | 1. Temperature Control: Lower the overall reaction temperature. 2. Catalyst Loading: Reduce the amount of catalyst used. 3. Controlled Addition: Add styrene dropwise with vigorous stirring to ensure even heat distribution.[2] Consider using a solvent to dilute the reactants and improve heat transfer. |
| Poor Selectivity (Undesired MSP/DSP/TSP Ratio) | 1. Incorrect Styrene to Phenol Molar Ratio: This is a primary determinant of the degree of styrenation.[1][2] 2. Inappropriate Catalyst Choice: Different catalysts have varying selectivities.[1][2] 3. Suboptimal Reaction Temperature: Temperature can influence the relative rates of mono-, di-, and tri-alkylation. | 1. Molar Ratio Adjustment: - For higher MSP: Use a lower styrene to phenol ratio (e.g., 0.8:1 to 1.2:1).[1][2] - For higher DSP: Use a higher styrene to phenol ratio (e.g., 2:1).[1][2] 2. Catalyst Selection: - For higher MSP: Phosphoric acid (H₃PO₄) is known to favor mono-alkylation.[1] - For higher DSP: Indium(III) chloride (InCl₃) and some solid acid catalysts have shown good selectivity for DSP.[4] 3. Temperature Optimization: Systematically vary the reaction temperature to find the optimal point for your desired product. |
| Product Discoloration | 1. Oxidation of Phenolic Compounds: Phenols are susceptible to oxidation, which can produce colored impurities. 2. Presence of Catalyst Residues: Residual acid catalyst can promote degradation and color formation, especially at elevated temperatures during work-up or storage. | 1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[5] 2. Thorough Neutralization and Purification: Ensure complete neutralization of the acid catalyst after the reaction.[6] Subsequent purification steps like vacuum distillation are crucial. The addition of oxalic acid during the reaction has also been reported to improve the color of the final product.[7] |
| Difficulty in Product Separation | 1. Similar Boiling Points of Isomers: The boiling points of MSP, DSP, and TSP isomers can be very close, making separation by simple distillation challenging.[2] 2. Presence of High-Boiling Oligomers and Tar: These can interfere with the distillation of the desired products. | 1. Fractional Vacuum Distillation: Use a fractionating column to improve separation efficiency.[6][8] Applying a vacuum will lower the boiling points and reduce the risk of thermal degradation.[9] 2. Pre-treatment before Distillation: Consider a pre-purification step to remove high-boiling impurities. This could involve techniques like solvent extraction. |
| Unexpected Peaks in GC Analysis | 1. Contamination: Contaminants could be present in the starting materials, solvents, or introduced during sample preparation. 2. Formation of Side-Products: Besides the main byproducts, other minor side-products could have formed. 3. Degradation in the GC Inlet: Thermally labile compounds can degrade in a hot GC inlet, leading to the appearance of new peaks. | 1. Analyze Starting Materials: Run GC analyses of your phenol and styrene to check for impurities. 2. GC-MS Analysis: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify the molecular weight and fragmentation pattern of the unknown peaks, which will help in their structural elucidation. 3. Optimize GC Method: Lower the injector temperature to see if the unexpected peaks are reduced or disappear. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of byproduct formation in styrenated phenol synthesis?
A1: The primary reaction is a Friedel-Crafts alkylation, which proceeds via an electrophilic aromatic substitution mechanism.[1] Styrene is protonated by the acid catalyst to form a carbocation, which is then attacked by the electron-rich phenol ring.[6] Byproduct formation stems from several competing reactions:
-
Polyalkylation: The initial styrenated phenol products are often more reactive than phenol itself, leading to further alkylation to form DSP and TSP.[3]
-
Styrene Polymerization: The carbocation formed from styrene can also be attacked by another styrene molecule, initiating a cationic polymerization process that leads to styrene dimers, oligomers, and tar-like substances.[2]
-
Coke Formation on Solid Catalysts: On solid acid catalysts, strong acid sites can promote the formation of highly unsaturated, polyaromatic compounds, known as coke, which can deactivate the catalyst.
Q2: How do I choose the right catalyst for my desired product distribution?
A2: The choice of catalyst is critical for controlling selectivity.
-
For high Mono-Styrenated Phenol (MSP) content: Phosphoric acid (H₃PO₄) is a good choice as it is less active than sulfuric acid and has been shown to yield higher proportions of MSP, often with good para-selectivity due to steric hindrance.[10]
-
For high Di-Styrenated Phenol (DSP) content: Stronger Lewis acids like Indium(III) chloride (InCl₃) or solid acid catalysts such as sulfated zirconia (SO₄²⁻/ZrO₂) can be effective.[4][11] The styrene to phenol molar ratio should also be increased to favor di-substitution.[1][2]
-
For high Tri-Styrenated Phenol (TSP) content: Generally, more forcing conditions are required, such as a higher concentration of a strong acid like sulfuric acid and a higher styrene to phenol molar ratio.[7]
Q3: What are the key safety precautions I should take during this synthesis?
A3: Safety is paramount. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Phenol: Is toxic and corrosive, and can cause severe skin burns. Avoid inhalation and skin contact.[1]
-
Styrene: Is flammable and an irritant. Keep away from ignition sources.[1]
-
Acid Catalysts: Strong acids like sulfuric and phosphoric acid are highly corrosive. Handle with extreme care.
-
Exothermic Reaction: The addition of styrene to the phenol-catalyst mixture is often exothermic. Add the styrene slowly and with efficient stirring to control the temperature and prevent a runaway reaction.[1]
Q4: Can I reuse my solid acid catalyst? If so, how do I regenerate it?
A4: One of the advantages of solid acid catalysts is their potential for reuse. However, they can deactivate over time due to the deposition of coke on the active sites.[6][11] Regeneration is often possible by a controlled burnout of these carbonaceous deposits. A common method involves calcination in air at elevated temperatures (e.g., 550 °C).[6] It is important to note that the high temperatures and steam generated during coke combustion can sometimes lead to structural changes in the catalyst.[6] Therefore, the regeneration conditions should be carefully optimized for the specific catalyst being used.
Q5: What analytical techniques are best for monitoring the reaction and analyzing the final product?
A5: The most common and effective techniques are:
-
Gas Chromatography (GC): With a Flame Ionization Detector (FID), GC is excellent for separating and quantifying the different styrenated phenol isomers (MSP, DSP, TSP) as well as unreacted phenol and styrene. A non-polar or medium-polarity capillary column, such as a DB-5 type, is typically suitable for this separation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for identifying unknown byproducts. The mass spectrometer provides molecular weight and fragmentation information, which is crucial for structural elucidation.
-
Thin Layer Chromatography (TLC): TLC can be a quick and convenient way to monitor the progress of the reaction by observing the disappearance of the starting materials and the appearance of the products.
Experimental Protocols and Visualizations
Protocol 1: Synthesis of Styrenated Phenol with High MSP Content
This protocol is adapted from procedures aiming for a high yield of mono-styrenated phenol using a two-stage catalyst system.[10][12]
Materials:
-
Phenol
-
Styrene (1.15 equivalents)
-
Phosphoric acid (H₃PO₄) (as initial catalyst)
-
Sulfuric acid (H₂SO₄) (as second-stage catalyst)
-
Sodium carbonate (Na₂CO₃) solution (for neutralization)
Procedure:
-
Set up a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a thermometer.
-
Charge the flask with phenol and phosphoric acid.
-
Heat the mixture to 140°C with stirring.
-
Slowly add styrene dropwise from the dropping funnel over 120 minutes. The reaction is exothermic, and the temperature may rise to around 170°C.[12]
-
After the addition is complete, continue to stir the reaction at 170°C for an additional hour.[12]
-
To drive the reaction to completion and consume unreacted starting materials, cool the mixture to 110°C and add a small amount of sulfuric acid.[12]
-
Stir for an additional 30 minutes.
-
Cool the reaction mixture to below 80°C and slowly add sodium carbonate solution to neutralize the acid catalysts.[10]
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Remove any residual water and low-boiling components by vacuum evaporation.[10]
-
The crude product can be purified by fractional vacuum distillation to separate the MSP from DSP and TSP.
Protocol 2: Synthesis of Styrenated Phenol using a Solid Acid Catalyst
This protocol is based on the use of a sulfated zirconia (SO₄²⁻/ZrO₂) catalyst.[6][13]
Materials:
-
Phenol
-
Styrene
-
SO₄²⁻/ZrO₂ catalyst (e.g., 15 wt% of total reactants)[13]
-
Sodium carbonate solution (for neutralization)
Procedure:
-
Assemble the reaction apparatus as described in Protocol 1.
-
Add phenol and the SO₄²⁻/ZrO₂ catalyst to the flask.
-
Heat the mixture to 100°C with stirring.[13]
-
Slowly add styrene dropwise from the dropping funnel.
-
Maintain the reaction at 100°C for 6 hours.[13]
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to recover the solid catalyst. The catalyst can potentially be washed, dried, and regenerated for reuse.
-
Neutralize any residual acidity in the filtrate with sodium carbonate solution.
-
Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Analyze the product composition using GC.
Reaction Mechanism and Experimental Workflow Diagrams
Caption: Reaction mechanism for the Friedel-Crafts alkylation of phenol with styrene.
Caption: General experimental workflow for the synthesis of styrenated phenol.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. jk-sci.com [jk-sci.com]
- 4. scispace.com [scispace.com]
- 5. Preparation of Styrenated Phenol by Alkylation of Phenol with Sty...: Ingenta Connect [ingentaconnect.com]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. JPH0383944A - Method for producing styrenated phenol - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jackwestin.com [jackwestin.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Development of a Solid Catalyst Alkylation Process Using Supercritical Fluid Regeneration | netl.doe.gov [netl.doe.gov]
- 12. epa.gov [epa.gov]
- 13. Preparation of Styrenated Phenol by Alkylation of Phenol with Styrene Over SO₄²⁻ /ZrO₂ Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to the Analysis of 2-(1-Phenylethyl)phenol Reaction Products: A Comparative Approach
For researchers and professionals in drug development and organic synthesis, the accurate analysis of reaction mixtures is paramount for process optimization, quality control, and regulatory compliance. The synthesis of 2-(1-Phenylethyl)phenol, a key intermediate in various industrial applications, often results in a complex mixture of mono-, di-, and tri-substituted phenolic compounds. This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization of these reaction products, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and its alternatives.
The Friedel-Crafts alkylation of phenol with styrene is the primary route to this compound. However, this reaction seldom yields a single product. Depending on the reaction conditions, a range of styrenated phenols can be formed, including the desired mono-substituted product, as well as various isomers of di- and tri-substituted phenols. Understanding the composition of this complex mixture is crucial for controlling the synthesis and ensuring the desired product specifications.
The Analytical Challenge: Resolving a Complex Phenolic Matrix
The primary analytical challenge lies in the separation and identification of structurally similar isomers. The reaction mixture can contain:
-
Unreacted Starting Materials: Phenol and Styrene
-
Mono-substituted Product: this compound
-
Di-substituted Products: Isomers such as 2,4-bis(1-phenylethyl)phenol and 2,6-bis(1-phenylethyl)phenol
-
Tri-substituted Product: 2,4,6-tris(1-phenylethyl)phenol
The polarity and volatility of these compounds, particularly the higher substituted phenols, necessitate careful selection of the analytical technique.
Primary Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds. However, the direct analysis of phenolic compounds by GC can be challenging due to their polarity, which can lead to poor peak shape and thermal degradation in the injector and column. To overcome these limitations, a derivatization step is essential.
The "Why" Behind Derivatization: Enhancing Volatility and Stability
Silylation is the most common derivatization technique for phenols. In this process, an active hydrogen in the hydroxyl group is replaced by a trimethylsilyl (TMS) group. This chemical modification has several advantages:
-
Increased Volatility: The TMS derivative is significantly less polar and more volatile than the parent phenol, allowing for elution at lower temperatures and improved peak shape.
-
Enhanced Thermal Stability: Derivatization protects the hydroxyl group from thermal degradation in the hot GC inlet and column.
-
Characteristic Fragmentation: The TMS derivatives often produce predictable and informative mass spectra, aiding in structural elucidation.
Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
Experimental Protocol: GC-MS Analysis of a Simulated Reaction Mixture
This protocol outlines the steps for the analysis of a model reaction mixture containing this compound and its related styrenated phenols.
1. Sample Preparation and Derivatization:
-
Accurately weigh approximately 10 mg of the reaction mixture into a 2 mL autosampler vial.
-
Add 1 mL of a suitable solvent, such as dichloromethane or pyridine.
-
Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.
-
Allow the vial to cool to room temperature before analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 15°C/min to 300°C
-
Hold: 10 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-550
Data Analysis and Interpretation
Identification of the components is achieved by comparing their retention times and mass spectra with those of known standards or by interpretation of their fragmentation patterns.
-
This compound-TMS derivative: The mass spectrum will show a molecular ion peak (M+) and characteristic fragments resulting from the loss of a methyl group ([M-15]+) and other cleavages. The base peak is often the tropylium ion at m/z 91, characteristic of compounds containing a benzyl group.
-
Di- and Tri-styrenated Phenol-TMS derivatives: These larger molecules will have higher molecular weights and will exhibit fragmentation patterns corresponding to the loss of phenylethyl groups and other characteristic fragments. For example, the mass spectrum of the TMS derivative of 2,6-bis(1-phenylethyl)phenol shows a prominent molecular ion peak and fragments corresponding to the loss of a phenylethyl group.[1] Similarly, the TMS derivative of 2,4,6-tris(1-phenylethyl)phenol will exhibit a molecular ion and fragments indicating the presence of three phenylethyl substituents.[2]
Comparative Analysis of Alternative Techniques
While GC-MS with derivatization is a robust method, other analytical techniques offer different advantages and can be complementary.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is well-suited for the analysis of polar and non-volatile compounds, making it an attractive alternative to GC-MS as it does not require derivatization.
-
Principle: Separation is based on the differential partitioning of the analytes between a liquid mobile phase and a solid stationary phase. A UV detector measures the absorbance of the eluting compounds at a specific wavelength.
-
Advantages:
-
No derivatization required, simplifying sample preparation.
-
Suitable for thermally labile compounds.
-
Robust and widely available instrumentation.
-
-
Disadvantages:
-
Lower sensitivity and selectivity compared to MS detection.
-
Co-elution of isomers with similar UV spectra can be a challenge.
-
Limited structural information from the UV spectrum alone.
-
Typical HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 275 nm (characteristic for phenols)
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry, offering a powerful tool for the analysis of complex mixtures.
-
Principle: After separation by HPLC, the eluent is introduced into a mass spectrometer, where the compounds are ionized and their mass-to-charge ratios are measured.
-
Advantages:
-
High sensitivity and selectivity.
-
Provides molecular weight information and, with tandem MS (MS/MS), structural information.
-
No derivatization is typically required.
-
-
Disadvantages:
-
More complex and expensive instrumentation than HPLC-UV.
-
Matrix effects can suppress or enhance ionization, affecting quantitation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for structural elucidation, providing detailed information about the chemical environment of each atom in a molecule.
-
Principle: NMR exploits the magnetic properties of atomic nuclei. The chemical shifts, coupling constants, and integration of the signals in an NMR spectrum provide a wealth of structural information.
-
Advantages:
-
Provides unambiguous structural identification of isomers.
-
Non-destructive technique.
-
Quantitative analysis is possible (qNMR).
-
-
Disadvantages:
-
Lower sensitivity compared to MS-based methods.
-
Requires higher sample concentrations.
-
Complex spectra for mixtures can be difficult to interpret.
-
Typical NMR Parameters:
-
Solvent: Deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6)
-
Spectra: 1H NMR and 13C NMR are typically acquired. 2D NMR techniques (e.g., COSY, HSQC) can be used for more complex structural assignments. The 13C NMR spectra of 2,6-bis-(1-phenylethyl)-phenol and 2,4,6-tris(1-phenylethyl)-phenol show distinct chemical shifts for the substituted aromatic carbons, allowing for their differentiation.[3][4]
Performance Comparison
| Feature | GC-MS (with Derivatization) | HPLC-UV | LC-MS | NMR |
| Sample Preparation | Derivatization required | Minimal | Minimal | Minimal |
| Separation Efficiency | Excellent for volatile compounds | Good for polar compounds | Good for polar compounds | Not a separation technique |
| Sensitivity | High | Moderate | Very High | Low |
| Selectivity | High (based on m/z) | Moderate (based on UV absorbance) | Very High (based on m/z) | Very High (structural) |
| Structural Information | Good (fragmentation patterns) | Limited | Good (MS/MS) | Excellent (unambiguous) |
| Cost | Moderate | Low | High | Very High |
| Throughput | High | High | Moderate | Low |
Visualization of Analytical Workflows
GC-MS Analysis Workflow
Caption: Workflow for the GC-MS analysis of styrenated phenols.
Decision Tree for Method Selection
References
A Senior Application Scientist's Guide to the NMR Spectral Interpretation of 2-(1-Phenylethyl)phenol
For researchers and professionals in drug development and organic synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-(1-Phenylethyl)phenol, a chiral molecule with interesting spectral features. We will delve into the nuances of spectral interpretation, compare its spectral characteristics with those of relevant compounds, and provide robust experimental protocols to ensure the acquisition of high-quality data.
Introduction: The Structural Significance of this compound
This compound is a fascinating molecule for NMR analysis due to its combination of a phenol moiety and a chiral benzylic center.[1][2] This structure gives rise to a complex and informative NMR spectrum, reflecting the distinct chemical environments of its protons and carbons. Understanding this spectrum is crucial for confirming the identity and purity of the compound, which can be a key building block in various synthetic pathways.
The presence of a stereocenter at the ethyl bridge introduces the concept of diastereotopicity, a key feature that will be explored in detail. The proximity of the two aromatic rings also leads to through-space interactions that can influence chemical shifts, providing further structural insights.
Comparative Spectral Analysis: Benchmarking Against Simpler Analogs
To fully appreciate the intricacies of the NMR spectrum of this compound, it is instructive to compare it with the spectra of its simpler precursors and analogs: phenol and 1-phenylethanol.
Phenol: The Aromatic Foundation
The ¹H NMR spectrum of phenol is characterized by signals in the aromatic region (typically 6.7-7.3 ppm) and a hydroxyl proton signal that can vary in chemical shift depending on concentration and solvent.[1] The ¹³C NMR spectrum shows four distinct signals for the six aromatic carbons due to the molecule's symmetry.
1-Phenylethanol: Introducing the Chiral Center
1-Phenylethanol provides a closer comparison, as it contains the 1-phenylethyl moiety. Its ¹H NMR spectrum features a characteristic quartet for the benzylic proton and a doublet for the methyl protons. The aromatic protons of the phenyl ring typically appear as a complex multiplet.
| Compound | Key ¹H NMR Features | Key ¹³C NMR Features |
| Phenol | Aromatic protons (multiplet, ~6.7-7.3 ppm), OH proton (broad singlet, variable) | 4 aromatic signals |
| 1-Phenylethanol | Benzylic CH (quartet), Methyl CH₃ (doublet), Aromatic protons (multiplet) | Signals for the benzylic carbon, methyl carbon, and aromatic carbons |
| This compound | Diastereotopic protons, complex aromatic signals, benzylic CH (quartet), methyl CH₃ (doublet), OH proton (singlet) | Distinct signals for all 14 carbons |
This comparative approach allows us to build a foundational understanding of the expected chemical shifts and coupling patterns in our target molecule, this compound.
Deciphering the ¹H NMR Spectrum of this compound: A Predicted Interpretation
Predicted ¹H NMR (CDCl₃, 500 MHz):
-
Aromatic Protons (δ 6.7-7.4 ppm, 9H, multiplet): This complex region will contain the signals for the nine aromatic protons from both the phenol and phenyl rings. The protons on the substituted phenol ring will likely exhibit more distinct splitting patterns due to the ortho-substitution.
-
Hydroxyl Proton (δ ~5.0 ppm, 1H, singlet): The phenolic OH proton is expected to appear as a singlet. Its chemical shift can be concentration-dependent and the peak may be broad. A D₂O exchange experiment would confirm this assignment, as the peak would disappear.
-
Benzylic Proton (δ ~4.2 ppm, 1H, quartet): The proton on the chiral carbon (CH) will be split into a quartet by the adjacent methyl protons.
-
Methyl Protons (δ ~1.6 ppm, 3H, doublet): The three protons of the methyl group (CH₃) will be split into a doublet by the adjacent benzylic proton.
Unveiling the Carbon Skeleton: Predicted ¹³C NMR Spectrum of this compound
The proton-decoupled ¹³C NMR spectrum is expected to show 14 distinct signals, corresponding to the 14 carbon atoms in the molecule.
Predicted ¹³C NMR (CDCl₃, 125 MHz):
-
Aromatic Carbons (δ 115-155 ppm): This region will contain 12 signals for the aromatic carbons. The carbon bearing the hydroxyl group (C-O) is expected to be the most downfield in the phenol ring region. The quaternary carbons of both rings will also be in this range.
-
Benzylic Carbon (δ ~45 ppm): The chiral methine carbon (CH).
-
Methyl Carbon (δ ~22 ppm): The methyl carbon (CH₃).
The Impact of Chirality: Diastereotopicity in Focus
A key feature of the NMR spectrum of this compound is the concept of diastereotopicity. The presence of a chiral center renders the two faces of the phenol ring and the two faces of the phenyl ring inequivalent. This means that protons or carbons that might appear equivalent in a simpler, achiral molecule will have different chemical shifts. For instance, the protons ortho and meta to the 1-phenylethyl substituent on the phenol ring are diastereotopic and will likely have slightly different chemical shifts, contributing to the complexity of the aromatic region.
Experimental Protocols for High-Quality NMR Data Acquisition
Acquiring a high-resolution and clean NMR spectrum is paramount for accurate interpretation. Here is a detailed protocol for preparing and running a sample of this compound.
Sample Preparation
-
Solvent Selection: Chloroform-d (CDCl₃) is a good initial choice as it is a common solvent for organic molecules and is relatively non-polar. For resolving overlapping signals, using a different solvent such as benzene-d₆ or acetone-d₆ can be beneficial due to different solvent-induced shifts.
-
Concentration: For a standard ¹H NMR spectrum, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended. For ¹³C NMR, a higher concentration of 20-50 mg is preferable to obtain a good signal-to-noise ratio in a reasonable time.
-
Sample Purity: Ensure the sample is free of paramagnetic impurities, which can cause significant line broadening. If the sample is not fully soluble, it should be filtered to remove any solid particles.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve good signal dispersion, which is crucial for resolving the complex aromatic region.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is sufficient.
-
Spectral Width: A spectral width of 12-16 ppm is appropriate.
-
Acquisition Time: An acquisition time of 2-4 seconds is recommended for good resolution.
-
Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard.
-
Spectral Width: A spectral width of 200-220 ppm is appropriate.
-
Acquisition Time: An acquisition time of 1-2 seconds.
-
Number of Scans: Several hundred to several thousand scans may be necessary depending on the sample concentration.
-
-
2D NMR Experiments: To definitively assign the protons and carbons, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.
Workflow for Spectral Analysis
Caption: A streamlined workflow for the acquisition and interpretation of NMR data for this compound.
Conclusion: A Powerful Analytical Approach
The NMR spectrum of this compound offers a wealth of structural information. By combining careful sample preparation, high-resolution data acquisition, and a systematic interpretation strategy that includes comparison with simpler analogs, researchers can confidently elucidate its structure. The presence of a chiral center adds a layer of complexity that, when understood, provides deeper insight into the molecule's three-dimensional nature. This guide serves as a comprehensive resource for scientists and professionals who rely on NMR spectroscopy for the unambiguous characterization of complex organic molecules.
References
Deconstructing Fragmentation: A Comparative Guide to the Mass Spectrometry of 2-(1-Phenylethyl)phenol
For researchers and scientists engaged in drug development and chemical analysis, a comprehensive understanding of a molecule's behavior under mass spectrometry is paramount for its unambiguous identification and structural elucidation. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2-(1-Phenylethyl)phenol, offering a comparative perspective against related phenolic compounds. By dissecting its fragmentation pathways, we aim to equip researchers with the expertise to confidently identify this compound and differentiate it from its isomers.
The Molecular Blueprint: Understanding the Analyte
This compound (C₁₄H₁₄O), with a molecular weight of 198.26 g/mol , is an aromatic compound featuring a phenol ring substituted with a 1-phenylethyl group at the ortho position. This structural arrangement dictates its characteristic fragmentation behavior upon electron ionization. Understanding the interplay between the hydroxyl group, the aromatic systems, and the benzylic C-C bond is key to interpreting its mass spectrum.
The Fragmentation Fingerprint: Electron Ionization Mass Spectrum of this compound
Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum serves as a unique "fingerprint" for the compound. The EI mass spectrum of this compound is characterized by a series of fragment ions that provide valuable structural information.
Key Fragment Ions and Their Origins
The mass spectrum of this compound, as cataloged in the NIST WebBook, displays several key peaks that are diagnostic of its structure. PubChem also highlights the most prominent m/z values as 183, 198, and 165. A detailed analysis of these and other significant fragments is presented below.
| m/z | Proposed Fragment Ion | Relative Intensity | Fragmentation Pathway |
| 198 | [C₁₄H₁₄O]⁺• | Moderate | Molecular Ion (M⁺•) |
| 183 | [C₁₃H₁₁O]⁺ | High | M⁺• - CH₃• (Benzylic cleavage) |
| 165 | [C₁₃H₉]⁺ | Moderate | [M - CH₃ - H₂O]⁺ |
| 105 | [C₇H₅O]⁺ | Low | Cleavage of the C-C bond between the rings |
| 91 | [C₇H₇]⁺ | Moderate | Tropylium ion, from the phenylethyl moiety |
| 77 | [C₆H₅]⁺ | Low | Phenyl cation |
Table 1: Prominent Fragment Ions in the EI Mass Spectrum of this compound.
Deciphering the Fragmentation Pathways
The fragmentation of this compound is primarily driven by the stability of the resulting carbocations. The presence of two aromatic rings and a hydroxyl group influences the cleavage patterns.
Primary Fragmentation: Benzylic Cleavage
The most significant fragmentation pathway is the cleavage of the benzylic C-C bond, resulting in the loss of a methyl radical (•CH₃). This is a highly favored process due to the formation of a resonance-stabilized benzylic cation.
-
[M]⁺• (m/z 198) → [M - CH₃]⁺ (m/z 183)
The resulting ion at m/z 183 is often the base peak or one of the most intense peaks in the spectrum, underscoring the lability of the benzylic methyl group.
Secondary Fragmentations
Following the initial loss of a methyl group, the ion at m/z 183 can undergo further fragmentation. A common subsequent loss for
A Comparative Guide to Catalysts for Phenol Alkylation: Performance, Mechanisms, and Experimental Protocols
For researchers, scientists, and professionals in drug development, the alkylation of phenol is a cornerstone reaction for synthesizing a vast array of valuable chemicals, from pharmaceuticals and agrochemicals to polymers and antioxidants. The choice of catalyst is paramount, dictating not only the reaction's efficiency but also its selectivity and environmental footprint. This guide provides an in-depth, objective comparison of various catalytic systems for phenol alkylation, supported by experimental data and mechanistic insights to empower you in your research and development endeavors.
The Critical Role of Catalysis in Phenol Alkylation
Phenol alkylation involves the introduction of an alkyl group onto the phenol molecule, which can occur at two primary locations: the hydroxyl group (O-alkylation) or the aromatic ring (C-alkylation). The desired product often dictates the preferred reaction pathway. For instance, the synthesis of linear alkylphenols, precursors to non-ionic surfactants, requires high selectivity towards C-alkylation at the para-position. Conversely, the production of certain fragrances and specialty chemicals may favor O-alkylation to form phenyl ethers.
The catalyst's role extends beyond simply accelerating the reaction rate. Its acidic properties, pore structure, and surface chemistry are the primary determinants of product distribution. Traditional homogeneous acid catalysts, such as sulfuric acid and aluminum chloride, while effective, are fraught with challenges including corrosivity, difficulty in separation, and the generation of significant waste streams. This has spurred the development and adoption of heterogeneous solid acid catalysts, which offer advantages in terms of reusability, reduced environmental impact, and simplified product work-up.
A Comparative Analysis of Catalyst Performance
The selection of an appropriate catalyst is a multi-faceted decision that depends on the desired product, the alkylating agent, and the reaction conditions. Here, we compare the performance of several major classes of solid acid catalysts for phenol alkylation.
Zeolites: Shape-Selective Workhorses
Zeolites are crystalline aluminosilicates with well-defined microporous structures and strong Brønsted acidity, making them highly effective and shape-selective catalysts for phenol alkylation.
Key Characteristics & Performance:
-
High Activity: The strong acid sites in zeolites like H-Beta (BEA), H-Mordenite (MOR), and H-USY (FAU) lead to high phenol conversion rates.
-
Shape Selectivity: The pore structure of zeolites can influence the regioselectivity of C-alkylation. For instance, medium-pore zeolites like ZSM-5 can favor the formation of para-alkylated products due to steric constraints within their channels, which hinder the formation of bulkier ortho-isomers.[1]
-
Influence of Acidity: The strength and density of acid sites play a crucial role. Stronger acid sites are generally required for C-alkylation, while weaker sites can be sufficient for O-alkylation.[2]
-
Deactivation: Zeolites can be prone to deactivation due to coke formation, especially at higher reaction temperatures.
A comparative study on the liquid-phase alkylation of phenol with 1-octene over large-pore zeolites demonstrated the following order of activity: BEA > FAU > MOR.[2]
Solid Phosphoric Acid (SPA) and Amorphous Silica-Alumina (ASA)
These are traditional solid acid catalysts that have been widely used in industrial alkylation processes.
Key Characteristics & Performance:
-
Strong Acidity: Both SPA and ASA possess strong acid sites capable of catalyzing phenol alkylation.
-
Lower Selectivity: Compared to zeolites, their amorphous nature results in a broader distribution of acid site strengths and a lack of shape selectivity, often leading to a mixture of ortho- and para-isomers and polyalkylation products.
-
Olefin Oligomerization: A common side reaction over these catalysts is the oligomerization of the olefin alkylating agent.
Metal Oxides: Tunable Acidity and Basicity
Metal oxides, such as zirconia (ZrO₂), titania (TiO₂), and alumina (Al₂O₃), can be modified to exhibit acidic or basic properties, influencing the selectivity of phenol alkylation.
Key Characteristics & Performance:
-
Lewis and Brønsted Acidity: Sulfated metal oxides, like sulfated zirconia (SO₄²⁻/ZrO₂), are superacids with both Brønsted and Lewis acid sites, showing high activity for C-alkylation.[3]
-
Ortho-Selectivity: Some basic metal oxides, such as magnesium oxide (MgO), have been shown to favor the ortho-alkylation of phenol with methanol to produce 2,6-xylenol.[4]
-
Catalyst Support: Metal oxides are often used as supports for other active catalytic species, such as heteropolyacids.
Heteropolyacids (HPAs): Strong Brønsted Acidity
Heteropolyacids are complex inorganic acids with very strong Brønsted acidity, exceeding that of conventional mineral acids.
Key Characteristics & Performance:
-
High Activity: Their strong acidity leads to high catalytic activity for phenol alkylation, even at milder temperatures.[5]
-
Para-Selectivity: HPAs, particularly when supported on inert materials like titania or silica, have shown high selectivity for the production of para-alkylphenols.[5]
-
Homogeneous and Heterogeneous Applications: HPAs can be used as homogeneous catalysts or supported on various materials to create heterogeneous catalysts, offering process flexibility.
Ionic Liquids: "Green" and Recyclable Catalysts
Ionic liquids are salts with low melting points that can act as both solvents and catalysts. Their tunable acidity and negligible vapor pressure make them attractive alternatives in the context of green chemistry.
Key Characteristics & Performance:
-
Tunable Acidity: The acidic properties of ionic liquids can be tailored by modifying the cation and anion, allowing for control over the reaction selectivity.
-
High Conversion: Brønsted acidic ionic liquids have demonstrated high phenol conversion rates in alkylation reactions.[6]
-
Recyclability: A key advantage of ionic liquids is their potential for easy separation from the reaction mixture and subsequent reuse.[6]
-
Enhanced Catalyst Performance: The use of ionic liquids as a solvent can enhance the catalytic properties of other solid acid catalysts.[7]
Quantitative Performance Comparison
The following table summarizes representative performance data for different catalyst types in the alkylation of phenol with tert-butanol, a common model reaction. It is important to note that direct comparison can be challenging due to variations in reaction conditions across different studies.
| Catalyst Type | Catalyst Example | Phenol Conversion (%) | Selectivity to 4-tert-butylphenol (%) | Reaction Conditions | Reference |
| Zeolite | Hierarchical ZSM-5 | 95.2 | 45.3 (to 2,4-di-TBP) | 120°C, 4h | [1] |
| Zeolite | Zeolite Beta | High | Predominantly p-isomer | Varies | [6] |
| Ionic Liquid | [HIMA]OTs | 86 | 57.6 | 70°C, 2h | [6] |
| Solid Acid | Amberlyst 15 | ~90 | Varies | 80°C, 6h | [8] |
| Metal Oxide | WO₃/ZrO₂ | High | High selectivity to 2,4-di-TBP | Mild conditions | [9] |
Mechanistic Insights: The O- vs. C-Alkylation Dichotomy
The selectivity between O-alkylation (ether formation) and C-alkylation (alkylphenol formation) is a critical aspect of phenol alkylation and is heavily influenced by the catalyst and reaction conditions.
The Friedel-Crafts Pathway for C-Alkylation
C-alkylation typically proceeds via an electrophilic aromatic substitution mechanism, akin to the classical Friedel-Crafts reaction.[10][11]
-
Formation of the Electrophile: The acid catalyst activates the alkylating agent (e.g., an olefin or an alcohol) to generate a carbocation.
-
Nucleophilic Attack: The electron-rich phenol ring acts as a nucleophile and attacks the carbocation. The hydroxyl group of phenol is an ortho-, para-directing activator, hence the alkyl group is predominantly added to these positions.
-
Deprotonation: A proton is eliminated from the intermediate, restoring the aromaticity of the ring and forming the alkylphenol product.
The strength of the acid sites is a key determinant. Strong Brønsted or Lewis acid sites are generally required to generate the carbocation and facilitate the electrophilic attack on the aromatic ring.[9]
The Pathway to O-Alkylation
O-alkylation results in the formation of a phenyl ether. This pathway is often favored under milder reaction conditions and with catalysts possessing weaker acid sites.[2]
-
Activation of the Alkylating Agent: The alkylating agent is activated by the acid catalyst.
-
Nucleophilic Attack by the Hydroxyl Group: The oxygen atom of the phenol's hydroxyl group acts as the nucleophile, attacking the activated alkylating agent.
Visualizing the Mechanistic Pathways
The following diagrams illustrate the generalized mechanisms for C-alkylation and O-alkylation on a solid acid catalyst surface.
Caption: Generalized mechanism for C-alkylation of phenol.
Caption: Generalized mechanism for O-alkylation of phenol.
Experimental Protocol: Liquid-Phase Phenol Alkylation with a Solid Acid Catalyst
This section provides a detailed, step-by-step methodology for a typical liquid-phase phenol alkylation experiment in a batch reactor. This protocol is intended as a general guideline and may require optimization based on the specific catalyst and reactants used.
Materials and Equipment
-
Reactants: Phenol, Alkylating agent (e.g., tert-butyl alcohol, 1-octene)
-
Catalyst: Solid acid catalyst (e.g., Zeolite Beta, Amberlyst 15), pre-activated as required (e.g., calcined at high temperature to remove moisture)
-
Solvent (optional): An inert solvent like decalin or dodecane
-
Equipment:
-
Three-necked round-bottom flask or a high-pressure autoclave reactor
-
Magnetic stirrer and hot plate or a mechanical stirrer for the autoclave
-
Condenser
-
Thermometer or thermocouple
-
Dropping funnel (for liquid alkylating agents) or a gas inlet (for gaseous alkylating agents)
-
Nitrogen or Argon gas supply for creating an inert atmosphere
-
Sampling syringe
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) for analysis
-
Experimental Procedure
Caption: Experimental workflow for phenol alkylation.
-
Catalyst Pre-treatment: Activate the solid acid catalyst according to established procedures. For zeolites, this typically involves calcination at a high temperature (e.g., 550°C) for several hours to remove adsorbed water and organic impurities.
-
Reactor Assembly: Assemble the reaction apparatus. For reactions at atmospheric pressure, a three-necked flask equipped with a magnetic stirrer, condenser, and thermometer is suitable. For reactions requiring elevated pressure, use a high-pressure autoclave.
-
Charging the Reactor: Charge the reactor with phenol, the pre-activated catalyst (typically 1-10 wt% of the reactants), and an optional solvent.
-
Inert Atmosphere: Purge the reactor with an inert gas like nitrogen or argon for 15-30 minutes to remove air and moisture.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 70-180°C) with continuous stirring.
-
Addition of Alkylating Agent: Once the desired temperature is reached, add the alkylating agent. Liquid alkylating agents should be added dropwise using a dropping funnel, while gaseous ones like isobutylene can be bubbled through the mixture at a controlled rate.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples from the reaction mixture. Analyze the samples using gas chromatography (GC) to determine the conversion of phenol and the selectivity towards different products.
-
Reaction Completion and Work-up: After the desired reaction time or phenol conversion is achieved, stop the heating and allow the reactor to cool down to room temperature.
-
Catalyst Separation: Separate the solid catalyst from the liquid product mixture by filtration or centrifugation. The recovered catalyst can be washed, dried, and potentially reused.
-
Product Analysis and Purification: Analyze the final product mixture using GC. The product can be further purified by techniques such as distillation.
Conclusion and Future Outlook
The choice of catalyst for phenol alkylation is a critical decision that significantly impacts the economic and environmental viability of the process. While traditional homogeneous catalysts are effective, the shift towards heterogeneous solid acid catalysts is driven by the principles of green chemistry and process efficiency.
-
Zeolites offer excellent activity and shape selectivity, making them ideal for producing specific isomers.
-
Metal oxides and heteropolyacids provide tunable acidity and high activity, with the latter showing great promise for highly selective para-alkylation.
-
Ionic liquids represent an emerging class of catalysts with significant potential for creating more sustainable and recyclable catalytic systems.
Future research in this field will likely focus on the development of novel hierarchical and bifunctional catalysts that combine high activity, enhanced selectivity, and improved resistance to deactivation. The design of catalysts with precisely controlled acid site distribution and accessibility will be key to unlocking even greater control over the alkylation of phenol and other aromatic compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 4. researchgate.net [researchgate.net]
- 5. US5300703A - Alkylphenol synthesis using heteropoly acid catalysts - Google Patents [patents.google.com]
- 6. Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenol Alkylation Plant Technology, alkyl-phenol Plant, 2,3,6-trimethyl Phenol(2,3,6-TMP) Production Plant [slchemtech.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 11. jk-sci.com [jk-sci.com]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-(1-Phenylethyl)phenol Quantification
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The accurate quantification of 2-(1-Phenylethyl)phenol, a significant chemical intermediate and potential impurity in pharmaceutical manufacturing, is paramount for ensuring product quality and safety. This guide provides an in-depth comparison of three common analytical techniques for its quantification: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each method is evaluated based on its principles, performance, and suitability for purpose, supported by experimental data and adherence to international validation guidelines. This document is intended to equip researchers and drug development professionals with the critical knowledge to select and validate the most appropriate analytical method for their specific needs.
Introduction: The Imperative for Rigorous Analytical Method Validation
This guide is structured to provide a comprehensive comparison of HPLC, GC-MS, and UV-Vis Spectrophotometry for the quantification of this compound. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols for method validation, and offer a comparative analysis of their performance based on key validation parameters.
Foundational Principles: Adherence to ICH Q2(R1) Guidelines
The validation framework presented herein is grounded in the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology"[1][3][4]. This internationally recognized standard provides a comprehensive framework for validating analytical methods. The key validation characteristics that will be assessed for each analytical technique include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.
The U.S. Food and Drug Administration (FDA) also provides guidance on analytical method validation, which aligns with the principles of the ICH guidelines[2][5][6][7][8].
Comparative Analysis of Analytical Techniques
The selection of an analytical technique is a critical decision driven by the specific requirements of the analysis, such as the nature of the sample matrix, the expected concentration of the analyte, and the desired level of sensitivity and selectivity.
High-Performance Liquid Chromatography (HPLC)
Principle of Operation: HPLC is a powerful separation technique that relies on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column[9][10]. For this compound, a reversed-phase HPLC method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture[9]. The analyte's retention time is a function of its affinity for the stationary phase relative to the mobile phase. Detection is commonly achieved using a UV-Vis detector, as phenolic compounds exhibit strong UV absorbance[9][11].
Why HPLC is a Strong Candidate: HPLC offers excellent resolution and sensitivity for the analysis of non-volatile and thermally labile compounds like phenols[9][12]. Its versatility in terms of column chemistries and mobile phase compositions allows for fine-tuning of the separation to achieve the desired specificity.
Experimental Protocol: HPLC Method Validation
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 275 nm (based on the UV absorbance maximum of this compound).
-
Injection Volume: 20 µL.
-
-
Validation Procedure:
-
Specificity: Analyze a blank (diluent), a placebo (matrix without analyte), and a sample spiked with this compound and potential impurities. The chromatograms should demonstrate no interference at the retention time of the analyte.
-
Linearity: Prepare a series of at least five standard solutions of this compound covering the expected concentration range (e.g., 1-100 µg/mL). Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a standard solution at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument. The RSD should remain within acceptable limits.
-
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Introduce small, deliberate variations to the method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on the results.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of Operation: GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In GC, the sample is vaporized and separated based on the analyte's boiling point and affinity for the stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" of the molecule, allowing for highly specific identification and quantification[13][14]. For phenolic compounds, derivatization is often employed to increase their volatility and thermal stability[13][15][16].
Why GC-MS is a Powerful Tool: GC-MS offers exceptional specificity and sensitivity. The mass spectrometer provides structural information that can unequivocally identify the analyte, even in complex matrices. This makes it an excellent choice for impurity profiling and trace-level quantification.
Experimental Protocol: GC-MS Method Validation
-
Derivatization and Chromatographic Conditions:
-
Derivatization Agent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to form the more volatile trimethylsilyl (TMS) ether of the phenol.
-
GC Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Conditions: Electron ionization (EI) at 70 eV. Scan range of m/z 50-400.
-
-
Validation Procedure:
-
Specificity: Analyze a derivatized blank, placebo, and spiked sample. The extracted ion chromatogram for the characteristic ions of the derivatized this compound should show a single, sharp peak with no co-eluting interferences.
-
Linearity: Prepare and derivatize a series of at least five standard solutions covering the expected concentration range. Construct a calibration curve by plotting the peak area against the concentration. An r² value of ≥ 0.999 is desirable.
-
Accuracy: Perform recovery studies by spiking a placebo at three concentration levels. The recovery should be within 98-102%.
-
Precision: Assess repeatability and intermediate precision as described for the HPLC method. The RSD should be ≤ 2%.
-
LOD and LOQ: Determine from the signal-to-noise ratio of the extracted ion chromatogram or from the calibration curve data.
-
Robustness: Evaluate the effect of small variations in parameters such as the oven temperature ramp rate (±1°C/min) and carrier gas flow rate (±0.1 mL/min).
-
UV-Vis Spectrophotometry
Principle of Operation: UV-Vis spectrophotometry is a quantitative technique based on the measurement of light absorption by a substance at a specific wavelength. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution[11][17]. Phenolic compounds have characteristic UV absorption spectra due to the presence of the aromatic ring[11][18].
Why UV-Vis Spectrophotometry is a Viable Option: This technique is simple, rapid, and cost-effective, making it suitable for routine quality control applications where high sample throughput is required and the sample matrix is relatively simple[17][18].
Experimental Protocol: UV-Vis Spectrophotometry Method Validation
-
Method Parameters:
-
Solvent: Ethanol or methanol.
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution of this compound (typically around 275 nm).
-
Cuvette Path Length: 1 cm.
-
-
Validation Procedure:
-
Specificity: This is a significant limitation of UV-Vis spectrophotometry, as any substance that absorbs at the same wavelength will interfere. The method is most suitable for pure substances or simple mixtures where the interfering components do not absorb at the analytical wavelength.
-
Linearity: Prepare a series of at least five standard solutions and measure their absorbance at the λmax. Plot absorbance versus concentration to generate a calibration curve. An r² of ≥ 0.998 is generally acceptable.
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels. The recovery should be within 98-102%.
-
Precision: Evaluate repeatability and intermediate precision as described for the other methods. The RSD should be ≤ 2%.
-
LOD and LOQ: Can be estimated from the calibration curve parameters.
-
Robustness: Assess the effect of small changes in pH or solvent composition.
-
Data Presentation and Comparison
To facilitate a clear comparison of the three analytical techniques, the following tables summarize their performance characteristics based on typical validation data.
Table 1: Comparison of Validation Parameters for the Quantification of this compound
| Validation Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Specificity | High | Very High | Low to Moderate |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.998 |
| Range (µg/mL) | 1 - 100 | 0.1 - 50 | 5 - 150 |
| Accuracy (% Recovery) | 98.5 - 101.5% | 99.0 - 101.0% | 98.0 - 102.0% |
| Precision (RSD) | < 1.5% | < 1.0% | < 2.0% |
| LOD (µg/mL) | ~0.1 | ~0.01 | ~1.0 |
| LOQ (µg/mL) | ~0.3 | ~0.03 | ~3.0 |
| Robustness | Good | Good | Moderate |
Visualizing the Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the general analytical method validation workflow and a comparison of the key steps in each of the discussed techniques.
Caption: A flowchart illustrating the systematic workflow for analytical method validation.
Caption: A comparative overview of the experimental workflows for HPLC, GC-MS, and UV-Vis spectrophotometry.
Conclusion and Recommendations
The choice of an analytical method for the quantification of this compound is contingent upon the specific analytical challenge at hand.
-
HPLC-UV stands out as a robust and versatile method, offering a good balance of specificity, sensitivity, and cost-effectiveness. It is highly recommended for routine quality control and stability testing.
-
GC-MS is the gold standard for specificity and sensitivity. It is the preferred method for trace-level impurity analysis and for applications requiring unequivocal identification of the analyte, such as in reference standard characterization or in complex sample matrices.
-
UV-Vis Spectrophotometry is a simple and rapid technique suitable for high-throughput screening or for the analysis of pure this compound where interfering substances are known to be absent. However, its lack of specificity is a significant drawback for most pharmaceutical applications.
Ultimately, the responsibility lies with the analytical scientist to select the most appropriate method and to rigorously validate it in accordance with established guidelines to ensure the generation of reliable and accurate data.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. biopharminternational.com [biopharminternational.com]
- 8. fda.gov [fda.gov]
- 9. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phcogres.com [phcogres.com]
- 11. edinburghanalytical.com [edinburghanalytical.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ijset.in [ijset.in]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 2-(1-Phenylethyl)phenol
For researchers, scientists, and drug development professionals, the purity of a synthesized compound is not merely a quality metric; it is the bedrock upon which reliable experimental data and, ultimately, successful outcomes are built. This is particularly true for versatile intermediates like 2-(1-phenylethyl)phenol, a key building block in the synthesis of polymers, antioxidants, and pharmaceutical agents. Its efficacy and safety are directly linked to its purity profile.
This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity assessment of this compound synthesized via the common acid-catalyzed Friedel-Crafts alkylation of phenol with styrene. We will move beyond simple protocol recitation to explore the causality behind methodological choices, ensuring a robust and self-validating approach to quality control.
The Synthetic Landscape: Understanding Potential Impurities
A robust purity assessment begins with understanding the synthesis process and its potential side products. The Friedel-Crafts alkylation of phenol is effective but rarely perfectly selective. The primary impurities arise from unreacted starting materials, isomerization, and over-alkylation.
-
Starting Materials: Residual phenol and styrene.
-
Isomeric Impurity: 4-(1-Phenylethyl)phenol (para-isomer). The hydroxyl group of phenol directs electrophilic substitution to both the ortho and para positions.
-
Over-alkylation Products: Di-substituted phenols such as 2,4-bis(1-phenylethyl)phenol and 2,6-bis(1-phenylethyl)phenol, and potentially tri-substituted species.
Our analytical strategy must be capable of resolving and quantifying the target this compound from these structurally similar compounds.
Comparative Analysis of Purity Assessment Techniques
No single analytical technique can provide a complete picture of a compound's purity. A multi-pronged, or orthogonal, approach is essential for a comprehensive evaluation. Here, we compare four cornerstone techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Workflow for Comprehensive Purity Analysis
The following diagram illustrates a logical workflow for applying these techniques to a newly synthesized batch of this compound.
Caption: A logical workflow for the comprehensive purity assessment of synthesized compounds.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is the workhorse for purity determination in pharmaceutical and chemical industries. It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For our target analyte and its impurities, which possess varying polarity due to the position and number of hydrophobic phenylethyl groups, Reverse-Phase HPLC (RP-HPLC) is the method of choice.
Expertise & Experience: The key challenge is achieving baseline separation between the ortho- and para-isomers (2- and 4-(1-phenylethyl)phenol), which often have very similar retention times. The choice of stationary phase is critical. A standard C18 column provides good hydrophobic retention, but a column with phenyl-ligands (e.g., Phenyl-Hexyl) can offer enhanced selectivity for aromatic compounds through π-π interactions, which can be instrumental in separating positional isomers.[1]
Comparative HPLC Data (Simulated)
| Compound | Retention Time (min) on C18 | Retention Time (min) on Phenyl-Hexyl | Rationale for Retention Order |
| Phenol | 3.5 | 4.0 | Most polar, elutes earliest. |
| Styrene | 10.2 | 9.8 | Non-polar, but lacks the hydroxyl group for strong interaction with polar mobile phase components. |
| This compound | 12.5 | 13.5 | The ortho-position can lead to intramolecular hydrogen bonding, slightly reducing polarity compared to the para-isomer and increasing retention. The Phenyl-Hexyl phase enhances this separation. |
| 4-(1-Phenylethyl)phenol | 12.2 | 12.8 | The exposed hydroxyl group makes it slightly more polar than the ortho-isomer, leading to slightly earlier elution. |
| 2,4-Bis(1-phenylethyl)phenol | 18.7 | 20.1 | Increased hydrophobicity due to the second phenylethyl group significantly increases retention time. |
Experimental Protocol: HPLC-UV Purity Method
-
Instrumentation: HPLC system with UV/Vis or Diode Array Detector (DAD).
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 40% B
-
2-20 min: 40% to 95% B
-
20-22 min: 95% B
-
22.1-25 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Sample Preparation: Accurately weigh ~10 mg of the synthesized material and dissolve in 10 mL of Acetonitrile/Water (50:50) to make a 1 mg/mL solution. Filter through a 0.45 µm syringe filter.
-
Analysis: Inject 10 µL. Purity is calculated using the area percent method, assuming all impurities have a similar response factor at the chosen wavelength. For higher accuracy, reference standards for each impurity should be used to determine relative response factors. This protocol adheres to the principles outlined in USP General Chapter <621> Chromatography.[2][3]
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. It is ideal for analyzing volatile and semi-volatile compounds. Phenols require derivatization (e.g., silylation) to increase their volatility and prevent peak tailing, but for a qualitative impurity profile, underivatized analysis on a modern, low-bleed column is often sufficient.
Expertise & Experience: The primary advantage of GC-MS here is definitive identification. While HPLC may show a peak at a certain retention time, the mass spectrum provides a molecular fingerprint, confirming the identity of impurities. The fragmentation pattern is key. For phenylethylphenols, a characteristic fragment is the loss of a methyl group (M-15) to form a stable benzylic cation, or the cleavage of the ethyl bridge to yield a prominent ion. For this compound (MW 198.26), the molecular ion peak at m/z 198 will be present, and a significant peak at m/z 183 ([M-CH₃]⁺) is expected.[4] The para-isomer will show a very similar fragmentation pattern, making chromatographic separation crucial for differentiation.[5]
GC-MS Workflow
Caption: A typical workflow for impurity identification using GC-MS.
Experimental Protocol: GC-MS Impurity Profiling
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: Initial temperature 100 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 10 min.
-
Inlet: Splitless mode, 280 °C.
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.
-
Mass Analyzer: Scan range 40-450 m/z.
-
Sample Preparation: Prepare a ~1 mg/mL solution of the synthesized material in dichloromethane.
-
Analysis: Inject 1 µL. Identify peaks by comparing their mass spectra with a reference library (e.g., NIST) and known fragmentation patterns of phenols. This protocol is based on standard methods for phenol analysis, such as those adapted from ASTM D6142.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides unparalleled detail about the chemical structure of a molecule. ¹H NMR gives information on the number of different types of protons, their chemical environment, and their proximity to other protons. For purity assessment, it serves two critical roles: structural confirmation of the main component and quantification of impurities, often without the need for reference standards (quantitative NMR or qNMR).
Expertise & Experience: The power of ¹H NMR lies in its ability to distinguish isomers. The substitution pattern on the aromatic ring creates unique chemical shifts and splitting patterns for the aromatic protons.
-
This compound (ortho): The aromatic region will be complex and spread out due to the lack of symmetry. We expect four distinct signals for the protons on the substituted phenol ring.
-
4-(1-Phenylethyl)phenol (para): Due to symmetry, the protons on the substituted phenol ring will appear as two distinct doublets (an AA'BB' system), which is a clear diagnostic marker to differentiate it from the ortho-isomer.
-
Di-substituted phenols: Will show fewer aromatic protons in the integration and even more distinct splitting patterns.
The hydroxyl (-OH) proton signal is also informative; its chemical shift is variable, but it typically appears as a broad singlet.[8][9]
Expected ¹H NMR Chemical Shifts (in CDCl₃)
| Proton Type | This compound (ortho) | 4-(1-Phenylethyl)phenol (para) | Rationale |
| -CH₃ (doublet) | ~1.7 ppm | ~1.6 ppm | Shielded by aromatic rings. |
| -CH (quartet) | ~4.4 ppm | ~4.1 ppm | Benzylic proton adjacent to two aromatic rings. |
| -OH (singlet) | 4.5 - 5.5 ppm | 4.5 - 5.5 ppm | Variable, depends on concentration and solvent. |
| Aromatic -H | 6.7 - 7.3 ppm (complex multiplet) | ~6.7 ppm (d) & ~7.0 ppm (d) | Ortho-isomer is asymmetric, leading to a complex pattern. Para-isomer is symmetric, giving two clean doublets for the phenolic ring protons. |
Experimental Protocol: ¹H NMR Analysis
-
Instrumentation: NMR Spectrometer (400 MHz or higher recommended for better resolution).
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard with a known purity (e.g., dimethyl sulfone) for qNMR analysis.
-
Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 scans).
-
Analysis:
-
Structural Confirmation: Assign all peaks in the spectrum to the protons of this compound.
-
Impurity Detection: Look for unexpected signals, such as the characteristic AA'BB' pattern of the para-isomer or signals corresponding to residual phenol or styrene.
-
Quantification: Integrate the signals corresponding to the main compound and the impurities. For qNMR, compare the integral of a known proton on the analyte to the integral of the known internal standard to calculate the absolute purity (wt%).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR is a rapid, non-destructive technique that identifies functional groups within a molecule. It measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). While not a quantitative method for purity, it is an excellent tool for identity confirmation and for detecting impurities with different functional groups.
Expertise & Experience: The entire IR spectrum is a molecular "fingerprint," but specific regions are diagnostic. For this compound, key absorbances include:
-
~3500-3200 cm⁻¹: A strong, broad peak characteristic of the O-H stretching vibration of the phenol group. The broadening is due to hydrogen bonding.[10]
-
~3100-3000 cm⁻¹: C-H stretching from the aromatic rings.
-
~3000-2850 cm⁻¹: C-H stretching from the aliphatic methyl and methine groups.
-
~1600 & ~1500 cm⁻¹: C=C stretching vibrations within the aromatic rings.
-
~1200 cm⁻¹: C-O stretching of the phenol group.
-
Fingerprint Region (< 1000 cm⁻¹): The C-H out-of-plane bending vibrations in this region are highly diagnostic of the substitution pattern on the benzene ring. An ortho-substituted ring will have a different pattern from a para-substituted ring, providing a quick way to distinguish between the main product and its key isomeric impurity.[11][12]
Experimental Protocol: FTIR Analysis
-
Instrumentation: FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.
-
Sample Preparation: If the sample is a solid, place a small amount directly on the ATR crystal. If it is a viscous oil, apply a thin film.
-
Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Analysis: Compare the obtained spectrum with a reference spectrum of pure this compound.[13] Verify the presence of all key functional groups and check for anomalous peaks that could indicate impurities (e.g., a sharp C=O peak around 1700 cm⁻¹ would suggest an oxidative impurity).
Conclusion: A Synthesis of Orthogonal Data
The true power of this multi-technique approach lies in the synthesis of the data. No single method is sufficient for a definitive purity statement.
-
HPLC provides the most reliable quantitative purity value in terms of area percent and is excellent for resolving isomers.
-
GC-MS confirms the identity of the main peak and any separated impurities, providing a high degree of confidence.
-
NMR offers absolute quantification (wt%) against a certified standard and provides unequivocal structural proof, confirming that the main peak in the chromatograms is indeed the correct molecule.
-
FTIR serves as a rapid and cost-effective identity check and can flag the presence of unexpected functional groups.
By integrating the results from these orthogonal methods, a researcher or drug development professional can be highly confident in the identity, purity, and overall quality of their synthesized this compound, ensuring the integrity and reproducibility of their subsequent research.
References
- 1. researchgate.net [researchgate.net]
- 2. usp.org [usp.org]
- 3. bioglobax.com [bioglobax.com]
- 4. This compound | C14H14O | CID 95322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(1-Phenylethyl)phenol | C14H14O | CID 94763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. infinitalab.com [infinitalab.com]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. m.youtube.com [m.youtube.com]
- 11. azooptics.com [azooptics.com]
- 12. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 13. Phenol, 2-(1-phenylethyl)- [webbook.nist.gov]
A Comprehensive Guide to the Experimental Cross-Referencing of 2-(1-Phenylethyl)phenol with PubChem Data
For researchers, scientists, and professionals in drug development, the rigorous characterization of chemical compounds is paramount. This guide provides an in-depth technical framework for the analysis of 2-(1-Phenylethyl)phenol, cross-referencing its experimental data with the extensive repository of information available in PubChem. We will delve into the structural elucidation, physicochemical properties, and potential biological activities of this compound, offering a comparative perspective with structurally related alternatives. This document is designed to be a practical resource, detailing not just the "what" but the "why" behind experimental choices, ensuring scientific integrity and empowering researchers to make informed decisions.
Introduction to this compound
This compound, a substituted phenolic compound, presents an interesting scaffold for chemical and biological exploration. Its structure, featuring a phenol ring substituted with a phenylethyl group at the ortho position, suggests potential for various applications, including as a building block in organic synthesis and as a candidate for biological activity screening. The PubChem database serves as an invaluable starting point, providing a wealth of computed and deposited experimental data for this compound (PubChem CID: 95322)[1]. This guide will walk you through the process of verifying and expanding upon this data through practical laboratory protocols.
Physicochemical Characterization: Bridging Computational and Experimental Data
A fundamental step in the evaluation of any compound is the determination of its physicochemical properties. These parameters govern its behavior in various chemical and biological systems.
Table 1: Physicochemical Properties of this compound and a Structural Isomer
| Property | This compound (ortho-isomer) | 4-(1-Phenylethyl)phenol (para-isomer) | Data Source |
| Molecular Formula | C₁₄H₁₄O | C₁₄H₁₄O | PubChem[1] |
| Molecular Weight | 198.26 g/mol | 198.26 g/mol | PubChem[1] |
| CAS Number | 4237-44-9 | 1988-89-2 | PubChem[1] |
| Appearance | Not explicitly stated, likely a solid or oil | Not explicitly stated, likely a solid | General knowledge |
| XLogP3 | 4 | 3.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | 1 | PubChem[1] |
The ortho-substitution pattern in this compound can lead to steric hindrance around the hydroxyl group, potentially influencing its reactivity and intermolecular interactions compared to its para-substituted counterpart.
Structural Elucidation: A Multi-technique Approach
Confirming the chemical structure of a compound is a critical aspect of its characterization. A combination of spectroscopic techniques provides a comprehensive picture of the molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent is critical to avoid interfering signals from the solvent itself.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Data Acquisition:
-
Obtain a standard one-dimensional ¹H NMR spectrum.
-
Expected chemical shifts (δ) for aromatic protons are typically in the range of 6.5-8.0 ppm. The protons of the phenylethyl group will appear at distinct chemical shifts, with the methine proton likely appearing as a quartet and the methyl protons as a doublet. The phenolic hydroxyl proton signal can be broad and its chemical shift is concentration and solvent dependent.
-
To confirm the hydroxyl proton, a D₂O exchange experiment can be performed. Adding a drop of D₂O to the NMR tube will cause the -OH proton signal to disappear from the spectrum.
-
-
¹³C NMR Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Expect to see distinct signals for each unique carbon atom in the molecule. The carbon attached to the hydroxyl group will be shifted downfield.
-
-
Data Analysis: Integrate the proton signals to determine the relative number of protons in each environment. Analyze the splitting patterns (multiplicity) to deduce the connectivity of the protons. Compare the observed chemical shifts with predicted values from computational software or databases like PubChem.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
GC Conditions:
-
Column: A nonpolar capillary column (e.g., DB-5ms) is suitable for separating phenolic compounds.
-
Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250 °C).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 300 °C) to ensure good separation of the analyte from any impurities.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) is a standard method for generating fragment ions.
-
Mass Range: Scan a mass range that includes the expected molecular ion (m/z 198 for C₁₄H₁₄O).
-
-
Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern to identify characteristic fragments. For this compound, a prominent fragment would likely be the loss of a methyl group (M-15) or the cleavage of the bond between the two aromatic rings. The NIST WebBook provides mass spectral data that can be used for comparison[2].
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Sample Preparation: The sample can be analyzed as a neat liquid (if it is an oil) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate. If it is a solid, it can be prepared as a KBr pellet or as a mull in Nujol.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Look for characteristic absorption bands. For this compound, expect to see:
-
A broad O-H stretching band in the region of 3200-3600 cm⁻¹.
-
C-H stretching bands for the aromatic and aliphatic protons (around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively).
-
C=C stretching bands for the aromatic rings in the 1450-1600 cm⁻¹ region.
-
A C-O stretching band around 1200 cm⁻¹. The NIST WebBook also provides an IR spectrum for comparison[3].
-
Workflow for Physicochemical and Structural Characterization
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(1-Phenylethyl)phenol
As researchers and scientists at the forefront of innovation, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The handling and disposal of specialized chemical reagents like 2-(1-Phenylethyl)phenol demand a meticulous, informed approach. This guide provides an in-depth, procedural framework for the safe disposal of this compound, moving beyond a simple checklist to explain the causality behind each critical step. Our goal is to empower your laboratory with a self-validating system of protocols that ensures safety, compliance, and scientific integrity.
Hazard Profile and Risk Assessment: A Proactive Stance
While comprehensive toxicological data for this compound (CAS: 4237-44-9) is not as extensive as for its parent compound, phenol, its chemical structure as a substituted phenol mandates that it be handled with the same high degree of caution. The fundamental principle is risk mitigation through proactive understanding. The known hazards associated with this compound and its chemical class form the basis for the stringent disposal protocols outlined below.[1]
All chemical products should be handled with the acknowledgment of having "unknown hazards and toxicity," as effects can vary based on handling, storage, and exposure conditions.[1] Safe usage is the responsibility of each user, who should be guided by specialists and familiar with the compound's properties.[1]
Table 1: Hazard Profile of this compound | Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements | | :--- | :--- | :--- | :--- | | Acute Toxicity, Oral |
| Warning | H302: Harmful if swallowed.[1] | | Skin Corrosion/Irritation |
| Warning | H315: Causes skin irritation.[1] | | Serious Eye Damage/Irritation |
| Warning | H319: Causes serious eye irritation.[1] | | Specific Target Organ Toxicity |
| Warning | H335: May cause respiratory irritation.[1] |
The Core Principle: Isolate and Contain
The foundational rule for all phenolic waste is absolute: never discharge this compound or its solutions into the sewer system. [2][3] Phenolic compounds are profoundly toxic to aquatic life and can persist in the environment.[3][4] The U.S. Environmental Protection Agency (EPA) designates phenols as priority water pollutants, with many jurisdictions enforcing strict discharge limits, often below 0.5 mg/L.[4] Therefore, all waste streams containing this compound must be collected as hazardous chemical waste.[5]
Waste generators are legally required to consult federal (e.g., EPA 40 CFR 261.3), state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[6]
Step-by-Step Disposal Protocols
Adherence to a systematic, segregated waste management process is essential for safety and compliance.
Protocol 3.1: Disposal of Liquid Waste
This protocol applies to the pure this compound liquid, expired solutions, and reaction mixtures containing the compound.
-
Container Selection: Designate a dedicated, properly labeled, and chemically resistant waste container. Shatter-proof bottles are recommended.[7] The container must be in good condition with a secure, leak-proof cap.
-
Waste Segregation: Collect phenolic waste separately from other waste streams. Causality: Mixing incompatible waste streams can trigger hazardous reactions. While phenol/chloroform mixtures are often treated as halogenated waste, your institution's specific guidelines must be followed.[7] Never mix phenolic waste with strong oxidizing agents or strong acids.[3]
-
Safe Transfer: Conduct all waste transfers inside a certified chemical fume hood to mitigate inhalation risk.[2][5] Use a stable funnel to prevent spills.
-
Labeling: Affix a hazardous waste label to the container immediately. Fill it out completely, identifying the contents as "Hazardous Waste: this compound" and listing all components and their approximate concentrations.
-
Storage: Keep the waste container tightly sealed when not in active use.[2] Store it in a designated, properly ventilated satellite accumulation area away from incompatible materials and sources of ignition.[5]
-
Disposal Request: When the container is 90% full, submit a hazardous waste pickup request through your institution's Environmental Health & Safety (EHS) department.[2]
Protocol 3.2: Disposal of Contaminated Solid Waste
This protocol applies to all lab materials that have come into contact with this compound, such as gloves, pipette tips, absorbent pads, and empty vials.
-
Container Selection: Use a dedicated, puncture-proof, and sealable container for all contaminated solid waste.[2] This container should be clearly labeled "Phenol-Contaminated Debris" or similar, as per your institution's policy.
-
Collection: Place all contaminated items directly into this designated container. Do not mix this waste with regular trash, biohazardous waste, or other chemical waste streams.[2][5]
-
Sealing and Storage: Keep the solid waste container sealed when not in use to prevent the off-gassing of residual chemical. Store it alongside the liquid hazardous waste container.
-
Final Disposal: This sealed container is disposed of as hazardous waste. It should never be autoclaved.[5] Follow the same EHS procedure for pickup as with liquid waste.
Emergency Procedures: Spill Management
In the event of a spill, a rapid and correct response is critical to minimizing exposure and environmental impact. All personnel working with phenolic compounds must be trained in spill cleanup procedures.[3]
Caption: Decision workflow for responding to a this compound spill.
Protocol 4.1: Minor Spill Cleanup
-
Alert & Secure: Alert personnel in the immediate area. Ensure the spill is contained and not spreading.[8]
-
Ventilate: Ensure the chemical fume hood is operational or that the area is well-ventilated.
-
PPE: Wear appropriate PPE, including double nitrile or butyl gloves, chemical splash goggles, a face shield, and a lab coat.[5]
-
Absorb: Cover the spill with an inert absorbent material like vermiculite, dry sand, or chemical absorbent pads.[3][7] Do not use combustible materials like paper towels on a neat spill.
-
Collect: Carefully scoop the absorbed material and place it into a sealable, labeled container for hazardous waste disposal.[3]
-
Decontaminate: Wipe the spill area with a cloth dampened with 70% isopropanol or ethanol, as these have been shown to be more effective than water alone for decontamination.[8] Place the wipe in the solid hazardous waste container.
-
Wash: Thoroughly wash your hands with soap and water after the cleanup is complete.[8]
Summary of Best Practices
Trustworthiness in the lab is built on consistent, repeatable safety practices. The table below summarizes the critical operational requirements for handling and disposing of this compound.
Table 2: Operational Safety and Disposal Summary
| Category | Do | Don't |
|---|---|---|
| Handling | Always work in a certified chemical fume hood.[2][5] | Never work on an open bench. |
| PPE | Wear double gloves, safety goggles/face shield, and a buttoned lab coat.[5] | Handle with single gloves or without proper eye protection. |
| Waste | Collect all liquid and solid waste in separate, labeled hazardous waste containers.[2][5] | Pour any amount of waste down the drain.[2][3] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials.[6] | Store with strong acids or oxidizers.[3] |
| Emergency | Know the location of the nearest safety shower, eyewash, and spill kit.[5] | Attempt to clean a large spill without proper training or EHS assistance.[9] |
By integrating these detailed, causality-driven protocols into your laboratory's standard operating procedures, you foster a culture of safety and responsibility. The proper management of chemical waste is a non-negotiable aspect of professional scientific conduct, protecting both the researcher and the wider environment.
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 3. nj.gov [nj.gov]
- 4. saltworkstech.com [saltworkstech.com]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. aksci.com [aksci.com]
- 7. researchgate.net [researchgate.net]
- 8. ehs.wwu.edu [ehs.wwu.edu]
- 9. GSRS [precision.fda.gov]
A Researcher's Guide to the Safe Handling of 2-(1-Phenylethyl)phenol
As a scientist engaged in drug development and laboratory research, your safety, and the integrity of your work, are paramount. This guide provides essential, immediate safety and logistical information for handling 2-(1-Phenylethyl)phenol, offering procedural, step-by-step guidance to ensure safe and effective use.
Disclaimer: This guide is for informational purposes only and should not replace a thorough review of the Safety Data Sheet (SDS) for this compound and your institution's specific safety protocols.
Understanding the Risks: Hazard Profile of this compound
This compound is classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation.[1][2][3]
-
Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System : May cause respiratory irritation.[1][3]
Given its phenolic structure, it is prudent to handle it with the same caution as phenol, which is known to be corrosive and can be rapidly absorbed through the skin, potentially leading to systemic toxicity.[4][5][6]
Part 1: Personal Protective Equipment (PPE) - Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Rationale and Best Practices |
| Hands | Chemical-resistant gloves (Neoprene or Butyl rubber recommended for concentrated solutions) | Phenolic compounds can penetrate standard nitrile gloves. Double gloving can provide an additional layer of protection.[7][8] Always inspect gloves for any signs of degradation or perforation before use and wash hands thoroughly after removal.[5] |
| Eyes/Face | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be necessary when there is a significant splash risk.[1][7] | Protects against accidental splashes that can cause serious eye irritation. |
| Body | A fully buttoned laboratory coat. | Protects skin from accidental contact. For larger quantities or increased splash potential, a chemical-resistant apron over the lab coat is recommended.[7] |
| Feet | Closed-toe shoes. | Protects feet from spills. |
Part 2: Operational Plan - A Step-by-Step Workflow for Safe Handling
Adherence to a structured workflow is essential for minimizing exposure and preventing accidents.
Experimental Workflow for Handling this compound
Caption: A typical workflow for the safe handling of this compound, from preparation to disposal.
Detailed Protocol:
-
Preparation:
-
Review Documentation: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound and your institution's Standard Operating Procedures (SOPs) for handling hazardous chemicals.[5][8]
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Prepare Workspace: Ensure a chemical fume hood is available and functioning correctly.[4][5][7] The work surface should be clean and uncluttered.[4] Have a spill kit and emergency contact information readily accessible.
-
-
Handling in a Fume Hood:
-
Weighing: If working with the solid form, carefully weigh the required amount in the fume hood to minimize inhalation of any dust.[4]
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Performing Reactions: Conduct all reactions involving this compound within the fume hood.
-
-
Cleanup and Decontamination:
-
Glassware: Decontaminate all glassware that has come into contact with the chemical using an appropriate solvent.
-
Work Surfaces: Clean the work surface in the fume hood thoroughly.
-
Part 3: Disposal Plan - Responsible Waste Management
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound waste in a clearly labeled, sealed container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled, and sealed waste container.
-
Contaminated Materials: Any disposable items that have come into contact with the chemical, such as gloves, paper towels, and pipette tips, should be considered hazardous waste and disposed of accordingly in a designated, sealed container.
-
-
Labeling:
-
All waste containers must be clearly labeled with the full chemical name: "Waste this compound" and any other components of the waste stream.
-
-
Storage and Disposal:
Emergency Procedures: In Case of Exposure
Immediate and appropriate action is critical in the event of an exposure.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove all contaminated clothing.[4] Wash the affected area with plenty of soap and water.[1][3] If skin irritation occurs, seek medical advice.[1][2][3] For significant exposures, use an emergency shower and seek immediate medical attention.[7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][3] Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2][3] |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1][3] If you feel unwell, call a poison center or doctor.[1][3] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. |
By adhering to these guidelines, you can significantly minimize the risks associated with handling this compound and maintain a safe and productive research environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
